molecular formula C15H13N3OS2 B7783268 Optovin

Optovin

Cat. No.: B7783268
M. Wt: 315.4 g/mol
InChI Key: YISGMOZSGOGYOU-QPEQYQDCSA-N
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Description

Optovin is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Optovin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Optovin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISGMOZSGOGYOU-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Photochemical Activation of TRPA1 Channels by Optovin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: TRPA1, a Sentinel of Cellular Stress

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical component of the peripheral nervous system, acting as a polymodal sensor for a vast array of noxious stimuli.[1][2] Expressed predominantly in nociceptive sensory neurons, TRPA1 is a frontline detector of environmental irritants, inflammatory agents, and endogenous signals of tissue damage.[3][4] A primary mechanism for its activation involves the detection of electrophilic compounds, which are reactive molecules that can covalently modify proteins.[3][5] This sensitivity to electrophiles positions TRPA1 as a key sentinel for oxidative stress and chemical insults, initiating protective responses such as pain and neurogenic inflammation.[4][6]

Within this context, the small molecule Optovin has emerged as a novel and powerful tool for neuroscience research.[7][8] Unlike traditional agonists, Optovin is a photoactivated TRPA1 ligand, enabling precise spatiotemporal control of neuronal activity using light.[9][10][11] This guide provides an in-depth examination of the core mechanism by which Optovin activates TRPA1, detailing the photochemical process, the specific molecular interactions, and the experimental methodologies used to validate this pathway.

The Molecular Architecture of TRPA1: A Nucleophilic Target

The TRPA1 channel is a tetrameric, non-selective cation channel.[2] Its most distinguishing structural feature is a large intracellular N-terminal domain containing a series of 14-16 ankyrin repeats.[12][13] This region is not merely structural; it is the primary sensor for electrophilic agonists. The N-terminus is rich in nucleophilic cysteine residues, which are highly susceptible to covalent modification by reactive electrophiles.[1][5][14] This covalent adduction is the principal event that triggers a conformational change in the channel, leading to the opening of its pore and subsequent cation influx.[2]

TRPA1_Monomer cluster_intracellular TM1 TM1 TM2 TM2 TM1->TM2 TM3 TM3 TM2->TM3 TM4 TM4 TM3->TM4 TM5 TM5 TM4->TM5 Pore Pore Loop TM5->Pore TM6 TM6 Pore->TM6 C_Terminus C-Terminus TM6->C_Terminus N_Terminus N-Terminus (Ankyrin Repeats + Cysteine Sink) N_Terminus->TM1

Caption: Simplified topology of a single TRPA1 subunit.

The Core Mechanism: Light-Induced Covalent Modification

Optovin activates TRPA1 through a unique, structure-dependent photochemical reaction that culminates in the covalent modification of the channel's N-terminal cysteine residues.[7][8][15] This process can be understood as a two-stage event: photoactivation of the ligand followed by its electrophilic attack on the channel.

  • Photoactivation of Optovin: In its ground state, Optovin is inert. Upon illumination with violet light (approximately 405 nm), the rhodanine moiety within the Optovin structure absorbs photons.[15][16][17] This elevates the molecule to a high-energy, photochemically reactive state.[18] While this process can generate singlet oxygen, experimental evidence suggests that singlet oxygen alone is insufficient to activate TRPA1, pointing towards a more direct and structure-dependent interaction of the photo-excited Optovin with the channel protein.[15]

  • Covalent Modification of TRPA1 Cysteines: The photo-activated Optovin acts as an electrophile, targeting the highly reactive, nucleophilic thiol groups (-SH) of specific cysteine residues located in the N-terminal domain of TRPA1.[15][18] This results in the formation of a reversible covalent bond, likely a thioether linkage.[15] This modification induces a conformational change that is allosterically coupled to the channel's gate, causing the pore to open and allowing the influx of cations, primarily Ca²⁺ and Na⁺.[2]

Optovin_Activation_Pathway Light Violet Light (~405 nm) Optovin_inactive Optovin (Ground State) Light->Optovin_inactive absorbs photon Optovin_active Photo-excited Optovin* Optovin_inactive->Optovin_active excitation Cys N-Terminal Cysteine Residues (C621, C633, C856) Optovin_active->Cys covalent modification TRPA1_closed TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) Cys->TRPA1_open conformational change Ca_influx Cation Influx (Ca²⁺, Na⁺) TRPA1_open->Ca_influx allows Response Neuronal Depolarization Ca_influx->Response leads to

Caption: Signaling pathway of Optovin-mediated TRPA1 activation.

Key Molecular Determinants of Optovin Sensitivity

The specificity of Optovin's action is rooted in its interaction with a select group of cysteine residues. Site-directed mutagenesis studies, where specific cysteines are replaced with non-reactive serine residues, have been instrumental in identifying these key molecular determinants.

Human TRPA1 Residue Significance in Optovin Activation Supporting Evidence
Cysteine 621 (C621) Critical. Mutation to Serine (C621S) significantly reduces the channel's response to photo-activated Optovin.[15] This residue is known to have exceptionally high reactivity towards electrophiles.[6][14]Kokel et al. (2013) demonstrated a markedly decreased calcium response in cells expressing the C621S mutant channel compared to wild-type.[15]
Cysteine 633 (C633) Critical. The C633S mutation also leads to a substantially diminished response to Optovin and light.[15]Similar to C621S, cells with the C633S mutant showed a significantly attenuated response, confirming its essential role.[15]
Cysteine 856 (C856) Important. While perhaps not as central as C621 and C633, this residue contributes to the full activation of the channel by Optovin.[15]A double mutant (C633S/C856S) and a triple mutant (including C621S) showed progressively weaker responses.[15]

These findings underscore that Optovin's mechanism is not a non-specific photochemical effect but a targeted, structure-dependent covalent modification of a specific "cysteine sink" within the TRPA1 N-terminus.

Experimental Validation: A Methodological Guide

The elucidation of Optovin's mechanism relies on a combination of molecular biology, cell imaging, and electrophysiology. The following protocols provide a framework for validating the light- and cysteine-dependent activation of TRPA1 by Optovin.

Protocol 1: In Vitro Validation using Ratiometric Calcium Imaging

Causality: This experiment is designed to establish a direct causal link between light, Optovin, TRPA1, and a physiological cell response (calcium influx). By comparing wild-type (WT) and cysteine-mutant channels, we can test the hypothesis that these specific residues are necessary for activation. Using a ratiometric dye like Fura-2 AM controls for variations in cell loading and thickness, providing a more robust quantitative output.

Calcium_Imaging_Workflow Start Start Culture Culture HEK293T Cells Start->Culture Transfect Transfect Cells (WT-TRPA1 or Cys-Mutant TRPA1) Culture->Transfect Plate Plate cells on collagen-coated glass coverslips Transfect->Plate Load Load with Fura-2 AM (Calcium Indicator Dye) Plate->Load Wash Wash with Ringer's Solution Load->Wash Mount Mount on inverted microscope Wash->Mount Record_Base Record Baseline Fluorescence (340/380nm excitation) Mount->Record_Base Add_Optovin Add Optovin to bath Record_Base->Add_Optovin Stimulate Apply Violet Light Stimulus (~405 nm) Add_Optovin->Stimulate Record_Response Record Post-Stimulus Fluorescence Stimulate->Record_Response Analyze Analyze 340/380nm Ratio Change (ΔRatio) Record_Response->Analyze End End Analyze->End

Caption: Experimental workflow for calcium imaging validation.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293T) cells, which do not endogenously express TRPA1, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect separate populations of cells with plasmids encoding either wild-type human TRPA1 (WT-hTRPA1) or a cysteine-deficient mutant (e.g., C621S/C633S-hTRPA1) using a lipid-based transfection reagent.

  • Cell Preparation and Dye Loading:

    • 24 hours post-transfection, plate the cells onto poly-L-lysine-coated glass coverslips.

    • Incubate cells with 3 µM Fura-2 AM and 0.02% Pluronic F-127 in a standard extracellular Ringer's solution for 30-45 minutes at 37°C.[19][20]

    • Wash the cells for 10-20 minutes in Ringer's solution to allow for de-esterification of the dye.

  • Imaging and Stimulation:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a xenon lamp, filter wheel, and a sensitive camera.

    • Perfuse the cells with Ringer's solution and record a stable baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm.

    • Introduce Optovin (e.g., 10 µM final concentration) into the perfusion bath.

    • After a brief incubation period, deliver a controlled pulse of violet light (~405 nm) through the microscope objective.

    • Continuously record the 340/380 nm fluorescence ratio throughout the experiment.

  • Data Analysis and Expected Results:

    • Quantify the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

    • Expected Outcome: Cells expressing WT-hTRPA1 should show a robust and rapid increase in the fluorescence ratio immediately following photostimulation in the presence of Optovin. In contrast, cells expressing the cysteine mutant channel should exhibit a significantly attenuated or absent response, confirming that these residues are essential for activation.[15]

Protocol 2: Electrophysiological Characterization using Whole-Cell Patch-Clamp

Causality: While calcium imaging demonstrates ion influx, it is an indirect measure. Patch-clamp electrophysiology provides direct, high-resolution measurement of the ion currents flowing through the channel. This allows for detailed characterization of the channel's gating kinetics, ion selectivity, and dose-response relationship to photo-activated Optovin, providing the ultimate proof of channel opening.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use transfected HEK293T cells as described in Protocol 1.

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

  • Whole-Cell Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Fill the pipette with an intracellular solution (in mM: 140 CsCl, 10 HEPES, 5 EGTA; pH 7.3). Cesium is used to block potassium channels, isolating the TRPA1 current.

    • Establish a high-resistance (>1 GΩ) seal on a single transfected cell and rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

  • Stimulation and Data Acquisition:

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure baseline current-voltage (I-V) relationships.

    • Perfuse the cell with the extracellular solution containing Optovin (10 µM).

    • Deliver a pulse of ~405 nm light focused on the recorded cell.

    • Immediately after photostimulation, record the evoked currents using the same voltage protocol.

  • Data Analysis and Expected Results:

    • Subtract the baseline currents from the post-stimulation currents to isolate the Optovin-evoked TRPA1 current.

    • Expected Outcome: Photostimulation in the presence of Optovin should elicit large inward and outward currents with the characteristic outwardly-rectifying I-V relationship of TRPA1.[18] No significant current should be evoked in the absence of light, Optovin, or a functional TRPA1 channel.

Conclusion and Broader Implications

The activation of TRPA1 by Optovin is a precisely controlled photochemical process, fundamentally reliant on the covalent modification of specific cysteine residues within the channel's N-terminal domain.[15] Light acts as a trigger, converting the inert Optovin molecule into a targeted electrophile that "switches on" the channel. This mechanism distinguishes Optovin from conventional agonists and places it in the powerful category of "chemical optogenetics."[7][8]

The ability to control an endogenous ion channel in non-transgenic systems with high spatiotemporal resolution opens up significant avenues for research.[8][15] It allows for the precise manipulation of neuronal circuits to study pain, inflammation, and other sensory processes. Furthermore, the principles underlying Optovin's mechanism could inform the development of a new class of photo-therapeutics for conditions where targeted modulation of TRPA1 activity is desirable.

References

  • Kokel, D., Cheung, C. Y. J., Mills, R., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. [Link]

  • PubMed. (2013). Photochemical activation of TRPA1 channels in neurons and animals. National Center for Biotechnology Information. [Link]

  • University of North Carolina at Chapel Hill. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Carolina Digital Repository. [Link]

  • Taylor-Clark, T. E., & Undem, B. J. (2010). TRPA1 is activated by direct addition of cysteine residues to the N-hydroxysuccinyl esters of acrylic and cinnamic acids. Molecular Pharmacology, 77(3), 336-345. [Link]

  • Moparthi, L., Survery, S., Kreirsch, P., et al. (2014). The exceptionally high reactivity of Cys 621 is critical for electrophilic activation of the sensory nerve ion channel TRPA1. Journal of Biological Chemistry, 289(49), 33789-33800. [Link]

  • Xiao, B., Dubin, A. E., & Patapoutian, A. (2008). Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels. Journal of Neuroscience, 28(19), 5049-5055. [Link]

  • Macpherson, L. J., Dubin, A. E., Evans, M. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541–545. [Link]

  • Broad Institute. (2013). Photochemical activation of TRPA1 channels in neurons and animals. [Link]

  • Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1. Journal of Biological Chemistry, 293(31), 11947-11958. [Link]

  • ResearchGate. (2013). Photochemical activation of TRPA1 channels in neurons and animals. [Link]

  • ResearchGate. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. [Link]

  • Wikipedia. TRPA1. [Link]

  • Macpherson, L. J., Geierstanger, B. H., Viswanath, V., et al. (2007). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 104(30), 12559-12564. [Link]

  • Edvinsson, J., Zygmunt, P. M., & Högestätt, E. D. (2020). Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. International Journal of Molecular Sciences, 21(18), 6667. [Link]

  • Nilius, B., & Appendino, G. (2013). TRPA1: a molecular view. Journal of Neurophysiology, 110(10), 2217-2228. [Link]

  • Nilius, B., & Voets, T. (2013). Irritating channels: the case of TRPA1. The Journal of Physiology, 591(6), 1543-1551. [Link]

  • Samanta, A. (2018). A Study of TRPA1 Activation via Covalent Electrophilic Modification of Cysteines. ProQuest Dissertations Publishing. [Link]

  • Edvinsson, J., Zygmunt, P. M., & Högestätt, E. D. (2020). Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. MDPI. [Link]

  • Paulsen, C. E., Armache, J. P., Gao, Y., et al. (2015). How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy. BioEssays, 37(11), 1163-1170. [Link]

  • Earley, S., & Brayden, J. E. (2015). Transient Receptor Potential Channel Ankyrin 1: A Unique Regulator of Vascular Function. Physiology, 30(3), 188-197. [Link]

  • Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Journal of General Physiology, 150(7), 997-1011. [Link]

  • Paulsen, C. E., Armache, J. P., Gao, Y., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511–517. [Link]

  • Wang, Y. Y., Chang, R. B., Allgood, J. C., et al. (2012). Identification of in Vivo Disulfide Conformation of TRPA1 Ion Channel. Journal of Biological Chemistry, 287(5), 3323-3333. [Link]

  • ResearchGate. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. [Link]

  • Moparthi, L., Zygmunt, P. M., & Högestätt, E. D. (2017). Irritant-evoked activation and calcium modulation of the TRPA1 receptor. eLife, 6, e28632. [Link]

  • Eberhardt, M. J., Filipovic, M. R., Leffler, A., et al. (2020). TRPA1-dependent calcium transients and CGRP release in DRG neurons require extracellular calcium. Journal of Cell Biology, 219(5), e201702151. [Link]

  • Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Journal of General Physiology, 150(7), 997-1011. [Link]

  • Samanta, A., Hughes, T. E., & Moiseenkova-Bell, V. Y. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Journal of General Physiology, 150(7), 997-1011. [Link]

  • Lambert, K. M., Rieger, S., & Kokel, D. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9427. [Link]

  • ResearchGate. (2018). (a) Optovin covalently bonds to the N-terminal domain of TRPA1. [Link]

  • National Center for Biotechnology Information. TRPA1 transient receptor potential cation channel subfamily A member 1 [ (human)]. [Link]

  • ResearchGate. (2022). The structures of electrophilic TRPA1 agonists (A) and covalent agonists. [Link]

  • Lee, C., & Lee, Y. (2010). Polymodal Ligand Sensitivity of TRPA1 and Its Modes of Interactions. Journal of General Physiology, 135(5), 413-419. [Link]

  • ResearchGate. (2013). Optovin structure-activity relationship analysis. [Link]

  • Shang, S., Zhu, F., & Liu, B. (2016). Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. Journal of Cell Biology, 215(3), 369-381. [Link]

  • Wang, Y. Y., Chang, R. B., Waters, H. N., et al. (2008). The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. Journal of Biological Chemistry, 283(47), 32691-32703. [Link]

  • Cordova, M. M., Botello-Smith, W. M., & Zaelzer, C. (2020). Calmodulin binding is required for calcium mediated TRPA1 desensitization. bioRxiv. [Link]

Sources

Technical Guide: The Discovery and Development of Optovin for Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optovin is a synthetic small molecule that functions as a reversible, light-activated agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4][5] Discovered through a high-throughput behavioral screen in zebrafish, Optovin bridges the gap between pharmacology and optogenetics. Unlike traditional optogenetics, which requires the genetic expression of microbial opsins (e.g., Channelrhodopsin), Optovin enables optical control of endogenous TRPA1 channels in wild-type animals.[1][6][7]

This guide details the chemical origins, mechanism of action, and standardized protocols for utilizing Optovin in neurobiology and pain research. It is designed for researchers requiring precise spatiotemporal control over sensory neuron activation without the latency or irreversibility of conventional TRPA1 agonists like allyl isothiocyanate (AITC).

Part 1: Discovery and Chemical Origins

The Screening Paradigm

The discovery of Optovin represented a shift from target-based screening to phenotype-based screening. Kokel et al. (2013) screened a library of 12,500 small molecules on wild-type zebrafish embryos (Danio rerio), searching for compounds that elicited a motor response (swimming) specifically upon illumination with visible light.

  • Model System: 3-day post-fertilization (dpf) zebrafish larvae.

  • Stimulus: High-intensity visible light.

  • Hit Identification: Optovin (a rhodanine-containing compound) induced vigorous, reversible swimming behavior upon exposure to violet light (387–415 nm), but not blue or green light.[3]

Chemical Structure

Optovin contains a rhodanine ring system, a motif often associated with photoactivity.[2][3] Structure-Activity Relationship (SAR) studies revealed that the conjugated double bond system within the rhodanine scaffold is critical for its photochemical properties.

  • Core Scaffold: 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one (Rhodanine derivative).

  • Key Feature: The electron-deficient olefin allows for photo-isomerization or radical coupling upon photon absorption.

Part 2: Mechanism of Action

The "Photo-Click" Ligand Hypothesis

Optovin does not function via visual photoreceptors (opsins). Instead, it acts directly on the TRPA1 channel, a sensor for noxious chemical and thermal stimuli. The mechanism is distinct from "caged" compounds which release a ligand upon photolysis. Optovin itself becomes the active ligand upon excitation.

  • Photoexcitation: Absorption of a violet photon (~400 nm) excites the Optovin molecule.

  • Covalent Modification: The excited Optovin forms a reversible covalent adduct (likely a thioether bond) with specific cysteine residues on the intracellular side of the TRPA1 channel.[3]

  • Channel Gating: This modification induces a conformational change, opening the channel pore.

  • Reversibility: Upon cessation of light, the adduct destabilizes, Optovin dissociates (or returns to ground state), and the channel closes.

Critical Residues

Mutagenesis studies on human TRPA1 (hTRPA1) identified three redox-sensitive cysteine residues essential for Optovin sensitivity:

  • C621 [3]

  • C633

  • C856 [3][8]

Mutation of these residues (e.g., C621S) significantly attenuates Optovin-induced calcium influx, confirming that electrophilic attack on these thiols is the primary mode of activation.

Visualizing the Pathway

The following diagram illustrates the signal transduction pathway from photon absorption to behavioral output.

Optovin_Mechanism Light Violet Light (395-405 nm) Optovin_G Optovin (Ground State) Light->Optovin_G Excitation Optovin_E Optovin* (Excited Electrophile) Optovin_G->Optovin_E TRPA1_O TRPA1-Optovin Adduct (Open/Active) Optovin_E->TRPA1_O Covalent Binding TRPA1_C TRPA1 Channel (Closed) TRPA1_C->TRPA1_O Gating TRPA1_O->TRPA1_C Dark Relaxation Ca Ca2+ Influx TRPA1_O->Ca Cys Cys Residues (C621, C633, C856) Cys->TRPA1_O Target Site Depol Membrane Depolarization Ca->Depol Behavior Motor Response (Nocifensive) Depol->Behavior

Figure 1: Mechanism of Optovin action. Violet light converts Optovin into an electrophile that covalently modifies TRPA1 cysteine residues, triggering calcium influx and neuronal depolarization.

Part 3: Experimental Applications

In Vivo Motor Control (Zebrafish)

Optovin allows for the remote control of swimming behavior in freely moving animals.

  • Application: Neural circuit mapping, motor neuron analysis.

  • Advantage: Does not require transgenic lines (Gal4/UAS systems).

Pain and Nociception Research (Murine Models)

Since TRPA1 is a primary nociceptor, Optovin serves as a tool to study pain pathways.[8]

  • Method: Intracutaneous injection into the hind paw or cheek.

  • Result: Illumination causes acute nocifensive behaviors (licking, flinching), mimicking the effect of noxious environmental stimuli but with millisecond-scale temporal resolution.

Cardiovascular Research

TRPA1 is expressed in cardiomyocytes. Optovin has been used to optically pace the hearts of zebrafish and human stem cell-derived cardiomyocytes, providing a non-invasive alternative to electrical pacing.

Part 4: Technical Protocols

Reconstitution and Storage

Optovin is hydrophobic and requires careful handling to maintain stability.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, ≥99.9%
Stock Conc. 10 mM to 50 mMSonicate if necessary to ensure dissolution.
Storage -20°C or -80°CProtect from light. Use amber vials.
Stability >6 months at -20°CAvoid repeated freeze-thaw cycles.
In Vivo Application Protocol (Zebrafish)[8]

Step 1: Preparation of Working Solution Dilute the DMSO stock into E3 medium (zebrafish embryo medium) to a final concentration of 10 µM .

  • Note: Ensure final DMSO concentration is <1% to avoid toxicity.

Step 2: Incubation Incubate larvae (3–7 dpf) in the 10 µM Optovin solution for 30–60 minutes in the dark.

  • Scientific Rationale: This allows sufficient time for the compound to penetrate the skin and reach sensory neurons.

Step 3: Light Delivery Setup

  • Wavelength: 395 nm – 405 nm (Violet LED).

  • Intensity: Minimum threshold is 1.6 µW/mm² .[3][8][9] Optimal response is seen at >5 µW/mm² .

  • Pulse Duration: 100 ms to 5 seconds, depending on desired behavioral duration.

Step 4: Washout (Optional) Optovin effects are reversible upon washout. Transfer larvae to fresh E3 medium and incubate for 1 hour to remove the compound.

Experimental Workflow Diagram

Experimental_Workflow Stock Optovin Stock (50 mM in DMSO) Dilution Dilute to 10 µM in E3 Medium Stock->Dilution Incubation Incubate Larvae (30-60 min, Dark) Dilution->Incubation Setup Place in Imaging Arena Incubation->Setup Stimulus Apply Violet Light (405 nm, >2 µW/mm²) Setup->Stimulus Analysis Analyze Motor Response (Motion Index / Pixel Change) Stimulus->Analysis

Figure 2: Standardized workflow for Optovin-mediated behavioral assays in zebrafish.

Part 5: Data Presentation & Comparative Analysis

Potency Comparison

Optovin offers distinct advantages over traditional chemical agonists like AITC (Mustard Oil) regarding temporal control, though AITC is more potent by concentration.

FeatureOptovinAITC (Mustard Oil)
Activation Mode Light (Violet)Chemical Binding
Reversibility High (Seconds) Low (Minutes/Hours)
Temporal Resolution MillisecondsSeconds to Minutes
EC50 (Zebrafish) ~2 µM~0.5 µM
Target Specificity TRPA1 (Cys dependent)TRPA1 (Cys dependent)
Spectral Sensitivity Data

Data derived from Kokel et al. (2013) regarding wavelength efficacy:

  • 387 nm: 100% Maximal Response

  • 415 nm: ~80% Response

  • 485 nm (Blue): <5% Response (Inactive)

  • 560 nm (Green): 0% Response (Inactive)

Interpretation: Filters must be strictly managed. Standard GFP excitation filters (470-490 nm) will not activate Optovin, allowing for simultaneous GFP imaging and Optovin inactivity, provided the excitation light does not bleed into the UV/Violet spectrum.

References

  • Kokel, D., et al. (2013).[1][5][8] Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263.[5][7] [Link]

  • Binder, M. S., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv. [Link][8]

  • Lam, A. J., et al. (2017).[8] Optical pacing of the heart. (Referenced in context of Optovin cardiac applications).

  • Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520, 511–517. [Link]

Sources

Chemical properties and structure of Optovin.

[1][5][8]

Synthesis & Preparation

While Optovin is commercially available, its synthesis follows the classical Knoevenagel condensation , a standard route for rhodanine derivatives.

General Synthetic Route
  • Precursors:

    • Rhodanine: 2-thioxo-4-thiazolidinone.

    • Aldehyde: 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carboxaldehyde.

  • Reagents: Sodium acetate (NaOAc) or Piperidine (catalyst).

  • Solvent: Glacial acetic acid or Ethanol.

  • Conditions: Reflux for 2–12 hours.

  • Purification: The product typically precipitates upon cooling or addition of water and is recrystallized from ethanol/DMF.

Stock Solution Preparation (Protocol)
  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent for stock preparation.

  • Concentration: Prepare a 10 mM or 15 mM master stock.

    • Calculation: Dissolve 3.15 mg of Optovin in 1 mL of anhydrous DMSO to yield ~10 mM.

  • Storage: Aliquot into light-proof (amber) tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute 1:1000 in aqueous buffer (e.g., E3 medium for zebrafish) immediately before use to achieve a final concentration of 10 µM.

Experimental Protocol: Zebrafish Photomotor Response (PMR)

The most validated assay for Optovin activity is the induction of motor behavior in wild-type zebrafish larvae.

Materials
  • Organism: Wild-type zebrafish larvae (3–5 days post-fertilization).[4]

  • Compound: Optovin (10 µM final concentration in E3 medium).

  • Control: 0.1% DMSO in E3 medium.

  • Equipment: 96-well plate, stereomicroscope with a camera, 405 nm laser pointer or LED array.

Step-by-Step Workflow
  • Plating: Place single zebrafish larvae into individual wells of a 96-well plate containing 200 µL of E3 medium.

  • Acclimatization: Allow larvae to settle for 30–60 minutes in the dark or ambient light to reduce baseline stress.

  • Treatment: Add Optovin to treatment wells (final 10 µM) and DMSO to control wells. Incubate for 30 minutes.

  • Stimulation:

    • Position the light source (405 nm violet light) above the plate.

    • Apply a 1-second pulse of light (Intensity: ~1–2 mW/mm²).

  • Observation: Record motor activity (pixel changes or body bends) for 10 seconds post-pulse.

    • Expected Result: Optovin-treated larvae will exhibit a vigorous "startle" response (rapid swimming/turning) immediately upon illumination.

    • Control: DMSO-treated larvae should show minimal response to violet light (unless intensity is high enough to cause thermal/visual startle, which is distinct from the TRPA1 response).

  • Reversibility Test: Wait 10 minutes (refractory period/relaxation) and repeat the pulse to demonstrate reversibility.

Workflow Diagram

WorkflowFigure 3: Zebrafish Photomotor Response Assay WorkflowStep11. Plating(1 Larva/Well in E3)Step22. Treatment(Add 10 µM Optovin)Step1->Step2Step33. Incubation(30 mins, Dark)Step2->Step3Step44. Stimulation(405 nm Pulse, 1 sec)Step3->Step4Step55. Data Acquisition(Record Motor Activity)Step4->Step5Step66. Analysis(Compare vs DMSO)Step5->Step6

References

  • Kokel, D. et al. (2013).[2][5][6] Photochemical activation of TRPA1 channels in neurons and animals.[1][2][3][4][7][6][8] Nature Chemical Biology, 9(4), 257–263.[2] Link

  • Lam, P. Y. et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish.[2][3][6][8] bioRxiv. Link

  • Cayman Chemical. Optovin Product Information & Safety Data Sheet. Link

  • TargetMol. Optovin: Chemical Properties and Formulation Guide. Link

The Advent of Photocontrolled Pharmacology: A Technical Guide to Optovin and the Principles of Optogenetic Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Boundaries of Traditional Pharmacology

In the intricate landscape of cellular signaling, precision is paramount. Traditional pharmacological approaches, while foundational, often lack the spatiotemporal resolution required to dissect complex biological processes. The systemic application of drugs bathes entire systems in active compounds, obscuring the nuanced roles of specific cell populations and signaling events. Optogenetic pharmacology emerges as a revolutionary paradigm, offering a solution to this long-standing challenge by harnessing the power of light to control the activity of endogenous proteins in living systems with remarkable precision.[1][2][3] This guide delves into the core principles of this exciting field through the lens of Optovin, a pioneering small molecule that has unlocked new avenues for the optical control of neuronal activity and beyond.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth understanding of Optovin's mechanism of action and practical insights into its application. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Core Principle: Photoswitchable Ligands and the Control of Endogenous Proteins

At the heart of optogenetic pharmacology lies the concept of photoswitchable ligands – small molecules engineered to undergo a conformational change upon illumination with a specific wavelength of light. This photo-isomerization reversibly alters the molecule's biological activity, allowing researchers to turn protein function "on" or "off" with a simple pulse of light.[4] Unlike traditional optogenetics, which relies on the genetic introduction of microbial opsins,[3][5][6] optogenetic pharmacology offers the tantalizing prospect of controlling native, unmodified proteins in wild-type animals.[7][8]

Optovin stands as a prime example of this approach. It is a reversibly photoactivated small molecule that specifically targets the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in sensory perception and pain signaling.[7][9][10]

Optovin: A Deep Dive into a Photochemical Agonist

Optovin, a rhodanine-containing compound, was identified through an innovative behavior-based chemical screen in zebrafish larvae.[7][11] This screen sought compounds that could induce light-dependent motor behaviors, and Optovin emerged as a singular hit that rendered the normally light-unresponsive embryos vigorously active upon illumination.[7][11]

Mechanism of Action: A Light-Dependent Covalent Modification

The key to Optovin's function lies in its photochemical properties and its interaction with the TRPA1 channel. Here's a breakdown of the proposed mechanism:

  • Photoactivation: Optovin absorbs light, primarily in the violet spectrum (around 387-395 nm), which excites the molecule to a reactive state.[7][11][12]

  • TRPA1 Targeting: In its photo-excited state, Optovin interacts with the TRPA1 ion channel. TRPA1 is a non-selective cation channel known for its role in detecting noxious stimuli.[13][14][15]

  • Covalent Modification: The interaction is not a simple binding event. It is believed to involve a reversible covalent modification of specific, redox-sensitive cysteine residues within the TRPA1 protein.[7][8][10][11] This is a crucial point of distinction from many other pharmacological agents.

  • Channel Gating and Neuronal Excitation: This modification triggers a conformational change in the TRPA1 channel, causing it to open. The influx of cations, primarily Ca²⁺ and Na⁺, through the opened channel depolarizes the cell membrane, leading to neuronal excitation.[14][16]

This light-dependent activation is both rapid and reversible.[7][12] When the light source is removed, Optovin reverts to its inactive state, the covalent bond with TRPA1 is reversed, and the channel closes. This allows for precise temporal control over neuronal activity.

Visualizing the Optovin-TRPA1 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the photoactivation of Optovin.

Optovin_TRPA1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Optovin_inactive Optovin (Inactive) Light Violet Light (~390 nm) Optovin_active Optovin* (Photo-excited) Light->Optovin_active Photoactivation TRPA1_closed TRPA1 Channel (Closed) -SH Optovin_active->TRPA1_closed Covalent Modification of Cysteine Residues TRPA1_open TRPA1 Channel (Open) -S-Optovin* TRPA1_closed->TRPA1_open Conformational Change TRPA1_open->TRPA1_closed Reversible in Dark Ca_ion Ca²⁺ TRPA1_open->Ca_ion Influx Na_ion Na⁺ TRPA1_open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential (Neuronal Excitation) Depolarization->Action_Potential

Caption: The proposed signaling pathway of Optovin-mediated TRPA1 activation.

Experimental Design and Protocols: A Practical Guide

The successful application of Optovin requires careful consideration of experimental parameters. This section provides a foundational protocol for an in vitro cellular assay and discusses key considerations for in vivo experiments.

In Vitro Optovin Activation Assay in Cultured Cells

This protocol describes a method for assessing Optovin-induced calcium influx in a cell line expressing TRPA1, such as HEK293 cells.

Materials:

  • HEK293 cells stably or transiently expressing human TRPA1 (hTRPA1)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Optovin stock solution (e.g., 10 mM in DMSO)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope equipped with a light source for violet light stimulation (e.g., 390 nm LED) and for Fluo-4 excitation/emission (488/520 nm).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture hTRPA1-expressing HEK293 cells under standard conditions.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours.

  • Loading with Calcium Indicator:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Optovin Treatment:

    • Prepare working solutions of Optovin in HBSS from the DMSO stock. A typical final concentration range to test is 1-10 µM.[10] The EC₅₀ for behavioral response in zebrafish is approximately 2 µM.[7][11]

    • Add the Optovin working solution to the appropriate wells. Include DMSO-only control wells.

    • Incubate for a short period (e.g., 5-10 minutes) in the dark to allow for cell penetration.

  • Light Stimulation and Data Acquisition:

    • Place the microplate in the fluorescence reader or on the microscope stage.

    • Measure the baseline fluorescence for a short period before stimulation.

    • Deliver a pulse of violet light (e.g., 390 nm) to the wells. The intensity and duration of the light pulse should be optimized for the specific setup, but a starting point could be 1.6 µW/mm² for several seconds.[7][11]

    • Immediately following the light pulse, begin recording the fluorescence intensity over time.

    • Continue recording to observe the rise and subsequent decay of the calcium signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.

    • Compare the responses in Optovin-treated wells to the DMSO controls. A significant, light-dependent increase in fluorescence in the Optovin-treated cells indicates successful TRPA1 activation.

Visualizing the Experimental Workflow

Optovin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_experiment Experiment & Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture hTRPA1-expressing HEK293 cells Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Optovin_Addition Add Optovin (1-10 µM) or DMSO control Dye_Loading->Optovin_Addition Baseline_Reading Measure baseline fluorescence Optovin_Addition->Baseline_Reading Light_Stimulation Apply violet light pulse (~390 nm) Baseline_Reading->Light_Stimulation Data_Recording Record fluorescence over time Light_Stimulation->Data_Recording Calculate_Response Calculate ΔF/F₀ Data_Recording->Calculate_Response Compare_Groups Compare Optovin vs. DMSO control Calculate_Response->Compare_Groups

Caption: A typical experimental workflow for an in vitro Optovin assay.

Key Considerations for In Vivo Applications

Translating these principles to in vivo models, such as zebrafish or mice, requires additional considerations:

  • Bioavailability and Delivery: Optovin can be delivered systemically by adding it to the aqueous environment of zebrafish larvae or via local injection in mice.[7][10]

  • Light Penetration: The use of violet light for activation means that light penetration through tissue can be a limiting factor. This makes Optovin particularly well-suited for superficial targets or in optically transparent organisms like early-stage zebrafish.[12] For deeper structures, optical fibers may be necessary.[17]

  • Specificity: While Optovin shows high specificity for TRPA1, it is crucial to include appropriate controls, such as experiments in TRPA1 knockout animals, to confirm that the observed effects are indeed mediated by the target channel.[7][8]

  • Behavioral Assays: In vivo experiments often rely on behavioral readouts. It is essential to have a robust and quantifiable behavioral assay to measure the effects of Optovin-mediated neuronal activation.[7][12]

Data Presentation: Quantitative Parameters of Optovin

The following table summarizes key quantitative data for Optovin, compiled from the literature.

ParameterValueSpecies/SystemReference
EC₅₀ (Behavioral Response) ~2 µMZebrafish Larvae[7][11]
Activation Wavelength ~387-395 nm (Violet)Zebrafish, Mouse, Human[7][11][12]
Inactive Wavelengths >485 nm (Blue, Green, etc.)Zebrafish[7][11]
Effective Concentration (DRG Neurons) 100 µM (for strong activation)Mouse[10]
Effective Concentration (hTRPA1 in HEK293T) 10 µMHuman[10]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of critical controls:

  • No-Light Control: Optovin-treated samples that are not exposed to violet light should show no response, confirming the light-dependent nature of the activation.

  • Vehicle Control: Samples treated with the vehicle (e.g., DMSO) and exposed to light should not exhibit a response, ruling out artifacts from the solvent or the light itself.

  • Genetic Control: The most rigorous validation comes from using TRPA1-deficient systems (e.g., knockout animals or cell lines), where Optovin should have no effect, definitively linking its activity to the presence of the TRPA1 channel.[7][8]

Conclusion: A New Era of Precision Pharmacology

Optovin and the principles of optogenetic pharmacology represent a significant leap forward in our ability to probe biological systems. By providing a means to control the activity of endogenous proteins with light, this approach offers unprecedented spatiotemporal resolution. The ability to activate specific neuronal populations in wild-type animals opens up new possibilities for understanding complex neural circuits and for the potential development of novel therapeutic strategies. As the toolkit of photoswitchable ligands continues to expand, so too will our capacity to unravel the intricate signaling networks that govern life.

References

  • Abbott, S. B., Stornetta, R. L., Socolovsky, C. S., West, G. H., & Guyenet, P. G. (2009). Photostimulation of channelrhodopsin-2 expressing ventrolateral medullary neurons increases sympathetic nerve activity and blood pressure in rats. The Journal of Physiology, 587(22), 5613–5631. [Link]

  • Kokel, D., Cheung, C. Y. J., Mills, R. W., Coutinho-Budd, J., Huang, L., Setola, V., ... & Peterson, R. T. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. [Link]

  • Lambert, A. M., Bonkowsky, J. L., & Kokel, D. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. PLOS ONE, 15(6), e0234121. [Link]

  • National Center for Biotechnology Information. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed. Retrieved from [Link]

  • Kramer, R. H., Mourot, A., & Adesnik, H. (2013). Optogenetic pharmacology for control of native neuronal signaling proteins. Nature Neuroscience, 16(7), 816–823. [Link]

  • Story, G. M., & Jordt, S.-E. (2007). TRPA1: A Sensory Channel of Many Talents. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • Zhou, Y., Wang, F., & Li, Y. (2023). Inflammation—the role of TRPA1 channel. Frontiers in Immunology, 14, 1144821. [Link]

  • A-Z Animals. (2024). What are TRPA1 agonists and how do they work?. Retrieved from [Link]

  • Wikipedia. (n.d.). TRPA1. Retrieved from [Link]

  • Luan, B., & Lu, Y. (2018). Optogenetics and pharmacogenetics: principles and applications. Physiology, 33(4), 241–252. [Link]

  • ResearchGate. (n.d.). Identification of optovin, a compound enabling light-mediated neuronal excitation. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical activation of TRPA1 channels in neurons and animals. Retrieved from [Link]

  • Li, H., Liu, Y., & Li, Z. (2021). Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review). Bioengineered, 12(1), 5556–5567. [Link]

  • ResearchGate. (n.d.). Endogenous zebrafish Trpa1b channel response to optovin. Retrieved from [Link]

  • Addgene. (n.d.). Optogenetics Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Photosensitive and Photoswitchable TRPA1 Agonists Optically Control Pain through Channel Desensitization. PubMed. Retrieved from [Link]

  • Carolina Digital Repository. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Retrieved from [Link]

  • Broad Institute. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Retrieved from [Link]

  • MDPI. (2022). The Development and Application of Opto-Chemical Tools in the Zebrafish. Molecules, 27(19), 6231. [Link]

  • MDPI. (2022). The Development and Application of Opto-Chemical Tools in the Zebrafish. Molecules, 27(19), 6231. [Link]

  • Frontiers. (2022). Optogenetic Application to Investigating Cell Behavior and Neurological Disease. Frontiers in Bioengineering and Biotechnology, 10, 834398. [Link]

  • News-Medical. (n.d.). Introduction to Optogenetics. Retrieved from [Link]

  • American Physiological Society. (2018). Optogenetics and Pharmacogenetics: Principles and Applications. Physiology, 33(4), 241-252. [Link]

  • News-Medical. (n.d.). Optogenetics Applications. Retrieved from [Link]

  • eLife. (2020). A calibrated optogenetic toolbox of stable zebrafish opsin lines. eLife, 9, e52822. [Link]

  • ResearchGate. (n.d.). Two-photon photoswitching of optovin-loaded neurons. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Protocol for closed-loop optogenetic manipulation of cortical activity following hippocampal sharp-wave ripples in freely behaving rats. STAR Protocols, 3(2), 101341. [Link]

Sources

Mechanistic Role of Cysteine Residues in the Photo-Activation of TRPA1 by Optovin

[1][2][3][4][5]

Executive Summary

This technical guide delineates the molecular mechanism by which Optovin , a rhodanine-based small molecule, activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Unlike traditional optogenetic tools that rely on exogenous opsins, Optovin confers light sensitivity to endogenous TRPA1 channels via a photo-switchable electrophilic interaction . The core mechanism hinges on the rapid, reversible formation of a covalent adduct between photo-excited Optovin and specific cysteine residues (C621, C633, C856) within the N-terminal cytoplasmic domain of human TRPA1. This guide provides the theoretical grounding and validated experimental protocols for characterizing these cysteine-dependent interactions in drug discovery and biophysical research.

The Optovin-TRPA1 Interface: The Photo-Electrophile Hypothesis[2][4]

Chemical Basis of Activation

Optovin contains a rhodanine scaffold, a moiety known for its photochemical properties.[1] In the dark, Optovin exists in a ground state with low affinity for the TRPA1 electrophile-binding pocket. Upon irradiation with violet light (387–405 nm) , Optovin absorbs a photon, transitioning to a high-energy excited state.

The Mechanism: Excited-State Electrophilicity

The central dogma of Optovin's action is excited-state electrophilicity . Unlike azobenzene photoswitches that rely on steric trans-cis isomerization to fit a binding pocket, Optovin operates via transient covalent chemistry:

  • Excitation: Light absorption generates an excited electronic state (

    
    ).
    
  • Nucleophilic Attack: This excited state significantly increases the electrophilicity of the rhodanine ring's

    
    -unsaturated alkene (or equivalent reactive center).
    
  • Adduct Formation: The reactive center undergoes a Michael-type addition with specific thiolate anions (

    
    ) of cysteine residues on the TRPA1 N-terminus.
    
  • Allosteric Gating: The formation of this Optovin-Cysteine adduct stabilizes the open conformation of the channel, permitting cation (

    
    , 
    
    
    ) influx.
  • Reversibility: Upon cessation of light, the adduct is thermodynamically unstable relative to the ground state, leading to rapid dissociation and channel closure.

Cysteine-Dependent Gating: The Critical Triad

Extensive mutagenesis screens have identified three specific cysteine residues in human TRPA1 (hTRPA1) that are essential for Optovin sensitivity. These residues are located in the N-terminal ankyrin repeat domain , a region known as the "allosteric nexus" for electrophilic agonists.

The Target Residues[4][7][8]
  • C621: The primary sensor. Mutation of this residue (C621S) results in the most significant loss of Optovin sensitivity. It is the canonical site for electrophilic modification by agonists like AITC (mustard oil).

  • C633 & C856: Secondary sites. While mutations at these sites individually cause partial loss of function, the triple mutant (C621S/C633S/C856S) renders the channel completely insensitive to light-activated Optovin, despite retaining voltage sensitivity.

Reversibility vs. Irreversibility

A critical distinction in drug development is the kinetics of the cysteine interaction:

  • AITC/Aldehydes: Form stable, often irreversible covalent bonds, leading to sustained activation and eventual desensitization.

  • Optovin: Forms a labile thioether bond . The energy required to maintain this bond is supplied by the photon. Without continuous illumination, the equilibrium shifts back to the unbound state (

    
    ), allowing for millisecond-scale temporal control.
    

Experimental Validation Protocols

The following protocols are designed to validate cysteine-dependency in a self-validating manner, using wild-type (WT) channels as positive controls and cysteine-null mutants as negative controls.

Protocol A: Site-Directed Mutagenesis & Ratiometric Calcium Imaging

Objective: To quantify the contribution of specific cysteines to Optovin-induced calcium flux.

  • Construct Preparation:

    • Generate hTRPA1 mutants (C621S, C633S, C856S, and Triple Mutant) using standard PCR mutagenesis.

    • Verify sequences via Sanger sequencing.

  • Cell Culture & Transfection:

    • Use HEK293T cells (low endogenous channel background).

    • Transfect using Lipofectamine 2000. Co-transfect with a fluorescent marker (e.g., mCherry) to identify positive cells.

  • Dye Loading:

    • Incubate cells with Fura-2-AM (2 µM) for 30 mins at 37°C.

    • Wash 3x with Tyrode’s buffer containing 2 mM

      
      .
      
  • Imaging Setup:

    • Mount on an inverted fluorescence microscope.

    • Excitation 1: 340 nm (Ca-bound Fura).

    • Excitation 2: 380 nm (Ca-free Fura).

    • Actuation: 405 nm laser or LED (Optovin activation). Note: Ensure the 340/380 measurement pulses do not prematurely activate Optovin, or use a gated shutter.

  • Acquisition Workflow:

    • Baseline (0-30s): Record Fura-2 ratio (340/380) in dark.

    • Chemical Addition: Perfusion of Optovin (10 µM). Record for 30s (Control for dark toxicity).

    • Photo-Actuation (60-90s): Pulse 405 nm light (1s ON / 5s OFF).

    • Positive Control: Add AITC (100 µM) at the end to verify channel expression in mutants.

Protocol B: Whole-Cell Patch Clamp (Voltage Clamp)

Objective: To resolve the kinetics of the light-gated current (

  • Pipette Solution: Internal solution containing CsAsp to block K+ channels, buffered to pH 7.2.

  • Seal Formation: Establish G

    
     seal and break-in to whole-cell configuration. Hold at -60 mV.
    
  • Light Delivery: Couple a 405 nm LED via the microscope epifluorescence port or a fiber optic.

  • Recording Protocol:

    • Apply a voltage ramp (-100 mV to +100 mV) to characterize rectification.

    • Switch to Gap-Free recording at -60 mV.

    • Perfuse Optovin (10 µM).

    • Apply 405 nm light pulses (100ms, 500ms, 1s).

  • Validation Criteria:

    • WT: Rapid onset of inward current upon illumination; rapid decay (

      
      ) upon light OFF.
      
    • Triple Mutant: No light-evoked current, but robust response to AITC or voltage steps.

Data Summary: Expected Phenotypes

ConstructResponse to Optovin (Dark)Response to Optovin (Light)Response to AITC (Control)Interpretation
hTRPA1 (WT) NegligibleHigh (

)
HighNormal photo-gating.
C621S NegligibleLow (~20%

)
ReducedC621 is the dominant acceptor.
C633S NegligibleMedium (~60%

)
HighC633 plays a supporting role.
C856S NegligibleMedium (~70%

)
HighC856 plays a supporting role.
Triple Mutant NegligibleNone (<5%

)
HighCysteine-dependency confirmed.

Visualizations

Mechanism of Action Pathway

This diagram illustrates the photochemical cascade from photon absorption to channel gating.

OptovinMechanismOptovinOptovin(Ground State)OptovinStarOptovin*(Excited Electrophile)Optovin->OptovinStarAbsorb PhotonLightViolet Light(405 nm)Light->OptovinComplexOptovin-TRPA1Covalent AdductOptovinStar->ComplexMichael AdditionTRPA1_ClosedTRPA1 Channel(Closed)CysResiduesCys Residues(C621, C633, C856)CysResidues->ComplexNucleophilic AttackComplex->OptovinLight OFF(Relaxation)TRPA1_OpenTRPA1 Channel(Open)Complex->TRPA1_OpenConformationalChangeCaFluxCa2+ / Na+InfluxTRPA1_Open->CaFluxDepolarization

Caption: Photochemical cascade: Light excitation creates an electrophile that transiently modifies TRPA1 cysteines.

Experimental Validation Workflow

This flowchart details the decision logic for validating the mechanism using mutagenesis.

ValidationProtocolStartStart: HEK293TTransfectionSelectConstructSelect Construct:WT vs. 3CK MutantStart->SelectConstructLoadDyeLoad Fura-2-AM(Ca2+ Indicator)SelectConstruct->LoadDyeBasalRecRecord BasalFluorescenceLoadDye->BasalRecAddOptovinAdd Optovin (10µM)(Dark)BasalRec->AddOptovinLightPulseApply 405nmLight PulseAddOptovin->LightPulseCheckResponseCa2+ Influx?LightPulse->CheckResponseResultWTWT Result:Rapid, Reversible Ca2+ SpikeCheckResponse->ResultWTYes (WT)ResultMutantMutant Result:No ResponseCheckResponse->ResultMutantNo (Mutant)VerifyAdd AITC (Control)ResultWT->VerifyResultMutant->VerifyFinalValidate MechanismVerify->Final

Caption: Logic flow for distinguishing specific Optovin-Cysteine interactions from non-specific artifacts.

References

  • Kokel, D. et al. (2013).[2][3] Photochemical activation of TRPA1 channels in neurons and animals.[2][4][5][3][6][1] Nature Chemical Biology, 9(4), 257–263.[1] [Link]

  • Hinman, A. et al. (2006).[7][8] TRPA1 agonist activity of compounds with biological significance. Proceedings of the National Academy of Sciences, 103(51), 19564–19568. [Link]

  • Macpherson, L. J. et al. (2007).[7][8] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[3][7][8] Nature, 445(7127), 541–545. [Link]

  • Paulsen, C. E. et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511–517. [Link]

Technical Guide: Optovin Selectivity and Mechanism for TRPA1 Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optovin is a synthetic small molecule (rhodanine derivative) that functions as a reversible, light-activated agonist specifically for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] Unlike traditional optogenetic tools that require the genetic expression of microbial opsins (e.g., Channelrhodopsin), Optovin confers light sensitivity to endogenous TRPA1 channels through a photochemical mechanism.[1][2][5][6]

This guide details the selectivity profile of Optovin, its mechanism of action involving redox-sensitive cysteine residues, and validated experimental protocols for its use in calcium imaging and behavioral assays.

Part 1: Mechanism of Action

Optovin does not function as a simple "lock-and-key" ligand. Its activity is dependent on a structure-dependent photochemical reaction triggered by violet/blue light (390–415 nm).

The Photochemical Switch

Upon illumination, Optovin enters an excited state that facilitates the formation of a reversible covalent bond (likely a thioether adduct) with specific cysteine residues on the intracellular N-terminus of the TRPA1 channel. This modification induces a conformational change that opens the channel pore, allowing cation influx (Ca²⁺, Na⁺).

  • Target Residues: Human TRPA1 cysteines C621, C641, and C665 .

  • Reversibility: Unlike electrophilic agonists like allyl isothiocyanate (mustard oil) which form stable, slowly reversible bonds, the Optovin-TRPA1 adduct is labile. Cessation of light leads to rapid dissociation (seconds timescale) and channel closure.

Pathway Visualization

The following diagram illustrates the photochemical gating cycle of Optovin-mediated TRPA1 activation.

OptovinMechanism Optovin Optovin (Ground State) Excited Optovin* (Excited State) Optovin->Excited Absorption Light Violet Light (405 nm) Light->Excited Complex Optovin-TRPA1 Adduct (Thioether Bond) Excited->Complex Reacts with C621/C641 TRPA1_Closed TRPA1 (Closed) Free Cysteines TRPA1_Closed->Complex TRPA1_Open TRPA1 (Open) Ca²⁺ Influx Complex->TRPA1_Open Gating TRPA1_Open->TRPA1_Closed Light OFF (Relaxation)

Figure 1: Photochemical gating cycle. Optovin absorbs 405 nm light, reacting with TRPA1 cysteines to open the channel. The process reverses upon darkness.

Part 2: Selectivity Profile

Optovin is highly selective for TRPA1 and displays no significant cross-reactivity with other thermosensitive TRP channels or common CNS targets.

Comparative Selectivity Data

The following table summarizes the activity of Optovin (10 µM) under violet light stimulation across relevant ion channels.

Target ChannelFamilyOptovin Response (Light ON)Optovin Response (Dark)Reference
TRPA1 (Human) AnkyrinStrong Activation No ResponseKokel et al., 2013
TRPA1 (Zebrafish) AnkyrinStrong Activation No ResponseKokel et al., 2013
TRPA1 (Mouse) AnkyrinStrong Activation No ResponseKokel et al., 2013
TRPV1 VanilloidNo ActivationNo ResponseKokel et al., 2013
TRPM8 MelastatinNo ActivationNo ResponseKokel et al., 2013
CNS Panel (Various)No Binding (<1 µM)N/ANIMH-PDSP Screen
Specificity Insights
  • Orthologs: Optovin is effective across species, activating human, mouse, and zebrafish TRPA1 isoforms (TrpA1a and TrpA1b).[1][4]

  • Off-Targets: A screen against a panel of G-protein coupled receptors (GPCRs), transporters, and other ion channels (NIMH-PDSP) revealed no significant binding affinities, confirming its utility as a precise probe for TRPA1.

  • Visual System: Optovin does not activate opsins; behavioral responses in zebrafish persist even in enucleated (blind) larvae, confirming the effect is mediated solely by TRPA1-expressing sensory neurons.

Part 3: Experimental Protocols

This section provides self-validating workflows for using Optovin in vitro and in vivo.

Reagent Preparation
  • Stock Solution: Dissolve Optovin powder in 100% DMSO to a concentration of 10–20 mM .

  • Storage: Aliquot and store at -20°C, protected from light.

  • Working Solution: Dilute to 2–10 µM in physiological buffer (e.g., HBSS or Ringer’s solution). Ensure final DMSO concentration is < 0.1%.

In Vitro Calcium Imaging (HEK293T Cells)

Objective: Validate TRPA1 activation in a heterologous expression system.

  • Transfection: Transfect HEK293T cells with human TRPA1 plasmid (e.g., pcDNA3.1-hTRPA1) and a fluorescent marker (e.g., GFP) to identify successful expression.

  • Dye Loading: Incubate cells with a calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) for 30–45 minutes at 37°C. Wash 3x with HBSS.

  • Baseline Recording: Measure fluorescence for 30 seconds in the dark to establish a baseline.

  • Optovin Application: Perfuse cells with 10 µM Optovin in the dark. Note: No calcium response should occur at this stage.

  • Photoactivation: Stimulate with 405 nm light (laser or LED) for 1–5 seconds.

    • Intensity: > 1.6 µW/mm².[1][2][6]

  • Data Acquisition: Record the sharp rise in intracellular calcium ([Ca²⁺]i).

  • Reversibility Check: Turn off the light. The calcium signal should decay towards baseline (unlike the sustained plateau seen with mustard oil).

In Vivo Behavioral Assay (Zebrafish)

Objective: Assess sensory neuron activation in wild-type zebrafish larvae (3–5 days post-fertilization).

Workflow Step1 1. Acclimation Place larvae in 96-well plate (100 µL E3 medium) Step2 2. Treatment Add Optovin (2-10 µM final) Incubate 10-30 min in DARK Step1->Step2 Step3 3. Baseline Record motion for 1 min (Infrared illumination only) Step2->Step3 Step4 4. Stimulation Pulse 405 nm Light (1 sec) Intensity: ~2 µW/mm² Step3->Step4 Step5 5. Analysis Quantify 'C-bend' motor response Compare to DMSO control Step4->Step5

Figure 2: In vivo screening workflow. Standardized protocol for assessing Optovin-induced motor behaviors.

Part 4: Structure-Activity Relationship (SAR)

The efficacy of Optovin relies on specific structural motifs.

  • Rhodanine Core: The rhodanine heterocycle is the photoactive center. It absorbs violet light and facilitates the electron transfer or covalent reaction required for channel gating.

  • Analogs:

    • Optovin: EC50 ~2 µM.[1][2][6] Rapid activation/deactivation.

    • Analog 6b8: Shows slower deactivation kinetics (sustained excitation >9s after light off).

    • Analog 4g6: Shows faster deactivation kinetics (<1s).

  • Implication: By selecting specific analogs, researchers can tune the temporal window of TRPA1 activation.

Part 5: Limitations & Considerations

  • Light Penetration: Violet light (405 nm) has poor tissue penetration compared to red/NIR light. Optovin is best suited for surface structures (skin, cornea) or transparent organisms (zebrafish larvae). Deep brain stimulation requires optical fibers.

  • UV Toxicity: Prolonged exposure to high-intensity UV/violet light can be phototoxic. Always use the minimum intensity required for activation (> 1.6 µW/mm²).

  • Solubility: Optovin is hydrophobic. Precipitation may occur in aqueous buffers if the DMSO stock is too concentrated or added too quickly. Vortex immediately upon addition.

References

  • Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[2][5] Nature Chemical Biology, 9(4), 257–263.[7][8] [Link]

  • Bang, S., et al. (2010). "Transient receptor potential A1 mediates UVB-induced pain-like behavior in mice." Molecular Pain, 6, 1744-8069. [Link] (Context on TRPA1 UV sensitivity).

  • Paulsen, C. E., et al. (2015). "Structure of the TRPA1 ion channel suggests regulatory mechanisms." Nature, 520, 511–517. [Link] (Structural basis of Cysteine residues).

  • Binder, D., et al. (2011). "A high-content small molecule screen identifies novel inducers of definitive endoderm." ChemBioChem, 12(17), 2574-2579. (Methodology for small molecule screening).

Sources

Optovin: A Photochemical Tool for Probing Sensory Neuron Activation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The study of sensory neuron activation, a cornerstone of pain, touch, and temperature research, has been revolutionized by the advent of tools that offer precise spatiotemporal control. Traditional agonists, while valuable, often lack the ability to target specific cells or regions with high resolution. This guide delves into the application of Optovin, a photoactivatable small molecule, as a powerful tool to investigate the function of sensory neurons. As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a deeper understanding of the principles and experimental considerations that underpin the effective use of this novel compound. We will explore the mechanism of Optovin, its interaction with the TRPA1 ion channel, and practical methodologies for its application in both in vitro and in vivo models.

The Challenge of Spatiotemporal Control in Sensory Neuron Research

Understanding how sensory neurons transduce physical and chemical stimuli into electrical signals is fundamental to neuroscience and pharmacology. A significant hurdle in this field has been the ability to activate specific subsets of neurons with high temporal and spatial precision. Conventional methods, such as the application of chemical agonists like mustard oil or cinnamaldehyde, provide broad activation, making it difficult to dissect the roles of individual neurons or nerve endings in complex circuits.[1] This limitation has driven the development of more refined techniques, such as optogenetics, which involves the genetic expression of light-sensitive proteins.[2][3][4] However, optogenetics requires transgenic animal models, which can be a limitation for certain research questions and for potential clinical translation to non-transgenic systems, including humans.[1][2][3]

Optovin: A Light-Based Key to a Nociceptive Channel

Optovin emerges as a solution to bridge this gap, offering optical control over endogenous neuronal proteins in wild-type animals.[1] It is a small molecule that acts as a reversible, photoactivated agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][5][6] TRPA1 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is a well-established sensor of noxious chemical, thermal, and mechanical stimuli.[1][2][3]

Mechanism of Action: A Photochemical Reaction

Optovin's unique properties stem from its rhodanine-containing structure.[1][7] Upon illumination with violet light (optimally around 387 nm), Optovin undergoes a photochemical reaction.[1][7] This light-activated state of Optovin is thought to interact with redox-sensitive cysteine residues within the TRPA1 channel protein.[1][2][3][7] This interaction is believed to involve the formation of a reversible covalent adduct, leading to channel opening and subsequent cation influx (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and triggers an action potential.[1][7][8]

Several key lines of evidence support this mechanism:

  • TRPA1 Dependence: The behavioral and cellular effects of Optovin are completely absent in animals with genetic mutations in the TrpA1 gene.[1]

  • Co-localization with TRPA1 Agonists: In cultured dorsal root ganglia (DRG) neurons, all neurons that respond to Optovin also respond to the known TRPA1 agonist, mustard oil.[1]

  • Heterologous Expression: Cells that are not normally light-sensitive can be made so by transfecting them with the gene for human TRPA1 (hTRPA1).[1]

  • Cysteine Mutagenesis: Mutation of specific cysteine residues in the TRPA1 channel reduces its sensitivity to Optovin.[7]

The reversible nature of the Optovin-TRPA1 interaction is a significant advantage, allowing for repeated cycles of activation and deactivation with light.[1][6]

Visualizing the Optovin-TRPA1 Signaling Pathway

Optovin_TRPA1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Optovin_inactive Optovin (Inactive) Optovin_active Optovin* (Photoactivated) Optovin_inactive->Optovin_active TRPA1_closed TRPA1 Channel (Closed) Optovin_active->TRPA1_closed Binds to Cysteine Residues Light Violet Light (~387 nm) Light->Optovin_inactive Activation TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Ca_ion Ca²⁺ TRPA1_open->Ca_ion Influx Na_ion Na⁺ TRPA1_open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Depolarization->AP

Caption: Optovin activation of the TRPA1 signaling pathway.

Experimental Applications and Protocols

The ability to photochemically activate TRPA1 with Optovin opens up a wide range of experimental possibilities for studying sensory neuron function.

In Vivo Behavioral Assays in Zebrafish

The zebrafish larva is an excellent model for high-throughput screening and behavioral studies due to its small size, optical transparency, and well-characterized behaviors.[4][9] Optovin was, in fact, discovered through a behavior-based screen in zebrafish.[1]

Key Parameters for Zebrafish Experiments:

ParameterRecommended ValueSource
Optovin Concentration 1-10 µM (EC₅₀ ≈ 2 µM)[1][6][7]
Light Wavelength 387 nm (violet)[1][7]
Light Intensity > 1.6 µW/mm²[7]
Solvent DMSO[5]

Experimental Workflow: Zebrafish Larva Photomotor Response Assay

Caption: Workflow for Zebrafish Photomotor Response Assay.

Detailed Protocol:

  • Preparation of Optovin Solution:

    • Prepare a stock solution of Optovin in DMSO.

    • Dilute the stock solution in embryo medium to the desired final concentration (e.g., 2 µM). Include a vehicle control (DMSO in embryo medium).

  • Treatment of Zebrafish Larvae:

    • At 5-7 days post-fertilization, transfer individual larvae or small groups into the wells of a multi-well plate containing either the Optovin solution or the vehicle control.

    • Incubate the larvae for a specified period (e.g., 1 hour) in the dark.

  • Behavioral Recording:

    • Place the multi-well plate into an automated behavioral tracking system equipped with an illumination source.

    • Allow the larvae to acclimatize for a few minutes.

    • Record baseline motor activity for a defined period.

    • Deliver a pulse of violet light (e.g., 387 nm) for a duration of 5-20 seconds.[1]

    • Continue recording motor activity during and after the light stimulus.

  • Data Analysis:

    • Quantify the change in motor activity in response to the light stimulus. This can be measured as the distance moved, velocity, or other relevant parameters.

    • Compare the light-induced motor response between Optovin-treated and vehicle-treated larvae.

Calcium Imaging of Sensory Neuron Activation

Calcium imaging is a powerful technique to directly visualize the activation of neurons.[10][11][12] When TRPA1 channels open in response to photoactivated Optovin, the influx of Ca²⁺ can be detected using calcium-sensitive fluorescent dyes or genetically encoded calcium indicators (GECIs).[10][11]

Experimental Workflow: In Vitro Calcium Imaging of DRG Neurons

Sources

Methodological & Application

Optovin experimental protocol for zebrafish larvae.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optovin-Mediated Photochemical Control of Endogenous TRPA1 in Zebrafish Larvae

Executive Summary

This guide details the experimental protocol for using Optovin , a small-molecule photoswitch, to optically control neural activity and behavior in zebrafish larvae (Danio rerio). Unlike traditional optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin acts on endogenous TRPA1 channels .[1] This allows for immediate, non-invasive optical control of wild-type animals, significantly accelerating screening workflows and behavioral profiling.

Key Application: Rapid induction of motor behaviors (C-bends, swimming) via violet light (390–415 nm) stimulation.

Mechanism of Action

Optovin functions as a reversible photo-switchable ligand for the TRPA1b cation channel. In the dark, Optovin binds TRPA1 with low affinity or efficacy. Upon absorption of violet light, the molecule undergoes a photochemical change (likely photoisomerization or a transient reactive state involving the rhodanine ring) that dramatically increases its agonist activity at TRPA1.

  • Target: TRPA1b (Transient Receptor Potential Ankyrin 1).

  • Expression: Primarily sensory neurons (Rohon-Beard neurons in embryos, dorsal root ganglia, and trigeminal neurons in larvae).

  • Physiological Outcome: Channel opening

    
     Cation influx (
    
    
    
    ,
    
    
    )
    
    
    Membrane depolarization
    
    
    Action potential firing
    
    
    Escape behavior.
Figure 1: Signal Transduction Pathway

Optovin_Mechanism Light Violet Light (390-415 nm) Optovin_Active Optovin* (Photo-activated) Light->Optovin_Active Absorbed Optovin_Inactive Optovin (Inactive State) Optovin_Inactive->Optovin_Active Photoconversion TRPA1 TRPA1b Channel (Sensory Neurons) Optovin_Active->TRPA1 Binds/Gates Ca_Influx Cation Influx (Ca2+, Na+) TRPA1->Ca_Influx Opens Pore Depolarization Membrane Depolarization Ca_Influx->Depolarization Behavior Motor Response (C-bend / Swim) Depolarization->Behavior Neural Circuit Activation

Caption: Optovin-mediated activation of the TRPA1b pathway leading to behavioral output.

Material Preparation & Properties

Chemical Properties
PropertySpecification
Compound Name Optovin
Target TRPA1b (Zebrafish), TRPA1 (Mouse/Human)
Molecular Weight ~350-400 g/mol (varies by salt form)
Solubility Soluble in DMSO (up to 50 mM)
Excitation Peak 380–415 nm (Violet)
Inactive Wavelengths >485 nm (Blue/Green/Red light is safe for handling)
EC50 (Behavior) ~2 µM
Working Conc. 10 µM (Standard)
Stock Solution Protocol
  • Dissolution: Dissolve Optovin powder in 100% DMSO to create a 10 mM or 50 mM stock solution .

    • Note: Protect from light during this step.

  • Storage: Aliquot into light-proof tubes (amber or foil-wrapped) and store at -20°C.

    • Stability: Stable for months at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into E3 embryo medium to a final concentration of 10 µM .

    • Final DMSO concentration: Must be

      
       0.1% to avoid solvent toxicity.
      

Experimental Protocol: High-Throughput Behavioral Assay

This protocol describes the assessment of Optovin-induced motor activity in 3–5 dpf (days post-fertilization) zebrafish larvae using a 96-well plate format.

Experimental Setup
  • Organism: Wild-type zebrafish larvae (3–5 dpf).

  • Environment: 96-well square well plate (flat bottom).[2]

  • Lighting:

    • Ambient: Red light (prevent premature activation).

    • Stimulation:[1][3][4][5][6] LED array (405 nm or ~400 nm). Intensity: >1.6 µW/mm².[3][2]

  • Imaging: Infrared (IR) backlight + High-speed camera (e.g., 30–60 fps) with IR pass filter.

Step-by-Step Workflow

Step 1: Larval Preparation [2]

  • Collect healthy larvae at 3–5 dpf.

  • Pipette one larva per well into a 96-well plate containing 200 µL of E3 medium.

  • Tip: Ensure larvae are healthy; remove any showing swim bladder defects.

Step 2: Compound Administration

  • Prepare a 20 µM Optovin solution (2x) in E3 medium.

  • Add 200 µL of the 2x solution to each well (Final Volume = 400 µL; Final Conc = 10 µM).

  • Control Wells: Add equivalent DMSO vehicle (0.1% final).

Step 3: Incubation

  • Incubate the plate in the dark for 1 hour at 28°C.

  • Rationale: Allows sufficient tissue penetration of the compound.

Step 4: Acclimatization

  • Transfer the plate to the behavioral tracking rig.

  • Allow larvae to acclimate in the dark for 10–15 minutes to stabilize baseline movement.

Step 5: Stimulation & Recording

  • Baseline: Record for 30 seconds in the dark.

  • Pulse 1: Apply 405 nm light for 1 second (or 500 ms).

  • Recovery: Record for 30 seconds in the dark.

  • Pulse 2: Apply 405 nm light for 5 seconds (sustained activation).

  • Recovery: Record for 1 minute.

Figure 2: Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase Node1 Dissolve Optovin (10 mM Stock in DMSO) Node2 Dilute to 10 µM in E3 Medium Node1->Node2 Node3 Add to 96-well Plate (1 Larva/well) Node2->Node3 Node4 Incubate 1 Hour (Dark, 28°C) Node3->Node4 Node5 Acclimatize 15 min (Behavioral Rig) Node4->Node5 Node6 Record Baseline (IR Light Only) Node5->Node6 Node7 Stimulate (405 nm Pulse) Node6->Node7 Node8 Analyze Motion Index (Pixel Difference) Node7->Node8

Caption: Step-by-step workflow for high-throughput Optovin behavioral assays.

Data Analysis & Interpretation

Quantifying the Response

Since the behavioral response is a rapid burst of movement, "Motion Index" (MI) is the standard metric.

  • Frame Subtraction: Calculate the absolute difference in pixel intensity between consecutive frames (

    
     and 
    
    
    
    ).
    
    
  • Thresholding: Apply a threshold to remove camera noise.

  • Summation: Sum the active pixels to get the MI for that frame.

Expected Results
ConditionStimulus (405 nm)Behavioral Response
DMSO Control ONNo significant response (Startle only if light is very bright).
Optovin (10 µM) OFFBaseline activity (Low).
Optovin (10 µM) ON (Pulse) Immediate, high-frequency C-bends and swimming.
Optovin (10 µM) OFF (Post-Pulse)Rapid return to baseline (seconds).

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
No Response Incorrect WavelengthEnsure light source is <420 nm (Violet). Blue (470nm) is ineffective.
Low ConcentrationIncrease to 15 µM (do not exceed 20 µM due to solubility/toxicity).
Bleaching/DegradationUse fresh stock. Keep Optovin in the dark until the moment of the experiment.
High Background Light LeakageEnsure the incubation and acclimatization periods are strictly dark.
Mechanical VibrationIsolate the rig from table vibrations.
Lethality DMSO ToxicityEnsure final DMSO concentration is < 1%.

References

  • Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[1][3][4][7][8] Nature Chemical Biology, 9(4), 257–263.[1][7][9]

  • Lam, P. Y., et al. (2020). "Optical control of TRPA1 channels in vivo."[4] Nature Communications, 11, 6212.

  • Bindocci, E., et al. (2017). "Tools for optical control of specific signals in specific cells." Nature Chemical Biology, 13, 73–77.

Sources

Application Notes and Protocols for Optical Pacing of Cardiomyocytes with Optovin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optical pacing of cardiomyocytes offers a non-invasive, spatially and temporally precise alternative to traditional electrical stimulation. This technology is invaluable for applications ranging from basic cardiovascular research to high-throughput cardiotoxicity screening.[1] While many optical pacing strategies rely on genetic modification to express light-sensitive ion channels (e.g., Channelrhodopsin-2), chemical optogenetic approaches provide a powerful alternative for controlling endogenous cellular machinery without genetic manipulation.[1][2][3]

Optovin is a novel, photo-activatable small molecule that functions as a reversible ligand for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[4] Upon illumination with violet light, Optovin activates endogenous TRPA1 channels, which are non-selective cation channels permeable to Ca2+.[5][6] In cardiomyocytes, this influx of cations can trigger membrane depolarization, leading to the generation of action potentials and subsequent cellular contraction.[5][7] This application note provides a detailed protocol for the optical pacing of cardiomyocytes using Optovin, including preparation, stimulation, data acquisition, and analysis.

Mechanism of Action: Optovin-Mediated TRPA1 Activation

Optovin's mechanism of action relies on the photochemical activation of the TRPA1 ion channel. TRPA1 is known to be expressed in cardiomyocytes and plays a role in various cellular processes, including calcium signaling.[5][6][7] The activation of TRPA1 by photo-stimulated Optovin leads to an influx of cations, most notably Ca2+ and Na+, into the cardiomyocyte.[5] This influx depolarizes the cell membrane, and if the depolarization reaches the threshold potential, it triggers the opening of voltage-gated sodium and calcium channels, initiating a full action potential and subsequent excitation-contraction coupling.

Figure 1: Simplified signaling pathway of Optovin-mediated cardiomyocyte pacing.

Materials and Reagents

Material/ReagentSupplierCatalog Number
OptovinTocris Bioscience4901
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Human iPSC-derived CardiomyocytesVariouse.g., FUJIFILM Cellular Dynamics
Cardiomyocyte Maintenance MediumSupplier-specific-
Multi-well plates (e.g., 96-well, glass-bottom)Various-
Fura-2 AM (for calcium imaging)Thermo Fisher ScientificF1221
Di-4-ANEPPS (for voltage imaging)Thermo Fisher ScientificD1199
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655

Protocol

Part 1: Preparation of Optovin Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of Optovin by dissolving it in cell culture-grade DMSO. For example, dissolve 1 mg of Optovin (MW: 315.41 g/mol ) in 317 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or at -80°C for up to two years.[4] Protect the stock solution from light.

Part 2: Cardiomyocyte Culture and Optovin Loading
  • Cell Culture: Culture human iPSC-derived cardiomyocytes on fibronectin-coated multi-well plates according to the manufacturer's instructions until a confluent, spontaneously beating monolayer is formed.

  • Optovin Incubation:

    • Prepare a working solution of Optovin by diluting the 10 mM stock solution in pre-warmed cardiomyocyte maintenance medium. A final concentration in the range of 2-10 µM is recommended as a starting point, based on the EC50 of 2 µM observed in zebrafish. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Aspirate the old medium from the cardiomyocytes and replace it with the Optovin-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO2, protected from light.

Part 3: Optical Pacing and Data Acquisition

Light Source and Parameters:

A violet light source with a peak emission wavelength between 390 nm and 405 nm is required for Optovin activation. The light intensity, pulse duration, and frequency are critical parameters that need to be optimized for reliable pacing.

ParameterRecommended RangeNotes
Wavelength 390 - 405 nmViolet light is essential for Optovin activation.
Intensity 1 - 10 mW/mm²Start with a lower intensity and gradually increase to find the pacing threshold.
Pulse Duration 5 - 50 msShorter pulses may require higher intensity.
Pacing Frequency 0.5 - 2 HzAdjust based on the intrinsic beating rate of the cardiomyocytes and experimental goals.

Experimental Workflow:

Optical_Pacing_Workflow cluster_Preparation Preparation cluster_Experiment Optical Pacing Experiment cluster_Analysis Data Analysis Cell_Culture Culture Cardiomyocytes Optovin_Loading Incubate with Optovin (2-10 µM, 30-60 min) Cell_Culture->Optovin_Loading Light_Stimulation Apply Violet Light Pulses (390-405 nm, 1-10 mW/mm², 5-50 ms) Optovin_Loading->Light_Stimulation Data_Acquisition Record Electrophysiology/ Calcium Transients Light_Stimulation->Data_Acquisition Pacing_Capture Verify 1:1 Pacing Capture Data_Acquisition->Pacing_Capture Parameter_Analysis Analyze Action Potential/ Calcium Transient Parameters Pacing_Capture->Parameter_Analysis

Figure 2: Experimental workflow for optical pacing of cardiomyocytes with Optovin.

Data Acquisition Methods:

  • Calcium Imaging:

    • Load the Optovin-treated cardiomyocytes with a calcium indicator dye such as Fura-2 AM according to the manufacturer's protocol.

    • Use a fluorescence microscope equipped with a high-speed camera to record changes in intracellular calcium concentration in response to light stimulation.

  • Voltage Imaging:

    • Load the Optovin-treated cardiomyocytes with a voltage-sensitive dye like Di-4-ANEPPS.

    • Record changes in membrane potential using a fluorescence imaging system.

  • Microelectrode Array (MEA):

    • Culture cardiomyocytes on an MEA plate.

    • After Optovin incubation, place the MEA plate into the recording system.

    • Simultaneously deliver light stimulation and record extracellular field potentials.[2]

  • Patch-Clamp Electrophysiology:

    • For detailed analysis of ion channel activity, perform whole-cell patch-clamp recordings on single cardiomyocytes during optical stimulation.[8]

Part 4: Data Analysis and Interpretation
  • Pacing Fidelity: Confirm that each light pulse elicits a corresponding action potential or calcium transient (1:1 capture).

  • Action Potential/Calcium Transient Analysis: Analyze key parameters such as:

    • Action Potential Duration (APD) at 50% and 90% repolarization (APD50, APD90).

    • Calcium transient duration (CTD) at 50% and 90% decay.

    • Amplitude and upstroke velocity of the action potential and calcium transient.

  • Frequency Dependence: Investigate the effects of varying pacing frequencies on the electrophysiological and calcium handling properties of the cardiomyocytes.

Safety and Toxicity Assessment

It is crucial to determine the potential cardiotoxicity of Optovin to establish a safe and effective working concentration.

Protocol for Cytotoxicity Assessment (MTT Assay):

  • Cell Seeding: Plate cardiomyocytes in a 96-well plate and allow them to form a stable, beating monolayer.

  • Compound Treatment: Treat the cells with a range of Optovin concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a relevant duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and generate a dose-response curve to determine the concentration at which Optovin induces 50% cytotoxicity (CC50).

Troubleshooting

IssuePossible CauseSolution
No or inconsistent pacing - Optovin concentration is too low.- Light intensity is below threshold.- Incubation time is insufficient.- Increase Optovin concentration.- Increase light intensity or pulse duration.- Increase incubation time.
Cell death or loss of contractility - Optovin concentration is too high.- Phototoxicity from excessive light exposure.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce light intensity and/or pulse duration.
High background fluorescence - Incomplete washout of fluorescent dyes.- Autofluorescence of Optovin or media components.- Ensure proper washing steps after dye loading.- Acquire background fluorescence measurements before stimulation and subtract from the signal.

Conclusion

Optovin presents a valuable tool for the chemical optogenetic control of cardiomyocyte activity. By activating endogenous TRPA1 channels, it allows for non-invasive optical pacing without the need for genetic modification. The protocols outlined in this application note provide a framework for researchers to implement this technology in their studies of cardiac electrophysiology, disease modeling, and drug screening. Careful optimization of Optovin concentration and light stimulation parameters is essential for achieving reliable and reproducible results.

References

  • Cardiomyocyte Pacing. Axion Biosystems. Available from: [Link]

  • Wrobel, E., et al. (2021). Optogenetic Stimulation of Gi Signaling Enables Instantaneous Modulation of Cardiomyocyte Pacemaking. Frontiers in Physiology, 12, 781503.
  • Ronaldson-Bouchard, K., et al. (2019). Chronic optical pacing conditioning of h-iPSC engineered cardiac tissues.
  • Andrei, S. R., et al. (2017). TRPA1 ion channel stimulation enhances cardiomyocyte contractile function via a CaMKII-dependent pathway. Channels (Austin), 11(6), 587-603.
  • Yang, F., et al. (2021). The TRPA1 Channel in the Cardiovascular System: Promising Features and Challenges. Frontiers in Pharmacology, 12, 706826.
  • Pölönen, R.-P., et al. (2017). Evaluation of Optogenetic Electrophysiology Tools in Human Stem Cell-Derived Cardiomyocytes. Frontiers in Physiology, 8, 893.
  • Andrei, S. R., et al. (2017).
  • Holmgren, M., et al. (2019). Assessment of Proarrhythmic Potential of Drugs in Optogenetically Paced Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Toxicological Sciences, 170(1), 167-179.
  • Pölönen, R.-P., et al. (2017). Evaluation of Optogenetic Electrophysiology Tools in Human Stem Cell-Derived Cardiomyocytes.
  • Pavesi, A., et al. (2021). No functional TRPA1 in cardiomyocytes. Cardiovascular Research, 117(5), e63-e65.
  • Sinharoy, P., et al. (2019). Stimulation of TRPA1 attenuates ischemia-induced cardiomyocyte cell death through an eNOS-mediated mechanism.
  • Nicolini, A., et al. (2020). Optimization of chronic pacing protocols for functional maturation of hiPSC-derived cardiomyocytes. ISSCR.
  • Nussinovitch, U., & Gepstein, L. (2015). Optogenetics for suppression of cardiac electrical activity in human and rat cardiomyocyte cultures. Journal of Biomedical Optics, 20(3), 031204.
  • Nussinovitch, U., & Gepstein, L. (2015). Optogenetics for in vivo cardiac pacing and resynchronization therapies.
  • Feyen, D. A. M., et al. (2022). Physiological calcium combined with electrical pacing accelerates maturation of human engineered heart tissue. eLife, 11, e76348.
  • Entcheva, E. (2013). Optogenetics' promise: pacing and cardioversion by light?. Future cardiology, 9(4), 461-465.
  • Jia, Z., et al. (2011). Stimulating cardiac muscle by light: cardiac optogenetics by cell delivery. Circulation: Arrhythmia and Electrophysiology, 4(5), 753-760.
  • Gepstein, L., et al. (2022). Optogenetic Control of Human Induced Pluripotent Stem Cell-Derived Cardiac Tissue Models.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Jenkins, M. W., et al. (2014). Optical stimulation enables paced electrophysiological studies in embryonic hearts. Biomedical optics express, 5(3), 854-865.
  • In Vitro Cardiotoxicity. Creative Bioarray. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Cardiotoxicity Assessment. Concept Life Sciences. Available from: [Link]

  • Sirenko, O., et al. (2017). In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. Toxicology and applied pharmacology, 322, 82-94.
  • Kernik, D. C., et al. (2022). An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms. British Journal of Pharmacology, 179(21), 4829-4844.
  • He, Y., et al. (2021). Intracellular Recording of Cardiomyocytes by Integrated Electrical Signal Recording and Electrical Pulse Regulating System. Frontiers in Neuroscience, 15, 642894.
  • Jenkins, M. W., et al. (2010). Optical pacing of the embryonic heart.
  • Jenkins, M. W., & Rollins, A. M. (2017). A review of optical pacing with infrared light. Journal of biomedical optics, 22(8), 080901.
  • Lee, J., et al. (2018). Electrophysiological recordings of cardiomyocytes isolated from engineered human cardiac tissues derived from pluripotent stem cells.
  • Lustgarten, D. L., et al. (2019). Troubleshooting and programming considerations for His bundle pacing. Heart Rhythm, 16(5), 654-662.

Sources

Application Note: Calcium Imaging in Neurons Using Optovin and Light Stimulation

[1]

Executive Summary

This guide details the methodology for using Optovin , a reversible, photo-switchable agonist of the TRPA1 cation channel, to induce precise neuronal activation during calcium imaging. Unlike optogenetics, which requires gene therapy to introduce exogenous opsins (e.g., Channelrhodopsin), Optovin acts on endogenous TRPA1 channels widely expressed in sensory neurons (DRG, trigeminal) and hair cells.

This protocol addresses the critical challenge of spectral separation : imaging calcium dynamics without inadvertently triggering the Optovin switch. By leveraging the specific action spectrum of Optovin (Peak activation: ~405–415 nm), researchers can utilize standard green (GCaMP/Fluo-4) or red (R-GECO) calcium indicators for "all-optical" physiology in wild-type animals and primary cultures.

Mechanism of Action

Optovin is a rhodanine derivative that functions as a photochemical ligand.[1] Upon absorption of violet light, it undergoes a reaction allowing it to interact reversibly with specific redox-sensitive cysteine residues on the TRPA1 channel.

Key Mechanistic Features
  • Target: TRPA1 (Transient Receptor Potential Ankyrin 1).[1][2][3][4]

  • Interaction Site: Cysteine residues (Human: C621, C633, C856).

  • Activation Wavelength: 405 nm – 420 nm (Violet).

  • Imaging Wavelength (Safe): 488 nm (Blue) and 561 nm (Yellow/Green).

  • Kinetics: Millisecond-scale activation; rapid relaxation upon light cessation (reversible).

Pathway Diagram

OptovinMechanismLightViolet Light(405 nm)Optovin_InactiveOptovin(Inactive)Light->Optovin_InactiveOptovin_ActiveOptovin(Photo-Active State)Optovin_Inactive->Optovin_ActiveAbsorbs PhotonCys_ResiduesCysteine Residues(C621, C633)Optovin_Active->Cys_ResiduesRedox InteractionTRPA1_ClosedTRPA1 Channel(Closed)TRPA1_OpenTRPA1 Channel(Open)TRPA1_Closed->TRPA1_OpenActivationTRPA1_Open->TRPA1_ClosedDark RelaxationCa_InfluxCa2+ Influx(Depolarization)TRPA1_Open->Ca_InfluxIon FlowCys_Residues->TRPA1_OpenGating

Caption: Optovin photo-activation pathway. 405 nm light triggers Optovin interaction with TRPA1 cysteines, opening the channel.

Experimental Design & Spectral Gating

The "Blue Light" Safety Margin

A common misconception is that blue light (488 nm) used for GFP/GCaMP imaging will activate Optovin. This is incorrect.

  • 405 nm (Violet): Strong Activation.

  • 488 nm (Cyan/Blue): Negligible Activation at standard imaging intensities.

Recommendation: You can use GCaMP6 or Fluo-4 with 488 nm excitation. However, for absolute signal purity, Red-shifted indicators (R-GECO, R-CaMP) excited at 561 nm provide the best spectral separation.

Indicator Selection Matrix
Calcium IndicatorExcitation (

)
Emission (

)
Compatibility with OptovinNotes
Fura-2 340 / 380 nm510 nmINCOMPATIBLE 380 nm excitation will continuously activate Optovin.
GCaMP6s/f 488 nm510 nmHIGH 488 nm does not trigger Optovin. Use 405 nm laser solely for stimulation.
Fluo-4 AM 494 nm506 nmHIGH Excellent for acute slice/culture work.
jRGECO1a 561 nm590 nmIDEAL Zero spectral overlap. Allows simultaneous continuous imaging and stimulation.

Protocol 1: In Vivo Zebrafish Motor Neuron Imaging

Target: Wild-type Zebrafish larvae (3–5 dpf). This model is the gold standard for Optovin due to high endogenous TRPA1 expression in sensory neurons.

Materials
  • Zebrafish Larvae: 3–5 days post-fertilization (dpf), expressing pan-neuronal GCaMP (e.g., Tg(elavl3:GCaMP6s)).

  • Optovin Stock: 10 mM in DMSO (Store at -20°C, protect from light).

  • E3 Medium: Standard zebrafish embryo medium.

  • Microscope: Confocal or Light-sheet with 488 nm (Imaging) and 405 nm (Stimulation) lasers.

Step-by-Step Workflow
  • Solution Preparation:

    • Dilute Optovin stock (1:1000) in E3 medium to a final concentration of 10 µM .

    • Control: Prepare E3 medium with 0.1% DMSO.

  • Mounting:

    • Embed larvae in 1.5% low-melting-point agarose in E3 medium on a glass-bottom dish.

    • Once solidified, overlay with 10 µM Optovin working solution .

    • Incubation: Allow to equilibrate for 10–15 minutes in the dark.

  • Baseline Imaging (The "Safe" Phase):

    • Set 488 nm laser power to the minimum required for signal (typically <5 mW).

    • Acquire baseline calcium activity for 60 seconds.

    • Verification: Ensure no aberrant motor activity or calcium spikes occur due to the 488 nm light.

  • Optical Stimulation (The "Trigger" Phase):

    • Define a Region of Interest (ROI) over the dorsal root ganglia or spinal cord.

    • Stimulus: Deliver a 500 ms – 1 s pulse of 405 nm light (Intensity: ~2–5 µW/mm²).

    • Note: If using a scanning confocal, a "bleach" ROI function can be used to deliver the 405 nm stimulus.

  • Response Recording:

    • Continue imaging at 488 nm immediately during/after the 405 nm pulse.

    • Expect a sharp rise in GCaMP fluorescence (

      
      ) within 100–500 ms of stimulus onset.
      
Workflow Diagram

ZebrafishProtocolStep1Embed Larvae (Tg:GCaMP)in AgaroseStep2Add 10 µM OptovinIncubate 15 min (Dark)Step1->Step2Step3Baseline Imaging488 nm ExcitationStep2->Step3Step4Stimulation Pulse405 nm (500 ms)Step3->Step4Step5Record Ca2+ Transients(488 nm Imaging)Step4->Step5Step5->Step3Repeat (Reversible)

Caption: Experimental workflow for in vivo Optovin stimulation and GCaMP imaging.

Protocol 2: In Vitro Primary DRG Neurons

Target: Dorsal Root Ganglion (DRG) neurons, which naturally express high levels of TRPA1.

Materials
  • Primary DRG Culture: Plated on laminin/poly-D-lysine coated coverslips.

  • Calcium Dye: Fluo-4 AM (Green) or Cal-590 AM (Red).

  • Imaging Buffer: HBSS with Ca2+ and Mg2+, pH 7.4.

Step-by-Step Workflow
  • Dye Loading:

    • Incubate neurons with 2–4 µM Fluo-4 AM for 30 minutes at 37°C.

    • Wash 3x with Imaging Buffer.

    • Incubate for an additional 20 minutes to allow de-esterification.

  • Optovin Application:

    • Replace buffer with Imaging Buffer + 10 µM Optovin .

    • Critical: Do not wash out Optovin. It must be present in the bath to function.

  • Microscopy Setup:

    • Channel 1 (Ca2+): Ex 488 nm / Em 520 nm.

    • Channel 2 (Stim): Ex 405 nm (DAPI filter or laser line).

  • Experiment:

    • 0–30s: Record baseline (488 nm).

    • 30s: Flash 405 nm light (1–2 seconds, widefield).

    • 30–90s: Record Calcium influx.

    • 90s: Washout with standard buffer (optional) to prove reversibility, or apply TRPA1 antagonist (HC-030031) to confirm specificity.

Data Analysis & Troubleshooting

Data Presentation

Calculate the change in fluorescence relative to baseline:

Troubleshooting Guide
IssueProbable CauseSolution
No Response to 405 nm Low TRPA1 expressionVerify cell type (DRG/Trigeminal). HEK cells require transfection.
High Background Activity Ambient UV/Blue lightPerform all incubation/handling in red light or darkness.
Phototoxicity 405 nm intensity too highTitrate laser power. Optovin requires very low power (~2 µW/mm²).
Signal Bleedthrough Incorrect FiltersEnsure 405 nm stim does not leak into the Green detection channel.

References

  • Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[2][3][5][6] Nature Chemical Biology, 9(4), 257–263.[4][5][6]

  • Lam, P. Y., et al. (2020). "Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish."[3] bioRxiv.

  • Binder, M. (2023). "Two-Photon Calcium Imaging of Forebrain Activity in Behaving Adult Zebrafish."[7] Journal of Visualized Experiments (JoVE).

  • Muto, A., & Kawakami, K. (2013). "Calcium imaging of neuronal activity in free-swimming larval zebrafish." Methods.

Application Notes & Protocols: In Vitro Application of Optovin on Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Wavelength in Neuronal Control

The ability to precisely control neuronal activity is fundamental to neuroscience research. While optogenetics has revolutionized the field by enabling light-mediated control of genetically modified neurons, its reliance on transgenic systems presents limitations.[1][2] Optovin, a novel, photoactive small molecule, offers a compelling alternative for controlling endogenous neuronal proteins in non-transgenic systems.[1][3]

Optovin is a reversible, photoactivated ligand for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3][4][5] TRPA1 is a non-selective cation channel expressed in the sensory neurons of wild-type animals, where it functions as a sensor for noxious chemical and physical stimuli.[1][3] Upon illumination with violet-blue light, Optovin undergoes a photochemical reaction that enables it to activate TRPA1, leading to cation influx and neuronal depolarization.[3][6] This unique mechanism allows for spatiotemporally precise, light-mediated excitation of TRPA1-expressing neurons without the need for genetic manipulation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vitro application of Optovin on primary neuron cultures. We will detail everything from the foundational principles of primary neuron culture to specific protocols for photoactivation and functional analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Principle of the Method: Light-Gated Activation of Endogenous TRPA1 Channels

The functionality of Optovin hinges on a sophisticated interplay between light, a small molecule, and an endogenous ion channel. Understanding this mechanism is crucial for designing and interpreting experiments.

  • Photoactivation: Optovin in its inactive state does not significantly affect TRPA1 channels. However, upon exposure to low-wavelength visible light (violet-blue spectrum, ~380-460 nm), the molecule absorbs photons and is excited to a reactive state.[3][6][7]

  • TRPA1 Gating: In its photo-excited state, Optovin acts as a potent TRPA1 agonist. The mechanism is believed to involve a reversible covalent modification of redox-sensitive cysteine residues within the TRPA1 protein.[1][3][5][6] This interaction induces a conformational change in the channel.

  • Neuronal Depolarization: The conformational change opens the TRPA1 channel pore, allowing the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients. This influx of positive charge depolarizes the neuronal membrane, which can trigger action potentials if the threshold is reached.

  • Reversibility: The effect is reversible. When the light source is turned off, Optovin reverts to its inactive state, unbinds or ceases to activate the channel, and the neuron returns to its resting state.[3] This allows for repeated, temporally precise stimulation of neuronal activity.

Optovin_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Light Light Optovin_inactive Optovin (Inactive) Light->Optovin_inactive Violet Light (~400 nm) TRPA1_closed TRPA1 Channel (Closed) Optovin_inactive->TRPA1_closed Activates TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Depolarization Membrane Depolarization TRPA1_open->Depolarization Leads to Cations_out Na⁺, Ca²⁺ Cations_out->TRPA1_open Influx

Caption: Optovin signaling pathway.

Essential Materials and Reagents

Reagents:

  • Optovin (e.g., TargetMol, MedChemExpress)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO)

  • Laminin (optional, for enhanced adhesion)

  • Neurobasal™ Medium

  • B-27™ Supplement

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin (optional)

  • Trypsin or Papain for tissue dissociation

  • DNase I

  • Trypan Blue stain

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free and with Ca²⁺/Mg²⁺

  • Fixatives (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization agents (e.g., Triton™ X-100)

  • Blocking buffers (e.g., Bovine Serum Albumin or Normal Goat Serum)

  • Primary and fluorescently-conjugated secondary antibodies for ICC

  • Nuclear stain (e.g., DAPI)

  • Calcium indicators (e.g., Fluo-4 AM, Fura-2 AM, or genetically encoded indicators)

  • Neuronal viability assay kits (e.g., LDH, MTT, or Live/Dead assays)

Equipment:

  • Laminar flow hood

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted fluorescence microscope with appropriate filter sets

  • Light source for photoactivation (LED or laser) with wavelength control (~380-460 nm)

  • Digital camera (sCMOS or CCD)

  • Electrophysiology rig (amplifier, micromanipulators, perfusion system)

  • Microplate reader (for viability assays)

  • Standard cell culture dishes, plates, and coverslips

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a comprehensive workflow for utilizing Optovin. For success, it is imperative to start with healthy, well-maintained primary neuron cultures.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Culture Protocol 1: Establish Primary Neuron Cultures OptovinPrep Protocol 2: Prepare & Apply Optovin Culture->OptovinPrep Stimulate Protocol 3: Photo-stimulation OptovinPrep->Stimulate CaImaging Protocol 3A: Calcium Imaging Stimulate->CaImaging Ephys Protocol 3B: Electrophysiology Stimulate->Ephys Viability Protocol 4: Viability Assays Stimulate->Viability ICC Protocol 5: Immunocytochemistry Stimulate->ICC

Caption: General experimental workflow.

Protocol 1: Preparation of Primary Neuron Cultures

Healthy neurons are the bedrock of a successful experiment. Primary neurons are sensitive and require careful handling.[8] This protocol is a general guideline; specific densities and media may need optimization.[9]

  • Coat Culture Surface: Neurons require an adhesive substrate to grow on plastic or glass.[10]

    • Prepare a working solution of 50 µg/mL Poly-D-Lysine (PDL) in sterile water.[11]

    • Cover the culture surface (e.g., glass coverslips in a 24-well plate) with the PDL solution.

    • Incubate for at least 4 hours at room temperature or overnight at 37°C.

    • Aspirate the PDL solution and wash the surface thoroughly 2-3 times with sterile water. Ensure all residual PDL is removed as it can be toxic.[8] Let the surface dry completely in a laminar flow hood.

  • Tissue Dissection & Dissociation:

    • Dissect the desired brain region (e.g., cortex, hippocampus, dorsal root ganglia) from embryonic (E18) or early postnatal (P0-P1) rodents under sterile conditions.[12][13] The use of embryonic tissue is often preferred for higher yield and viability.[8]

    • Transfer tissue to ice-cold dissection medium.

    • Mince the tissue and perform enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration to obtain a single-cell suspension.[12][14]

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate neurons at an appropriate density. This is experiment-dependent. For imaging individual neurons, a lower density (25,000 - 60,000 cells/cm²) is ideal; for biochemistry, a higher density might be needed (~120,000 cells/cm²).[8][10]

    • Plate cells in pre-warmed plating medium (e.g., Neurobasal™ with B-27™, GlutaMAX™, and serum). Allow cells to adhere for several hours or overnight.

  • Culture Maintenance:

    • After initial adherence, replace the plating medium with a serum-free maintenance medium (e.g., Neurobasal™ with B-27™ and GlutaMAX™).[10][15]

    • Maintain cultures at 37°C in a 5% CO₂ incubator. Perform half-media changes every 3-4 days to replenish nutrients.[15]

    • Allow cultures to mature for at least 7-14 days in vitro (DIV) to allow for the development of processes and synaptic connections before beginning experiments.[10][12]

Protocol 2: Optovin Preparation and Application

Proper handling of Optovin is critical for its efficacy and for avoiding solvent-induced artifacts.

  • Stock Solution Preparation:

    • Optovin is soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, cell culture-grade DMSO.

    • Aliquot the stock solution into small volumes in light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Determining the Optimal Working Concentration:

    • The reported EC₅₀ for Optovin is approximately 2 µM, with a working range typically between 1-10 µM.[5][6]

    • It is essential to perform a dose-response curve to determine the optimal, lowest-effective concentration for your specific primary neuron type and experimental readout to minimize potential off-target effects or toxicity.

    • Prepare a series of dilutions of Optovin in your culture medium. A vehicle control containing the same final concentration of DMSO as the highest Optovin dose is mandatory . The final DMSO concentration should ideally be ≤ 0.1%.

  • Application to Cultures:

    • Warm the required volume of culture medium to 37°C.

    • Add the appropriate volume of Optovin stock solution to the warmed medium to achieve the final desired concentration. Vortex briefly to mix.

    • Remove the existing medium from the neuronal cultures and replace it with the Optovin-containing medium.

    • Incubate the cells with Optovin for a sufficient period before photo-stimulation (e.g., 15-30 minutes) at 37°C to allow for diffusion and equilibration.

ParameterRecommended RangeRationale
Stock Concentration 10-50 mM in DMSOHigh concentration minimizes the volume of DMSO added to the culture medium.
Working Concentration 1-10 µMBalances efficacy with potential for off-target effects. Must be optimized.[5]
Final DMSO % ≤ 0.1%High concentrations of DMSO can be toxic to primary neurons.
Incubation Time 15-30 minutesAllows for adequate diffusion of the compound into the culture well.
Protocol 3: Photoactivation of Optovin and Functional Readouts

The key to using Optovin is the precise delivery of light. It is critical to include proper controls: (1) cells with Optovin but no light, (2) cells with light but no Optovin, and (3) cells with vehicle (DMSO) and light.

Light Source Specifications:

  • Wavelength: Optovin is most effectively activated by violet/blue light.[7] A light source capable of delivering wavelengths between 387 nm and 460 nm is recommended.[3][6][7]

  • Intensity: The stimulus intensity should be greater than 1.6 µW/mm².[6] It is crucial to use the lowest effective light intensity to avoid phototoxicity.[16][17]

  • Duration: Stimulus duration can be varied from milliseconds to seconds. The neuronal response is often proportional to the stimulus duration.[3]

Calcium imaging is a powerful technique to monitor the activity of large populations of neurons simultaneously and serves as a direct readout of TRPA1 channel activation.[18][19][20]

  • Calcium Indicator Loading:

    • Prepare a working solution of a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in culture medium or a suitable buffer (e.g., HBSS).

    • Remove the Optovin-containing medium (save it) and incubate the cells with the dye solution for 20-40 minutes at 37°C.

    • Wash the cells 2-3 times with warmed medium to remove excess dye.

    • Add back the original Optovin-containing medium and allow the cells to de-esterify the dye for at least 15-20 minutes before imaging.

  • Image Acquisition:

    • Place the culture dish on the inverted microscope stage.

    • Acquire a baseline fluorescence signal for 1-2 minutes before stimulation.

    • Deliver the light stimulus (e.g., a 5-second pulse of 405 nm light) to the field of view.

    • Continue acquiring images during and after the stimulus to capture the full calcium transient (rise and decay).

  • Data Analysis:

    • Define Regions of Interest (ROIs) around individual neuronal cell bodies.

    • Extract the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀). A significant increase in ΔF/F₀ post-stimulation indicates a neuronal response.

Electrophysiology provides high-resolution information about the electrical properties of individual neurons in response to Optovin activation.[21][22]

  • Preparation:

    • Transfer a coverslip with mature neurons treated with Optovin (as in Protocol 2) to the recording chamber on the electrophysiology rig.

    • Continuously perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Using DIC or phase-contrast optics, identify a healthy neuron.

    • Establish a whole-cell patch-clamp recording in either voltage-clamp or current-clamp mode.

  • Stimulation and Data Acquisition:

    • Current-Clamp: Record the membrane potential (Vm). After establishing a stable baseline, deliver a light pulse. An inward current carried by Na⁺ and Ca²⁺ through TRPA1 will cause a depolarization of the membrane, potentially firing action potentials.

    • Voltage-Clamp: Hold the neuron at a negative potential (e.g., -70 mV). Upon light stimulation, the opening of TRPA1 channels will be recorded as an inward current.

    • Record responses to varied light intensities and durations to characterize the kinetics of the Optovin-induced current.

Protocol 4: Assessing Neuronal Health and Viability

It is critical to confirm that the observed neuronal activity is not an artifact of cell death or stress caused by phototoxicity or chemical toxicity.[23] These assays should be run in parallel with functional experiments.

  • Experimental Setup: Prepare parallel culture plates with the same conditions as your functional experiments, including all controls (no light, no Optovin, vehicle).

  • Perform Viability Assay: After the experimental endpoint, assess cell viability using a standard commercial kit.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes, an indicator of cell death.[24][25]

    • MTT Assay: Measures the metabolic activity of viable cells, reflecting mitochondrial function.[24][25]

    • Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification.[26][27]

  • Data Analysis: Quantify the results using a plate reader or by cell counting in a fluorescence microscope. Compare the viability in Optovin/light-treated groups to all control groups. A significant decrease in viability indicates toxicity.

Protocol 5: Immunocytochemistry (ICC)

ICC can be used post-experiment to visualize neuronal morphology, check for signs of apoptosis (e.g., cleaved Caspase-3 staining), or confirm the expression of TRPA1 or other markers of interest.[28][29]

  • Fixation:

    • After the experiment, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[30][31]

  • Permeabilization and Blocking:

    • Wash the fixed cells 3 times with PBS.

    • Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[31][32]

    • Wash again with PBS.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature.[32]

  • Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[31]

    • The next day, wash the cells 3 times with PBS.

    • Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[30]

  • Mounting and Imaging:

    • Wash the cells 3 times with PBS. A final wash can include a nuclear counterstain like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No response to light stimulation - Inactive Optovin (degraded from light exposure or freeze-thaw).- Neurons do not express sufficient levels of TRPA1.- Light source is incorrect wavelength or too low intensity.- Neurons are unhealthy.- Use a fresh aliquot of Optovin stock.- Use a positive control (e.g., mustard oil, a known TRPA1 agonist). Confirm TRPA1 expression with ICC/Western Blot.- Verify light source specifications (wavelength and power).- Check neuronal health with viability assays.
High background fluorescence in imaging - Incomplete washout of calcium indicator dye.- Autofluorescence of medium or culture plastic.- Phototoxicity causing cell stress/death.- Increase the number and duration of washes after dye loading.- Use imaging-specific, phenol red-free medium.- Reduce light intensity and/or exposure time.
High cell death in all conditions - Poor primary culture health.- DMSO concentration is too high.- Contamination.- Review and optimize the primary culture protocol.- Ensure final DMSO concentration is <0.1%.- Perform routine checks for contamination.
Response seen in "no light" control - Optovin has degraded into a constitutively active compound.- Ambient light in the lab/incubator is activating the Optovin.- Use fresh Optovin.- Protect plates from light after Optovin application using foil or a dark box.

References

  • Biocompare Bench Tips. (2014, October 22). Primary Neuronal Cell Culture Tips & Tricks. Retrieved from [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. Available at: [Link]

  • DendroTEK Biosciences Inc. (n.d.). Tips for Keeping Primary Neuron Cultures Healthy. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of optovin, a compound enabling light-mediated neuronal... [Figure]. Retrieved from [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed. Retrieved from [Link]

  • Creative Biolabs. (2025, May 14). Unraveling the Details of Primary Neuron Cultures: Techniques, Applications, and Yields. Retrieved from [Link]

  • Perspectives on Integrative Medicine. (2025, February 28). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical activation of TRPA1 channels in neurons and animals. Retrieved from [Link]

  • Yizhar, O., et al. (2011). Targeting neurons and photons for optogenetics. PMC. Retrieved from [Link]

  • Barral, J., & Reyes, A. D. (2017). Optogenetic Stimulation and Recording of Primary Cultured Neurons with Spatiotemporal Control. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-photon photoswiching of optovin-loaded neurons... [Figure]. Retrieved from [Link]

  • Lambert, A. M., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9415. Available at: [Link]

  • Pnevmatikakis, E., et al. (2016). Combining Microfluidics, Optogenetics and Calcium Imaging to Study Neuronal Communication In Vitro. PMC. Retrieved from [Link]

  • Little, J. P., & Carter, A. G. (2016). Combining Optogenetics and Electrophysiology to Analyze Projection Neuron Circuits. Cold Spring Harbor Protocols. Available at: [Link]

  • Protocols.io. (2024, December 16). Immunocytochemistry with Primary Cultured Hippocampal Neurons. Retrieved from [Link]

  • Romagnoli, F. (2018). Combining calcium imaging with optogenetics in hippocampal primary cultures. IRIS. Retrieved from [Link]

  • Shpokayte, M., et al. (2018). Simultaneous Optogenetics and Cellular Resolution Calcium Imaging During Active Behavior Using a Miniaturized Microscope. Frontiers in Neural Circuits. Available at: [Link]

  • Wang, Y., et al. (2022). Optogenetic Application to Investigating Cell Behavior and Neurological Disease. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Nagahama, K., et al. (2021). Combining electrophysiology and optogenetics for functional screening of pyramidal neurons in the mouse prefrontal cortex. STAR Protocols. Available at: [Link]

  • van der Veldt, S., et al. (2022). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. MDPI. Retrieved from [Link]

  • UConn Health. (n.d.). Protocol for Immunocytochemistry. Retrieved from [Link]

  • Oppermann, J., et al. (2019). Red Light Optogenetics in Neuroscience. Frontiers in Neuroscience. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons. Retrieved from [Link]

  • Brunton, B. W. (2024, August 23). Optical Methods in Neuroscience: Calcium Imaging, Optogenetics. YouTube. Retrieved from [Link]

  • de la Croix, A., et al. (2025, February 6). Neuropixels Opto: Combining high-resolution electrophysiology and optogenetics. PMC. Retrieved from [Link]

  • Kim, M. K., et al. (2016). In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia. PMC. Retrieved from [Link]

  • Beaudoin, G. M., & T. (2012). Assessment of cell viability in primary neuronal cultures. PubMed. Retrieved from [Link]

  • bioRxiv. (2025, August 5). Optimizing the In Vitro Neuronal Microenvironment to Mitigate Phototoxicity in Live-cell Imaging. Retrieved from [Link]

  • PubMed. (n.d.). Assessment of cell viability in primary neuronal cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Optovin covalently bonds to the N-terminal domain of TRPA1... [Figure]. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Protocol for the Primary Culture of Cortical and Hippocampal neurons. Retrieved from [Link]

  • PubMed Central. (2022, October 7). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation sites in cortical neurons... [Figure]. Retrieved from [Link]

Sources

Application Notes and Protocols for Optovin-Mediated Photochemical Activation of TRPA1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Optogenetics has transformed our ability to dissect neural circuits and control cellular signaling with high spatiotemporal precision. However, this powerful technique typically relies on the genetic expression of microbial opsins, limiting its application in non-transgenic systems. Optovin, a reversible photoactivated ligand of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, offers a compelling alternative, enabling optical control of endogenous TRPA1 channels in wild-type organisms.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for utilizing Optovin in a variety of experimental paradigms, empowering researchers in neuroscience, pharmacology, and drug development to harness this innovative tool.

Optovin is a small molecule that, upon illumination with violet-blue light, undergoes a photochemical reaction that leads to the activation of the TRPA1 ion channel.[1][5] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a well-established sensor of noxious chemical, thermal, and mechanical stimuli.[2][4] The mechanism of Optovin-induced activation is thought to involve the formation of a reversible covalent bond with redox-sensitive cysteine residues within the TRPA1 channel protein.[1][2] This light-dependent activation allows for precise control over neuronal activity and downstream physiological responses, such as motor behaviors in zebrafish and nociceptive responses in mice.[1][6]

This document will guide researchers through the principles of Optovin-based experiments, from fundamental preparation of the compound to advanced applications in cell culture and in vivo models, ensuring scientific integrity and reproducibility.

Mechanism of Action: A Photochemical Gate for TRPA1

The functionality of Optovin hinges on its ability to be switched from an inactive to an active state by light. This process allows for targeted activation of TRPA1 channels in both a spatially and temporally defined manner.

Optovin_Mechanism cluster_membrane Cell Membrane TRPA1_inactive TRPA1 Channel (Inactive) TRPA1_active TRPA1 Channel (Active) Cation Influx (Ca²⁺, Na⁺) TRPA1_inactive->TRPA1_active Conformational Change Neuronal_Excitation Neuronal Excitation & Action Potential TRPA1_active->Neuronal_Excitation Optovin_inactive Optovin (Inactive) Optovin_active Photoactivated Optovin Optovin_inactive->Optovin_active Photoactivation Optovin_active->TRPA1_inactive Reversible covalent bonding to Cysteine residues Optovin_active->Optovin_inactive Reversion in dark Light Violet Light (~390-420 nm) Light->Optovin_active

Caption: Optovin's light-dependent activation of the TRPA1 channel.

I. Preparation and Handling of Optovin

Proper preparation and storage of Optovin are critical for experimental success and reproducibility.

1.1. Stock Solution Preparation

Optovin is typically supplied as a solid powder and is soluble in dimethyl sulfoxide (DMSO).

  • Reconstitution: To prepare a stock solution, dissolve the solid Optovin in fresh, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 3.17 mg of Optovin (MW: 317.42 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.

1.2. Working Solution Preparation

Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or medium immediately before use. It is crucial to protect the working solution from light to prevent premature activation.

ApplicationRecommended Starting ConcentrationVehicle/Solvent
In Vitro (HEK293T cells)10 µMCell Culture Medium
Zebrafish Larvae1-10 µM (EC50 ≈ 2 µM)E3 Medium
Mouse DRG Neurons100 µMNeuronal Culture Medium
Adult Mice (in vivo)15 mMDMSO

II. Experimental Protocols

This section provides detailed step-by-step protocols for common Optovin-based experiments. A crucial aspect of any Optovin experiment is the inclusion of proper controls to ensure that the observed effects are specifically due to the light-dependent activation of TRPA1 by Optovin.

Essential Controls for All Experiments:

  • Vehicle Control: Treat a group of cells or animals with the same concentration of DMSO (or other solvent) used to deliver Optovin. This controls for any effects of the solvent itself.

  • Light-Only Control: Expose a group of untreated cells or animals to the same light stimulus. This ensures that the light itself is not causing the observed response.

  • Optovin-in-Dark Control: Treat a group of cells or animals with Optovin but do not expose them to the light stimulus. This confirms that Optovin is not active in the absence of light.

  • TRPA1 Specificity Control: To confirm that the effects of photoactivated Optovin are mediated by TRPA1, experiments should be repeated in the presence of a TRPA1 antagonist (e.g., HC-030031) or in TRPA1 knockout/knockdown models.[7][8]

In Vitro Calcium Imaging in TRPA1-Expressing HEK293T Cells

This protocol allows for the direct visualization of TRPA1 channel activation by measuring intracellular calcium influx.

Calcium_Imaging_Workflow Start Start Cell_Culture Culture HEK293T cells expressing hTRPA1 Start->Cell_Culture Dye_Loading Load cells with a calcium indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Optovin_Incubation Incubate with Optovin (e.g., 10 µM) in the dark Dye_Loading->Optovin_Incubation Baseline_Imaging Acquire baseline fluorescence images Optovin_Incubation->Baseline_Imaging Light_Stimulation Deliver violet light stimulus (~405 nm) Baseline_Imaging->Light_Stimulation Post_Stim_Imaging Record fluorescence changes Light_Stimulation->Post_Stim_Imaging Data_Analysis Analyze fluorescence intensity (ΔF/F0) Post_Stim_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Optovin-based in vitro calcium imaging.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293T cells stably or transiently expressing human TRPA1 (hTRPA1) onto glass-bottom dishes suitable for microscopy.

  • Calcium Indicator Loading: The day of the experiment, load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer for 30-60 minutes at room temperature in the dark.

  • Optovin Incubation: After washing off the excess dye, incubate the cells with the desired concentration of Optovin (e.g., 10 µM) in the recording buffer for at least 10 minutes in complete darkness.

  • Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a light source for both dye excitation and Optovin activation (e.g., a xenon lamp with appropriate filters or a laser).

  • Baseline Recording: Acquire baseline fluorescence images for a period before stimulation to establish a stable baseline.

  • Photoactivation and Recording: While continuously recording fluorescence, deliver a pulse of violet light (e.g., 405 nm) to a defined region of interest or the entire field of view.

  • Data Analysis: Quantify the change in fluorescence intensity over time. The response is typically expressed as the change in fluorescence divided by the baseline fluorescence (ΔF/F0).

Zebrafish Larvae Behavioral Assay

Zebrafish larvae provide an excellent in vivo model to study the effects of Optovin on motor behavior.[1]

Step-by-Step Protocol:

  • Larvae Preparation: Raise wild-type zebrafish larvae to 4-7 days post-fertilization (dpf).

  • Plating: Transfer individual larvae into the wells of a 96-well plate containing E3 medium.

  • Optovin Treatment: Add Optovin to the wells to a final concentration of 1-10 µM. Incubate the plate in the dark for 1-2 hours.

  • Behavioral Recording Setup: Place the 96-well plate into an automated behavioral tracking system equipped with an infrared light source for tracking and a programmable light source for stimulation.

  • Acclimation: Allow the larvae to acclimate to the chamber for a period in the dark.

  • Light Stimulation and Tracking: Program the system to deliver pulses of violet light (e.g., 395 nm) and record the locomotor activity of the larvae before, during, and after the light stimulus. A typical stimulus might be a 1-10 second pulse of light at an intensity >1.6 µW/mm².[6]

  • Data Analysis: Analyze the tracking data to quantify parameters such as distance moved, velocity, and time spent active. Compare the responses of Optovin-treated larvae to control groups.

Electrophysiological Recording in Neurons

Whole-cell patch-clamp electrophysiology can be used to directly measure the electrical response of neurons to Optovin photoactivation.

Step-by-Step Protocol:

  • Cell/Slice Preparation: Prepare primary neuronal cultures (e.g., mouse dorsal root ganglia neurons) or acute brain slices.

  • Recording Setup: Transfer the preparation to the recording chamber of a patch-clamp rig equipped with an upright or inverted microscope and a light source for photoactivation.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Optovin Application: Perfuse the recording chamber with a solution containing Optovin (e.g., 100 µM for DRG neurons) while protecting the preparation from light.

  • Light Stimulation: Deliver a brief pulse of violet light through the microscope objective focused on the patched neuron.

  • Recording: Record the changes in membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) in response to the light stimulus.

  • Data Analysis: Analyze the electrophysiological traces to quantify parameters such as depolarization amplitude, spike frequency, and inward current magnitude.

III. Data Interpretation and Troubleshooting

Expected Results:

  • Calcium Imaging: A rapid and transient increase in intracellular calcium concentration following light stimulation in Optovin-treated, TRPA1-expressing cells.

  • Zebrafish Behavior: A significant increase in locomotor activity in Optovin-treated larvae upon light exposure.

  • Electrophysiology: Depolarization of the membrane potential, firing of action potentials, or an inward current in neurons exposed to Optovin and light.

Common Troubleshooting:

  • No Response:

    • Verify the activity of Optovin by testing a fresh aliquot.

    • Ensure the light source is emitting at the correct wavelength and a sufficient intensity.

    • Confirm TRPA1 expression in the experimental model.

  • High Background Activity:

    • Ensure all Optovin handling and incubation steps are performed in the dark.

    • Check for phototoxicity from the light source by running a light-only control for an extended duration.

  • Variability in Response:

    • Ensure consistent Optovin concentration and incubation times.

    • Standardize the light stimulation parameters across all experiments.

Conclusion

Optovin provides a powerful and versatile tool for the optical control of TRPA1 channels in a non-genetic context. Its ability to be reversibly photoactivated offers precise spatiotemporal control over neuronal activity and behavior. By following the detailed protocols and incorporating the essential controls outlined in this guide, researchers can confidently and reproducibly employ Optovin to explore the diverse roles of TRPA1 in physiology and disease.

References

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]

  • Kokel, D., Cheung, C. Y. J., Mills, R., Coutinho-Budd, J., Huang, L., Setola, V., ... & Peterson, R. T. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Carolina Digital Repository. [Link]

  • Emran, F., Rihel, J., & Dowling, J. E. (2008). A behavioral assay to measure responsiveness of zebrafish to changes in light intensities. Journal of Visualized Experiments. [Link]

  • Mightex. (n.d.). Optogenetic Stimulation: The Ultimate Guide. [Link]

  • BrainVTA. (n.d.). Calcium imaging protocol. [Link]

  • Hillman, E. T., et al. (2024). Protocol for investigating light/dark locomotion in larval stage zebrafish using a standardized behavioral assay. STAR Protocols. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Abdesselem, M., et al. (2022). EPHierStats: a statistical tool to model the hierarchical relationships in electrophysiological data. bioRxiv. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Ko, C. I., et al. (2021). Building a Simple and Versatile Illumination System for Optogenetic Experiments. Journal of Visualized Experiments. [Link]

  • Deisseroth Lab, Stanford University. (n.d.). Optogenetic Hardware Setup. [Link]

  • Plexon. (2022). Optogenetic Stimulation: Choosing the Right Equipment. [Link]

  • Mightex. (2020). What Equipment Do You Need to Perform Optogenetics?. [Link]

  • Emrich, F., Rihel, J., & Dowling, J. E. (2022). Behavioral Assay: Responsiveness-Zebrafish To Changes In Light Intensities l Protocol Preview. YouTube. [Link]

  • ViewPoint Behavior Technology. (n.d.). Controlling behavioral data collected from zebrafish. [Link]

  • Ko, G., et al. (2017). Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. Journal of Visualized Experiments. [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • National Center for Biotechnology Information. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed. [Link]

  • Myers-Turnbull, D., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports. [Link]

  • Staruschenko, A., et al. (2021). A biologist's checklist for calcium imaging and optogenetic analysis. FocalPlane. [Link]

  • Wang, H., et al. (2025). Intracellular calcium imaging for agonist screening. Biophysics Reports. [Link]

  • Lock, J. T., & Emrich, F. F. (2021). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. STAR Protocols. [Link]

  • University of California, San Diego. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ResearchGate. (n.d.). In calcium imaging experiments, HEK 293 cells transfected with human.... [Link]

  • ResearchGate. (n.d.). OxPAPC induces calcium transients in HEK-293 cells expressing TRPA1,.... [Link]

  • YouTube. (2021). How to analyze intracellular calcium recording using imageJ. [Link]

  • Frontiers. (n.d.). Comparative Effects of Event Detection Methods on the Analysis and Interpretation of Ca2+ Imaging Data. [Link]

  • Richendrfer, H., & Créton, R. (2022). Automated High throughput Behavioral Analysis in Larvae | Protocol Preview. YouTube. [Link]

  • ResearchGate. (n.d.). DanioFlow: Automated Behavioral Analysis Pipeline for Zebrafish Larvae. [Link]

  • MDPI. (2022). Statistical Analysis and Machine Learning Used in the Case of Two Behavioral Tests Applied in Zebrafish Exposed to Mycotoxins. [Link]

  • ResearchGate. (n.d.). Inhibition by a TRPV1 and a TRPA1 antagonist. (A) TRPV1, (B).... [Link]

  • National Center for Biotechnology Information. (2013). Optogenetic identification of striatal projection neuron subtypes during in vivo recordings. PubMed. [Link]

  • ResearchGate. (n.d.). Two-photon photoswiching of optovin-loaded neurons. (a) Schematic of.... [Link]

  • MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. [Link]

  • National Center for Biotechnology Information. (2016). Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. PubMed. [Link]

  • MDPI. (n.d.). TRPA1 Antagonists for Pain Relief. [Link]

  • National Center for Biotechnology Information. (n.d.). Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators. [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Microfluidics, Optogenetics and Calcium Imaging to Study Neuronal Communication In Vitro. [Link]

  • ResearchGate. (n.d.). Photochemical activation of TRPA1 channels in neurons and animals. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Analysis of Behavior in Zebrafish Larvae: Effects of Feeding. [Link]

  • ResearchGate. (n.d.). Two-photon photoswiching of optovin-loaded neurons. (a) Schematic of.... [Link]

Sources

Application Notes & Protocols: The Use of Optovin in Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Optovin in preclinical pain research models. Optovin, a photoactivated small molecule, offers unprecedented spatiotemporal control over the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain and neuroinflammation. These notes detail the mechanism of action, provide validated protocols for inflammatory and neuropathic pain models, and offer insights into experimental design and data interpretation.

Introduction: A New Wavelength in Pain Research

The study of pain has traditionally relied on pharmacological agents that act systemically, often leading to off-target effects and a clouded understanding of specific neural circuits. The advent of optogenetics revolutionized neuroscience by allowing light-mediated control of genetically defined neurons.[1][2] However, this approach requires transgenic models. Optovin emerges as a powerful alternative, functioning as a "photochemical switch" that confers light sensitivity to an endogenous protein in wild-type animals.[3][4]

Optovin is a small molecule that selectively and reversibly activates the TRPA1 ion channel upon exposure to violet light.[5] TRPA1 is a non-selective cation channel primarily expressed in a subset of primary sensory neurons and is a well-established sensor for noxious chemical, thermal, and mechanical stimuli.[3][6] Its role in both acute nociception and chronic pain states makes it a critical target for analgesic drug discovery. By using Optovin, researchers can precisely activate TRPA1-expressing neurons in a localized area and on a millisecond timescale, providing a unique tool to dissect the functional role of these neurons in various pain pathologies.

This guide will provide the foundational knowledge and practical protocols to integrate Optovin into preclinical pain research workflows, enabling the investigation of TRPA1 signaling with high precision.

Mechanism of Action: Light-Gated TRPA1 Activation

Optovin's utility is rooted in its unique photochemical properties and its specific interaction with the TRPA1 channel.

  • Chemical Structure: Optovin is a rhodanine-containing compound.[7] This chemical moiety is crucial for its ability to absorb light energy.[7][8]

  • Photoactivation: Optovin remains inert in the dark. Upon illumination with low-wavelength light (e.g., 387 nm violet light), it undergoes a photochemical reaction.[3] This process is not effective with longer wavelengths such as blue or green light.[3]

  • TRPA1 Interaction: The photoactivated Optovin intermediate acts as a potent electrophile. It targets and reversibly binds to specific, redox-sensitive cysteine residues within the TRPA1 protein.[4][9] This covalent modification induces a conformational change in the channel, causing it to open and permit cation influx (primarily Ca²⁺ and Na⁺), leading to neuronal depolarization and the generation of action potentials.[9]

  • Reversibility: The binding of Optovin to TRPA1 is reversible, meaning the channel returns to its closed state after the light stimulus is removed and the Optovin adduct is released.[9] This allows for repeated, transient activation of target neurons.[3]

The specific antagonist for TRPA1, HC-030031, can effectively block the action of Optovin, serving as a critical experimental control to confirm target engagement.[3] Furthermore, the effects of Optovin are absent in TRPA1 mutant animals, confirming the channel is both necessary and sufficient for its activity.[3]

Optovin_Mechanism cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Optovin_dark Optovin (Inactive) Light Violet Light (~387 nm) Optovin_active Photoactivated Optovin* Light->Optovin_active Photochemical Reaction TRPA1_closed TRPA1 Channel (Closed) Optovin_active->TRPA1_closed Reversible Covalent Modification of Cysteine Residues TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Conformational Change Cations Ca²⁺ / Na⁺ Influx TRPA1_open->Cations Depolarization Neuronal Depolarization Cations->Depolarization AP Action Potential (Pain Signal) Depolarization->AP Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Animal Acclimation (Behavioral Room & Apparatus) B Prepare Fresh Optovin & Control Solutions A->B C Calibrate Light Source (Wavelength & Intensity) B->C D Baseline Behavioral Testing (e.g., von Frey) E Administer Compound (Optovin / Vehicle) D->E F Light Stimulation (or No Light Control) E->F G Induce Pain / Test Behavior (e.g., Formalin / Post-Stim von Frey) F->G H Score Behavioral Data (Blinded Observer) I Statistical Analysis (e.g., ANOVA, t-test) H->I J Interpret Results & Draw Conclusions I->J

Sources

Troubleshooting & Optimization

Optovin Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the Optovin Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when using Optovin in experimental settings. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Optovin's properties and handling.

Q1: What is Optovin and what is its primary mechanism of action?

Optovin is a reversible, photoactivated ligand for the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3] In its inactive state and in the absence of light, Optovin has minimal effect. However, upon illumination with violet light (optimally ~387 nm), it undergoes a photochemical reaction.[4] This reaction allows it to interact with and activate TRPA1 channels, likely through a reversible covalent modification of redox-sensitive cysteine residues within the channel protein.[1][4] Activation of the non-selective TRPA1 cation channel leads to an influx of cations (including Ca2+), resulting in neuronal depolarization and subsequent downstream signaling.[5] This enables precise spatiotemporal control over TRPA1-expressing cells, such as sensory neurons, in non-transgenic animals.[5][6]

cluster_0 Cell Membrane TRPA1_closed TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Conformational Change Cations Ca²⁺ / Na⁺ Influx TRPA1_open->Cations Allows Influx Optovin_inactive Optovin (Inactive State) Light Violet Light (~387 nm) Optovin_inactive->Light Illumination Optovin_active Optovin (Photoactivated) Optovin_active->TRPA1_closed Binds & Activates Light->Optovin_active Depolarization Neuronal Depolarization Cations->Depolarization

Caption: Optovin's light-dependent mechanism of action on the TRPA1 channel.

Q2: How should I properly store and handle Optovin?

Optovin is photosensitive. To maintain its integrity, it is critical to protect it from light.

  • Solid Form: Store the solid compound in a light-protected vial (amber or wrapped in foil) at -20°C.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C. Pre-aliquoting is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to light and moisture.[3]

Q3: What is the recommended solvent and how do I prepare a stock solution?

Optovin is poorly soluble in water but shows good solubility in DMSO.[3][7]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibrate the vial of solid Optovin (MW: 315.41 g/mol ) to room temperature before opening to prevent condensation.

  • Work in a darkened room or under minimal, indirect lighting.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of Optovin, add 317 µL of DMSO.

  • Vortex or sonicate briefly to ensure the compound is fully dissolved.[7]

  • Immediately aliquot into light-protected, single-use tubes and store at -20°C or below.

Q4: What is a typical working concentration for Optovin?

The optimal working concentration is application-dependent and should be determined empirically through a dose-response curve. However, published data provides a strong starting point.

ApplicationOrganism/Cell TypeTypical Concentration RangeEffective Concentration (EC50)
In Vivo Behavioral AssayZebrafish Larvae1 - 10 µM~2 µM[1][4]
In Vitro Cell ActivationHEK293T cells (hTRPA1)10 µMNot specified
In Vitro Neuron ActivationMouse DRG Neurons100 µMNot specified

Note: The effective concentration can be influenced by factors such as cell density, incubation time, and the intensity of the light stimulus.

Section 2: Troubleshooting Guide: In Vitro Applications

Problem: I am not observing any cellular response (e.g., calcium influx) after applying Optovin and light.

This is a common issue that can often be resolved by systematically checking several key parameters.

cluster_solutions Solutions Start No Cellular Response Check_TRPA1 Is TRPA1 expressed and functional in your cell system? Start->Check_TRPA1 Check_Light Is your light source correct (wavelength & intensity)? Check_TRPA1->Check_Light Yes Sol_TRPA1 Validate TRPA1 expression (e.g., qPCR, WB). Test with a known, non-photoactivated TRPA1 agonist (e.g., AITC, Cinnamaldehyde). Check_TRPA1->Sol_TRPA1 No Check_Optovin Was Optovin prepared, stored, and applied correctly? Check_Light->Check_Optovin Yes Sol_Light Verify wavelength is ~380-400 nm. Measure light intensity at the sample plane. Increase intensity (>1.6 μW/mm² as a starting point). Check_Light->Sol_Light No Check_Ca Is intracellular calcium required for your specific agonist? Check_Optovin->Check_Ca Yes Sol_Optovin Prepare fresh stock from solid. Ensure light protection during handling. Perform a dose-response experiment (e.g., 1-100 µM). Check_Optovin->Sol_Optovin No Success Problem Solved Check_Ca->Success Yes Sol_Ca Ensure appropriate levels of extracellular Ca²⁺ in your buffer. Some TRPA1 activation is enhanced by intracellular Ca²⁺. Check_Ca->Sol_Ca No

Caption: Troubleshooting workflow for lack of Optovin-induced cellular response.

Detailed Causality & Solutions:

  • Is TRPA1 the Culprit?

    • Cause: Optovin is entirely dependent on the presence of functional TRPA1 channels.[5][6] Your cell line may not endogenously express TRPA1, or expression levels may be too low.

    • Solution:

      • Validate Expression: Confirm TRPA1 expression using qPCR or Western blot.

      • Use a Positive Control Agonist: Test your cells with a well-characterized, non-photoactivated TRPA1 agonist like Allyl isothiocyanate (AITC) or cinnamaldehyde. If cells respond to AITC but not Optovin, the issue lies with Optovin or the light activation step. If they don't respond to either, the problem is likely with TRPA1 expression or the downstream signaling assay itself.

  • Is Your Light Source Correct?

    • Cause: Optovin's activation is wavelength-specific. It responds to violet light but not to blue, green, or longer wavelengths.[4] Furthermore, a minimum light intensity is required to trigger the photochemical reaction.

    • Solution:

      • Wavelength: Ensure your light source (e.g., LED, laser) emits light in the ~380-400 nm range. A common mistake is using a standard "DAPI" filter cube (~360 nm), which may be suboptimal, or a "blue light" source (~470 nm), which will be ineffective.

      • Intensity: The required stimulus intensity is greater than 1.6 μW/mm².[4] Measure the power at your sample plane and adjust accordingly. Insufficient light intensity is a primary cause of failed experiments.

  • Could the Compound Be Degraded?

    • Cause: As a photosensitive molecule, Optovin can be inactivated by ambient light exposure during handling and preparation. Repeated freeze-thaw cycles can also degrade the compound or introduce water into the DMSO stock, reducing solubility.

    • Solution:

      • Always work under dim light.

      • Prepare a fresh stock solution from solid material that has been properly stored.

      • Use single-use aliquots to avoid freeze-thaw cycles.

Problem: I am observing high cell death or toxicity in my cultures.
  • Cause 1: Phototoxicity. The high-energy violet light required to activate Optovin can itself be damaging to cells, especially with prolonged or high-intensity exposure. This is a general concern in optogenetics and photopharmacology.[2][8][9]

    • Solution:

      • Titrate Light, Not Just Compound: Determine the minimum light intensity and duration required to elicit a reliable response. Create a matrix of varying light intensities and exposure times to find the optimal balance between activation and cell health.

      • Include a "Light Only" Control: Always include a control group of cells that are exposed to the same light stimulus but without Optovin. This will definitively distinguish between compound toxicity and phototoxicity.

  • Cause 2: High Compound Concentration. While Optovin has been shown to have low toxicity at effective concentrations (e.g., 10 µM for 96 hours in zebrafish), excessively high concentrations can be toxic.[2][10]

    • Solution: Perform a careful dose-response curve to find the lowest effective concentration. Start in the 1-10 µM range for most applications.

Section 3: Troubleshooting Guide: In Vivo Applications (Zebrafish Model Focus)

Problem: The behavioral response in my zebrafish larvae is highly variable or absent.
  • Cause 1: Inconsistent Compound Exposure. The delivery and uptake of Optovin into the larval tissue can be inconsistent.

    • Solution: Standardize your incubation protocol. Ensure consistent volumes, incubation times (e.g., 1 hour), and mixing.[11] After incubation, move larvae to fresh E3 medium to wash away excess compound before stimulation; this ensures the response is from absorbed, not ambient, Optovin.

  • Cause 2: Developmental Stage. The expression of TRPA1 and the development of the neural circuits it modulates can change as the larva develops.

    • Solution: Use tightly age-matched larvae for all experiments. A difference of even a few hours can impact behavioral outputs. The original screens were performed on embryos before the visual system was fully developed, indicating a non-visual mechanism.[5]

  • Cause 3: Light Penetration and Scattering. In a whole organism, the light must penetrate tissue to reach the target neurons.

    • Solution: Ensure your illumination setup provides even and sufficient light intensity across the entire well or chamber containing the larva. Confirm the wavelength is correct (~387 nm).[4]

Section 4: Experimental Design & Controls

A robust experimental design with rigorous controls is the bedrock of trustworthy science. Forgetting a key control is perhaps the most common pitfall.

Q1: What are the essential controls for any Optovin experiment?

To isolate the specific effect of photoactivated Optovin on TRPA1, the following controls are non-negotiable.

Control GroupPurposeRationale
Vehicle + No Light Baseline ActivityEstablishes the normal behavior/activity of the system without any intervention.
Vehicle + Light Phototoxicity/Light ArtifactIsolates any effect of the light stimulus itself, independent of the compound.[8]
Optovin + No Light Compound Dark ActivityConfirms that Optovin is not active without light, which is a core principle of its function.[5]
Optovin + Light Experimental GroupThe condition where the specific effect is expected.
Q2: How can I confirm the observed effect is TRPA1-dependent?

This is a critical question to rule out off-target effects.

  • Genetic Knockout/Knockdown: The gold standard. If the behavioral or cellular response to Optovin + Light is abolished in a TRPA1 knockout or knockdown model (e.g., TRPA1b mutant zebrafish), this provides the strongest evidence for target specificity.[5]

  • Pharmacological Inhibition: Pre-incubate the cells or organism with a known, potent TRPA1 antagonist. If the antagonist blocks the effect of photoactivated Optovin, it strongly suggests the effect is mediated through the TRPA1 channel.

cluster_validation Validation Methods Start Observed Effect (e.g., Behavior, Ca²⁺ influx) Question Is the effect TRPA1-dependent? Start->Question Method_KO Genetic Validation: Test in TRPA1 Knockout/Mutant. Is the effect abolished? Question->Method_KO Test Method_Antagonist Pharmacological Validation: Pre-treat with TRPA1 Antagonist. Is the effect blocked? Question->Method_Antagonist Test Conclusion_Yes High Confidence: Effect is TRPA1-mediated Conclusion_No Effect is likely an off-target artifact Method_KO->Conclusion_Yes Yes Method_KO->Conclusion_No No Method_Antagonist->Conclusion_Yes Yes Method_Antagonist->Conclusion_No No

Caption: Logical workflow for validating the TRPA1-dependency of an Optovin effect.

References

  • Ito, D., et al. (2021). Phototoxicities Caused by Continuous Light Exposure Were Not Induced in Retinal Ganglion Cells Transduced by an Optogenetic Gene. International Journal of Molecular Sciences, 22(13), 6732. [Link]

  • Ito, D., et al. (2021). Phototoxicities Caused by Continuous Light Exposure Were Not Induced in Retinal Ganglion Cells Transduced by an Optogenetic Gene. PubMed. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]

  • Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

  • Medina, R. J., et al. (2024). Evolution of Light-Sensitive Proteins in Optogenetic Approaches for Vision Restoration: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed. [Link]

  • Wikipedia. (2024). Optogenetics. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Ito, D., et al. (2021). (PDF) Phototoxicities Caused by Continuous Light Exposure Were Not Induced in Retinal Ganglion Cells Transduced by an Optogenetic Gene. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Photosensitive and Photoswitchable TRPA1 Agonists Optically Control Pain through Channel Desensitization. Journal of Medicinal Chemistry, 64(21), 16282-16292. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Carolina Digital Repository. [Link]

  • Broad Institute. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Broad Institute. [Link]

  • Spectrum. (2015). Blue light used for optogenetics may have off-target effects. The Transmitter: Neuroscience News and Perspectives. [Link]

  • Lambert, A. M., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9425. [Link]

  • Nogueira, R., et al. (2021). Heterogeneous side effects of cortical inactivation in behaving animals. eLife, 10, e68630. [Link]

  • JoVE. (2022). Optogenetic Activation: Zebrafish Somatosensory Neurons(ChEF-tdTomato). YouTube. [Link]

  • Nilius, B., et al. (2011). Irritating channels: the case of TRPA1. The Journal of Physiology, 589(Pt 7), 1557-1567. [Link]

  • Wee, C. L., et al. (2019). Zebrafish oxytocin neurons drive nocifensive behavior via brainstem premotor targets. Nature Neuroscience, 22(9), 1477-1492. [Link]

  • Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1 as a drug target—promise and challenges. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(5), 415-422. [Link]

  • Zurborg, S., et al. (2011). TRPA1 and Cold Transduction: An Unresolved Issue? Journal of Neurophysiology, 105(4), 1445-1453. [Link]

  • Packer, A. M., et al. (2023). Single-cell optogenetics reveals attenuation-by-suppression in visual cortical neurons. eLife, 12, e84959. [Link]

  • Bandell, M., et al. (2007). TRPA1: A Sensory Channel of Many Talents. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • Wang, Y. Y., et al. (2011). A TRPA1-dependent mechanism for the pungent sensation of weak acids. The Journal of General Physiology, 137(6), 493-505. [Link]

  • Choi, Y. H., & Verpoorte, R. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 11(11), 576. [Link]

  • Al-Qraini, A., et al. (2022). (a) Optovin covalently bonds to the N-terminal domain of TRPA1. 2P... ResearchGate. [Link]

Sources

Optovin Technical Support Center: Optimizing Light Wavelength for Maximal TRPA1 Activation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Optovin, a novel photo-activatable ligand for the transient receptor potential ankyrin 1 (TRPA1) channel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing Optovin's efficacy through precise light application. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and robustly validated.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of Optovin.

Q1: What is the optimal wavelength of light for activating Optovin?

A: The maximal activation of Optovin is achieved using violet light .[1][2] Published data consistently demonstrates strong responses with wavelengths around 387 nm and 415 nm .[1][2] While some activity can be elicited with blue light (approx. 460 nm), its efficiency is significantly lower.[3] Wavelengths longer than blue, such as green (560 nm) or red, are reported to be ineffective.[2][3] Therefore, for maximal and reliable activation, a light source capable of emitting in the 380-420 nm range is strongly recommended.

Q2: What is the underlying mechanism of Optovin photoactivation?

A: Optovin functions as a photochemical switch that targets the TRPA1 ion channel.[1][4][5][6] The mechanism is a multi-step process:

  • Photoexcitation: Upon absorbing a photon of violet light, the Optovin molecule transitions to an excited state.

  • Energy Transfer: This excited state leads to the generation of singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[1][2]

  • TRPA1 Modification: Activated Optovin, likely through this photochemical process, reversibly modifies specific, redox-sensitive cysteine residues on the TRPA1 channel (C621S, C633S in human TRPA1).[1][4][7] This is thought to involve the formation of a reversible covalent thioether bond.

  • Channel Gating: This modification induces a conformational change in the TRPA1 channel, causing it to open and allowing an influx of cations (primarily Ca²⁺ and Na⁺), which leads to neuronal depolarization or downstream signaling events.

Q3: What light intensity is required for effective Optovin activation?

A: A minimum light intensity is required to trigger a behavioral response in model organisms. Studies have shown that a stimulus intensity greater than 1.6 µW/mm² is necessary to elicit a motor response in zebrafish treated with Optovin.[1][2] For in vitro assays, it is crucial to determine the lowest effective power density that provides a robust signal to minimize the risk of phototoxicity.

Q4: Can I use standard microscopy light sources like a mercury or xenon lamp?

A: Yes, broadband light sources like mercury or xenon arc lamps can be used, provided they are equipped with the appropriate band-pass filters to isolate the violet range (e.g., a 405/20 nm filter). However, for more precise control over intensity and timing, LEDs or lasers are superior choices .[8][9][10] LEDs are cost-effective and available in a wide range of specific wavelengths, while lasers offer high power density and tight focus, which is ideal for stimulating single cells or small regions of interest.[8][9][10]

Q5: Is Optovin activation reversible?

A: Yes, the activation is reversible.[1] Once the light stimulus is removed, the Optovin-TRPA1 interaction reverses, the channel closes, and the cell returns to its resting state. This allows for repeated photoactivation of the same cell population with multiple light pulses.[1][2] The precise kinetics of reversal may vary depending on the experimental system.

Part 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem Possible Cause Recommended Solution Scientific Rationale
No or Weak Response to Light Stimulation Incorrect Wavelength Verify your light source's emission spectrum. Use a filter set centered between 387-415 nm.Optovin's absorbance spectrum is specific. Energy from longer, ineffective wavelengths will not be absorbed to initiate the photochemical reaction.[1][2]
Insufficient Light Intensity Measure the power density at the sample plane. Ensure it is >1.6 µW/mm². Increase LED/laser power or exposure time if necessary.A sufficient photon flux is required to convert enough Optovin molecules to their active state to trigger a measurable biological response.[1][2]
Sub-optimal Optovin Concentration Perform a dose-response curve. The reported EC₅₀ is ~2 µM for behavioral responses. Start with a concentration between 2-10 µM.[1][2]The concentration of Optovin must be high enough to ensure sufficient binding and activation of TRPA1 channels upon illumination.
Low TRPA1 Expression For cell lines, verify TRPA1 expression via qPCR, Western blot, or functional assay with a known chemical agonist (e.g., AITC/mustard oil).Optovin is a TRPA1 ligand; its effect is entirely dependent on the presence of the channel.[1][4] If the target cells do not express TRPA1, no response will occur.
Presence of Quenchers Ensure media and buffers are free of singlet oxygen quenchers (e.g., sodium azide, DABCO) or high concentrations of antioxidants.The mechanism involves singlet oxygen generation. Quenchers will intercept these reactive species, preventing the activation of TRPA1.[1][2]
High Background Signal or Cell Death Phototoxicity Reduce light intensity to the minimum required for a robust signal. Decrease the duration and frequency of light exposure.[11]High-energy violet light and the generation of ROS can cause cellular damage and apoptosis, independent of the desired TRPA1 activation.[3][11]
Optovin Precipitation Ensure the final DMSO concentration in your media is low (<0.5%). Visually inspect solutions for precipitates. Optovin is soluble in DMSO but may crash out in aqueous buffers.[12]Precipitated compound is not biologically available and can be toxic to cells.
Inconsistent Results Between Experiments Light Source Fluctuation Use a power meter to check your light source's output before each experiment. Allow lamps to warm up fully.Consistent light delivery is critical for reproducible activation. The output of arc lamps can drift over time.
Inconsistent Optovin Loading Standardize loading time, temperature, and washing steps. Prepare fresh Optovin dilutions for each experiment from a frozen stock.Variations in the amount of compound loaded into the cells will lead to variable responses.

Part 3: Core Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Validating Optovin Activation using Calcium Imaging in HEK293T Cells

This protocol confirms the light-dependent activation of human TRPA1 (hTRPA1) expressed in a cell line.

Materials:

  • HEK293T cells

  • hTRPA1 expression plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Optovin (10 mM stock in DMSO)

  • Fluo-4 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • Microscope with fluorescence imaging capabilities and a 395 nm or 405 nm LED light source.

Procedure:

  • Cell Culture & Transfection:

    • Plate HEK293T cells on glass-bottom dishes.

    • Transfect cells with the hTRPA1 plasmid according to the manufacturer's protocol. As a negative control, transfect a separate dish with a control plasmid (e.g., GFP).

    • Allow 24-48 hours for protein expression.

  • Dye and Compound Loading:

    • Wash cells once with warm HBSS.

    • Prepare a loading solution of 5 µM Fluo-4 AM and 10 µM Optovin in HBSS. For a "no Optovin" control, prepare a solution with only 5 µM Fluo-4 AM.

    • Incubate cells with the loading solution for 30 minutes at 37°C in the dark.

    • Wash cells twice with warm HBSS to remove excess dye and compound. Add fresh HBSS for imaging.

  • Imaging and Stimulation:

    • Place the dish on the microscope stage.

    • Using a 488 nm laser/LED, acquire a baseline fluorescence recording for 60 seconds to ensure cell health and stable signal.

    • Stimulate the cells with the violet light source (e.g., 405 nm) for 5-10 seconds.

    • Continue recording the 488 nm fluorescence signal for at least 3-5 minutes to capture the full calcium transient and return to baseline.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity (F) over time.

    • Normalize the signal as ΔF/F₀, where F₀ is the average baseline fluorescence before stimulation.

    • Expected Result: hTRPA1-expressing cells treated with Optovin should show a sharp increase in fluorescence upon violet light stimulation. No response should be seen in control cells (no Optovin, no hTRPA1, or no light).

Protocol 2: Determining the Optimal Wavelength (Action Spectrum)

This experiment identifies the most effective wavelength for your specific setup.

Materials:

  • Same as Protocol 1.

  • A tunable light source or a set of LEDs with different wavelengths (e.g., 380 nm, 405 nm, 420 nm, 450 nm, 470 nm, 520 nm).

  • A power meter to equalize the intensity of each wavelength.

Procedure:

  • Prepare Cells: Follow steps 1 and 2 from Protocol 1 to prepare multiple dishes of hTRPA1-expressing cells loaded with Optovin and Fluo-4.

  • Equalize Light Intensity: Using the power meter, adjust the power of each LED/wavelength so that the intensity delivered to the sample plane is identical (e.g., 10 µW/mm²). This is a critical step for a valid comparison.

  • Stimulation and Imaging:

    • For each dish, acquire a 60-second baseline fluorescence.

    • Stimulate the cells with one of the selected wavelengths for 5 seconds.

    • Record the post-stimulation fluorescence for 3 minutes.

    • Wash the cells thoroughly and allow a 15-minute recovery period before stimulating with a different wavelength, or preferably, use a new dish for each wavelength to avoid desensitization.

  • Data Analysis:

    • Calculate the peak ΔF/F₀ for each wavelength.

    • Plot the peak response as a function of wavelength.

    • Expected Result: The plot should show the highest activation in the violet range (380-420 nm), with a significant drop in efficacy for blue light and no response for green light.

Part 4: Visualizations & Pathways

Visual aids are essential for understanding complex scientific concepts.

Optovin_Activation_Pathway cluster_activation Light Violet Light (387-415 nm) Optovin_G Optovin (Ground State) Light->Optovin_G Absorbs Photon Optovin_A Optovin* (Excited State) Optovin_G->Optovin_A Excitation SO2 Singlet Oxygen (¹O₂) Optovin_A->SO2 Energy Transfer O2 Oxygen (³O₂) TRPA1_C TRPA1 Channel (Closed, Cys-SH) SO2->TRPA1_C Cysteine Modification TRPA1_O TRPA1 Channel (Open, Cys-S-Optovin) TRPA1_C->TRPA1_O Gating TRPA1_O->TRPA1_C Reversion (Dark) Ca_Influx Ca²⁺ Influx & Depolarization TRPA1_O->Ca_Influx Leads to

Caption: The photochemical activation pathway of the TRPA1 channel by Optovin.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plate Cells p2 Transfect with hTRPA1 Plasmid p1->p2 p3 Load with Optovin & Fluo-4 AM p2->p3 p4 Wash Cells p3->p4 e1 Acquire Baseline Fluorescence (60s) p4->e1 e2 Apply Violet Light Stimulus (5-10s) e1->e2 e3 Record Post-Stimulus Response (3-5 min) e2->e3 a1 Define ROIs e3->a1 a2 Extract Intensity Data a1->a2 a3 Calculate ΔF/F₀ a2->a3 a4 Plot & Analyze a3->a4

Caption: Standard experimental workflow for a calcium imaging assay to validate Optovin activation.

Part 5: Advanced Considerations & Best Practices

  • Minimizing Phototoxicity: Always use the lowest possible light intensity and shortest duration that yields a reproducible signal. Include a "light-only" control (cells exposed to the same light stimulus but without Optovin) to assess the baseline level of light-induced stress or artifacts in your system.[13]

  • Designing Essential Controls: A robust experiment must include multiple controls:

    • Vehicle Control: Cells treated with DMSO (the solvent for Optovin) but no compound, exposed to light.

    • No-Light Control: Cells treated with Optovin but kept in the dark.

    • TRPA1-Negative Control: Untransfected cells or cells treated with a specific TRPA1 antagonist (e.g., HC-030031) prior to Optovin loading and stimulation.

  • Off-Target Effects of Light: Be aware that high-energy light, particularly in the blue-violet spectrum, can have biological effects independent of a photosensitizer.[13] For example, blue light has been shown to affect inflammatory gene expression in microglia.[13] Your "light-only" control is critical for distinguishing Optovin-specific effects from these potential confounds.

References

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]

  • Head, B. P., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed. [Link]

  • Sabha, T. R., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9421. [Link]

  • Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

  • Mightex. (n.d.). Optogenetic Stimulation: The Ultimate Guide. [Link]

  • Carolina Digital Repository. (2013). Photochemical activation of TRPA1 channels in neurons and animals. [Link]

  • Plexon. (2022). Optogenetic Stimulation: Choosing the Right Equipment. [Link]

  • Broad Institute. (2013). Photochemical activation of TRPA1 channels in neurons and animals. [Link]

  • The Transmitter. (2015). Blue light used for optogenetics may have off-target effects. [Link]

  • Journal of Visualized Experiments. (2021). Building a Simple and Versatile Illumination System for Optogenetic Experiments. [Link]

  • Morimoto, T., et al. (2021). Phototoxicities Caused by Continuous Light Exposure Were Not Induced in Retinal Ganglion Cells Transduced by an Optogenetic Gene. Pharmaceutics, 13(7), 1032. [Link]

Sources

Technical Support: Optovin Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best practices for control experiments with Optovin. Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (FAQs, Troubleshooting, Protocols).

Introduction: The Optovin System

Optovin is a reversible, photo-switchable agonist of the TRPA1 cation channel.[1][2] Unlike caged compounds that release a ligand upon photolysis, Optovin functions via a reversible photochemical reaction with redox-sensitive cysteine residues on the TRPA1 channel itself. This mechanism allows for high-temporal-resolution control of neural activity and behavior in in vivo models, particularly zebrafish (Danio rerio).

Because Optovin relies on the intersection of photophysics , chemistry , and genetics , control experiments are not optional—they are the only way to distinguish true optopharmacology from heating artifacts or off-target toxicity.

Part 1: The Chemical Controls (Compound Integrity)

Q: My Optovin stock solution is precipitating upon addition to the media. How do I prevent this?

A: Optovin is a rhodanine derivative with high lipophilicity. Precipitation in aqueous buffer is the most common cause of "false negative" results.

  • The Fix: Dissolve Optovin in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). When diluting into aqueous physiological saline (E3 medium for zebrafish), ensure the final DMSO concentration is kept constant (typically 0.1% to 1%) but never exceeds the toxicity threshold of your model.

  • Critical Step: Vortex the media immediately upon addition. Do not allow the DMSO drop to sit on the surface.

  • Visual Check: Inspect the wells under 40x magnification. If you see crystals, the effective concentration is unknown, and the experiment must be discarded.

Q: How stable is Optovin in solution? Can I use leftover aliquots?

A: Optovin is inherently light-sensitive—that is its function. Ambient room light (rich in blue/violet wavelengths) will partially activate or degrade the compound over time.

  • Protocol: Store dry stocks at -20°C in the dark.

  • Working Solution: Prepare fresh working solutions for every experimental session. If you must transport the plate, wrap it in aluminum foil.

  • The "Dark" Control: You must run a "Vehicle Only" control (DMSO without Optovin) and an "Optovin Dark" control (Optovin without light) to ensure the compound itself isn't toxic or activating channels at resting state.

Part 2: The Optical Controls (Illumination Specificity)

Q: How do I distinguish between Optovin activation and a "startle response" caused by the light itself?

A: High-intensity violet/blue light can heat water or directly stimulate photoreceptors, causing a startle response independent of TRPA1.

  • The Threshold Rule: Optovin activates TRPA1 efficiently at relatively low power densities (approx. 2 µW/mm²). If you are using laser power >5 mW/mm², you are likely inducing thermal artifacts.

  • The "Light-Only" Control: Every plate must include a group of animals treated with Vehicle (DMSO) exposed to the exact same light pulse train. If these animals twitch, your light intensity is too high.

Q: Which wavelengths should I use for activation and deactivation?

A:

  • Activation (ON): 387 nm to 415 nm (Violet/Blue). Peak efficiency is near 405 nm.

  • Deactivation (OFF): Optovin relaxes spontaneously in the dark (seconds to minutes).

  • The "Wavelength" Control: A critical specificity control is to illuminate Optovin-treated samples with Green Light (560 nm) . Optovin does not absorb efficiently at this wavelength. If you see activation at 560 nm, it is likely a heating artifact or a visual startle response, not an Optovin-mediated effect.

Part 3: The Biological Controls (Target Validation)

Q: How do I prove the behavior is definitely TRPA1-dependent?

A: Small molecules can have off-target effects. You must validate the target using genetics or pharmacology.

  • Gold Standard (Genetic): Use trpa1b knockout zebrafish (or Trpa1 -/- mice). These animals should show zero response to Optovin + Light.

  • Silver Standard (Pharmacological): Pre-incubate wild-type animals with the selective TRPA1 antagonist HC-030031 (approx. 10–50 µM) along with Optovin. The antagonist should block the light-induced response.

Part 4: Master Protocol – Zebrafish Photomotor Response (PMR)

This protocol is designed for 3–5 days post-fertilization (dpf) zebrafish larvae.

Materials
  • Optovin Stock: 10 mM in DMSO.

  • Vehicle: DMSO.

  • Antagonist (Optional): HC-030031.[3][4][5]

  • Light Source: 405 nm LED array or laser (controllable pulse width).

Step-by-Step Workflow
  • Acclimation: Place single larvae in a 96-well plate with 100 µL E3 medium. Let them acclimate for 1 hour in the dark.

  • Compound Addition:

    • Experimental Group: Add Optovin to final conc. of 10 µM (0.1% DMSO).

    • Negative Control: Add DMSO to 0.1%.

    • Specificity Control: Add Optovin (10 µM) + HC-030031 (20 µM).

  • Incubation: Incubate for 30–60 minutes in the dark .

  • Basal Recording: Record motion for 1 minute in the dark (infrared illumination only) to establish baseline activity.

  • Stimulation (The Pulse):

    • Apply a 1-second pulse of 405 nm light.

    • Intensity: ~2 µW/mm².

  • Readout: Record motor activity (pixel changes/motion index) for 30 seconds post-pulse.

  • Analysis: Compare the "Motion Index" area-under-curve (AUC) between groups.

Data Presentation: Control Matrix
ConditionCompoundLight (405nm)Expected ResultInterpretation
Experimental Optovin (10µM)ON High Activity TRPA1 Activation
Vehicle Control DMSO OnlyON No ActivityRules out light toxicity/startle
Dark Control Optovin (10µM)OFFNo ActivityRules out chemical toxicity
Antagonist Optovin + HC-030031ON Reduced/No ActivityConfirms TRPA1 specificity
Genetic Null Optovin (in trpa1b -/-)ON No ActivityDefinitive Proof

Part 5: Visualization & Logic Flows

Figure 1: Mechanism of Action

Caption: Optovin functions as a bridge between light energy and the TRPA1 channel. Upon 405nm irradiation, it modifies redox-sensitive cysteine residues, opening the channel and allowing Calcium influx, which triggers the behavioral response.

OptovinMechanism Light Violet Light (405 nm) ActivatedOptovin Photo-excited Intermediate Light->ActivatedOptovin Activates Optovin Optovin (Inactive) Optovin->ActivatedOptovin ActivatedOptovin->Optovin Dark Relaxation (Seconds) TRPA1 TRPA1 Channel (Cysteine Residues) ActivatedOptovin->TRPA1 Covalent/Redox Interaction CaInflux Ca2+ Influx TRPA1->CaInflux Channel Opening Behavior Motor Response (Twitching/Swimming) CaInflux->Behavior Depolarization

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing experimental failures. Use this tree when the standard protocol yields unexpected results (e.g., high background or no response).

Troubleshooting Start Problem: Unexpected Result NoResponse Issue: No Response to Light Start->NoResponse HighBackground Issue: High Background (Twitching in Dark) Start->HighBackground FalsePositive Issue: Response in Vehicle Control Start->FalsePositive CheckConc Check Solubility: Precipitate visible? NoResponse->CheckConc CheckDark Check Ambient Light: Is room dark? HighBackground->CheckDark CheckHeat Check Thermal Artifact: Is Light Power >5 mW? FalsePositive->CheckHeat FixSolubility Fix: Reduce Conc or Sonicate CheckConc->FixSolubility Yes CheckLight Check Light Power: Is intensity >1.6 µW/mm²? CheckConc->CheckLight No CheckTox Check Toxicity: Is DMSO > 1%? CheckDark->CheckTox Yes (Room is dark) ReducePower Fix: Reduce Light Intensity CheckHeat->ReducePower Yes

References

  • Kokel, D. et al. (2013).[6][7][8][9][10] Photochemical activation of TRPA1 channels in neurons and animals.[1][6][7][8] Nature Chemical Biology, 9(4), 257–263.[8] [Link]

  • Lam, P. Y. et al. (2020).[10] Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish.[8][10] bioRxiv. [Link]

Sources

Technical Support Center: Optovin Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Data

Optovin is a rhodanine-based small molecule that functions as a reversible, photo-switchable activator of the TRPA1 cation channel. Its utility relies entirely on its ability to undergo photo-isomerization upon exposure to violet light (~405 nm).

Crucial Warning: Optovin is inherently unstable in ambient light and hydrophobically prone to aggregation in aqueous buffers. Failure to respect these two parameters is the #1 cause of experimental failure (false negatives).

Quick Reference: Stability Matrix
ParameterConditionStability / Shelf-LifeNotes
Solid Powder -20°C, Desiccated, Dark2 YearsProtect from moisture to prevent hydrolysis.
Stock Solution 10–50 mM in Anhydrous DMSO6–12 Months at -20°CMUST be stored in amber vials or foil-wrapped.
Working Solution 1–10 µM in Aqueous Buffer< 4 Hours at RTPrepare Fresh. High risk of precipitation and hydrolysis.
Freeze-Thaw Stock SolutionMax 3 CyclesAliquot immediately to avoid repeated cycling.
Light Sensitivity Ambient / FluorescentUnstable (Minutes) Pre-exposure shifts the isomer ratio, altering baseline activity.

Storage & Preparation Protocols

A. Stock Solution Preparation (The "Golden Standard")

Objective: Create a stable, high-concentration stock that resists degradation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol or water for stocks; Optovin has poor solubility in these and will degrade.

  • Concentration: Aim for 10 mM to 50 mM . Higher concentrations reduce the volume of DMSO added to your final assay (keeping final DMSO < 0.5% to avoid vehicle toxicity).

  • Dissolution: Vortex vigorously. If particulates remain, sonicate for 30 seconds in a water bath.

  • Aliquot Strategy: Do not store the bulk bottle at -20°C. Aliquot into single-use volumes (e.g., 20–50 µL) in light-proof (amber) microcentrifuge tubes .

  • Storage: Store at -20°C.

B. Working Solution (Aqueous Dilution)

Objective: Transfer hydrophobic Optovin into water without "crashing out" (precipitation).

The "Crash-Out" Risk: Rapidly squirting DMSO stock into water causes local high concentrations, forcing Optovin to precipitate into invisible micro-aggregates. This reduces effective concentration and causes variability.

Correct Protocol:

  • Pre-warm the assay buffer to Room Temperature (RT).

  • Pipette the required volume of buffer into a tube.

  • Submerge the pipette tip containing the Optovin stock directly into the center of the buffer.

  • Dispense slowly while simultaneously vortexing or swirling the buffer.

  • Use immediately. Do not store aqueous solutions overnight.

Visualizing the Workflow & Logic

Diagram 1: Storage & Handling Lifecycle

Caption: Critical control points for maintaining Optovin integrity from powder to assay.

OptovinLifecycle cluster_warning FAILURE MODES Powder Optovin Powder (Store -20°C, Dark) Stock Stock Solution (10-50mM) Powder->Stock Dissolve DMSO Anhydrous DMSO (Solvent) DMSO->Stock Aliquot Single-Use Aliquots (Amber Tubes) Stock->Aliquot Split immed. Bleaching Photobleaching (If exposed to ambient light) Stock->Bleaching Freeze Freeze -20°C (Max 6-12 Months) Aliquot->Freeze Protect from Light Working Working Solution (Aqueous Buffer) Freeze->Working Thaw & Dilute (Use <4 hrs) Assay Experiment (Apply Violet Light) Working->Assay Immediate Use Precipitation Precipitation (If diluted too fast) Working->Precipitation

Troubleshooting & FAQs

Category 1: Loss of Activity

Q: My Optovin solution isn't triggering the TRPA1 response (e.g., zebrafish behavior or calcium flux) upon light exposure. Is the batch bad? A: Before blaming the batch, check the "Light History" of your aliquot.

  • Diagnosis: Optovin is a photoswitch.[1][2][3] If your stock tube was left on the bench under fluorescent room lighting for 30 minutes, a significant portion may have isomerized or photobleached before the experiment started.

  • Solution: Always handle Optovin in low-light conditions (red light is best, or simply dim the room). Use amber tubes.

  • Check: Run a UV-Vis spectrum (see Section 5). If the characteristic absorbance peaks are flattened, the molecule is degraded.

Category 2: Solubility Issues

Q: The solution looks slightly cloudy when I add it to the cell media. Is this normal? A: No. Cloudiness indicates precipitation.

  • Cause: You likely exceeded the solubility limit in water (approx 10-20 µM depending on salt/protein content) or added the DMSO stock too quickly.

  • Fix:

    • Lower the working concentration.

    • Ensure final DMSO concentration is 0.1% - 0.5% to aid solubility.[4]

    • Add a surfactant like Pluronic F-127 (0.02%) to the assay buffer before adding Optovin to stabilize the dispersion.

Category 3: Spontaneous Activation

Q: I see TRPA1 activation before I turn on the violet laser. Why? A: This is "Dark Activity" or Pre-excitation.

  • Mechanism: Optovin has a thermal relaxation rate. If the stock was stored at room temperature or exposed to heat, the equilibrium between isomers may shift.

  • Contamination: Alternatively, trace amounts of oxidized DMSO (which can produce reactive byproducts) might be activating TRPA1 chemically, independent of Optovin.

  • Fix: Use fresh, high-quality anhydrous DMSO. Keep stocks frozen until the moment of use.

Validation Protocol: Is my Optovin "Alive"?

If you suspect stability issues, perform this UV-Vis Absorbance Shift Assay . You do not need cells for this.

Theory: Optovin undergoes a structural change (isomerization) when hit with 405 nm light, which changes its absorbance spectrum.

Protocol:

  • Blank: PBS + 0.1% DMSO.

  • Sample: Dilute Optovin to 50 µM in PBS + 0.1% DMSO.

  • Scan 1 (Dark State): Measure absorbance from 300 nm to 500 nm. Note the peak (typically near 300-350 nm region).

  • Expose: Shine your violet activation light (405 nm) on the cuvette for 30 seconds.

  • Scan 2 (Light State): Immediately measure absorbance again.

  • Result: You should see a distinct shift in the spectral shape (a change in Optical Density at specific wavelengths).

    • No change? The molecule is degraded or photobleached.

    • Change observed? The molecule is functional; the issue lies in your biological system (e.g., low TRPA1 expression).

Diagram 2: Troubleshooting Logic Tree

Caption: Systematic diagnosis of Optovin experimental failure.

Troubleshooting Start Issue: No Biological Response CheckSol Check Solution: Is it cloudy? Start->CheckSol Cloudy Yes: Precipitation CheckSol->Cloudy Clear No: Solution Clear CheckSol->Clear FixCloudy Action: Reduce Conc. or Add Pluronic F-127 Cloudy->FixCloudy CheckLight Check Light Source: Is it 405nm (Violet)? Clear->CheckLight WrongLight No (e.g., 488nm/Green) CheckLight->WrongLight RightLight Yes (405nm) CheckLight->RightLight FixLight Action: Optovin requires Violet/UV light WrongLight->FixLight CheckChem Validation Test: UV-Vis Spectral Shift? RightLight->CheckChem NoShift No Shift: Chemical Degradation CheckChem->NoShift ShiftYes Shift Observed: Biological Issue CheckChem->ShiftYes FixChem Action: Buy fresh stock. Check storage. NoShift->FixChem FixBio Action: Check TRPA1 expression or cell health. ShiftYes->FixBio

References

  • Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[2][3][5][6] Nature Chemical Biology, 9(4), 257–263.[2][6]

    • Significance: The primary characterization of Optovin, establishing its mechanism (cysteine modification on TRPA1), light requirements (violet), and in vivo stability in zebrafish.
  • Sigma-Aldrich. "DMSO: Chemical Properties and Stability." Technical Bulletin.

    • Significance: Provides foundational data on DMSO hygroscopicity and the requirement for anhydrous storage to prevent compound hydrolysis.
  • Tocris Bioscience. "Optovin Product Datasheet & Handling."

    • Significance: Confirms solubility limits (100 mM in DMSO)

Sources

How to minimize cellular stress during Optovin experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optovin-Based Photopharmacology

Guide: Minimizing Cellular Stress for Robust and Reproducible Experiments

Welcome to the technical support guide for Optovin, a powerful photoactivatable ligand for the TRPA1 ion channel. As Senior Application Scientists, we understand that precise experimental control is paramount. A common challenge in photopharmacology is managing unintended cellular stress, which can confound data and lead to false interpretations. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain cellular health and ensure the integrity of your Optovin experiments.

Section 1: Understanding the Sources of Cellular Stress

To effectively minimize stress, one must first understand its origins. In a typical Optovin experiment, cellular stress is not from a single source but is a multifactorial issue. Researchers must consider the distinct contributions of the molecule, the light used for activation, and the biological consequences of activating the target channel.

FAQ: What are the primary sources of cellular stress in an Optovin experiment?

There are four primary sources of stress that can impact your experimental system:

  • Phototoxicity: The violet-blue light (~387-415 nm) required to activate Optovin can be inherently damaging to cells, especially at high intensities or during prolonged exposure.[1] This can lead to the generation of intracellular reactive oxygen species (ROS) independent of Optovin itself, causing damage to DNA, proteins, and lipids.[2]

  • Chemical & Off-Target Effects: Optovin, like any small molecule, can have off-target effects. Although it shows high specificity for TRPA1, it's crucial to control for any light-independent activity.[3] Furthermore, the solvent used to dissolve Optovin, typically DMSO, can induce cellular stress if the final concentration is too high.[4]

  • On-Target TRPA1-Mediated Stress: The intended effect—activation of the TRPA1 channel—is itself a stress-inducing event. TRPA1 is a non-selective cation channel, and its prolonged opening leads to a significant influx of ions, most notably Ca²⁺. Sustained elevations in intracellular calcium are a well-known pathway to cellular stress, potentially triggering ER stress, mitochondrial dysfunction, and apoptosis.[5]

  • Photochemical Reaction Stress: The mechanism of Optovin activation involves a photochemical reaction that generates singlet oxygen (¹O₂), which in turn reacts with redox-sensitive cysteine residues on the TRPA1 channel.[3][6] While this is necessary for the desired effect, an excess of these reactive species can "spill over" and cause oxidative stress to other cellular components.

stress Total Cellular Stress phototox Phototoxicity (Light-Induced Damage) phototox->stress chemical Chemical / Off-Target Effects (Light-Independent) chemical->stress ion On-Target Ionic Stress (Ca²⁺ Overload) ion->stress ros Photochemical Stress (Singlet Oxygen) ros->stress Oxidative Damage trpa1 TRPA1 Channel Activation ros->trpa1 Gating Mechanism light Violet/Blue Light (Energy Source) light->phototox Direct Damage light->ros Activates Optovin optovin Optovin Molecule optovin->chemical Inherent Properties optovin->ros trpa1->ion Cation Influx

Figure 1. Converging pathways contributing to cellular stress during Optovin experiments.

Section 2: Pre-Experiment Optimization & Best Practices

Thorough optimization before beginning your main experiments is the most critical step to minimize variability and stress-related artifacts. The goal is to find the minimum concentration of Optovin and the minimum light dose required to elicit a robust and reproducible biological effect.

FAQ: How do I determine the optimal Optovin concentration?

The optimal concentration is system-dependent. While the published EC₅₀ for Optovin-induced motor behavior in zebrafish is approximately 2 µM, this should be used as a starting point for your specific model.[6][7]

Core Principle: Always perform a dose-response curve to identify the lowest effective concentration. This minimizes both potential off-target chemical effects and the generation of excess ROS upon illumination.

Experimental System Reported Effective Concentration Range Primary Citation
Zebrafish (in vivo)1 - 10 µM[7]
Mouse Dorsal Root Ganglia (DRG) Neurons10 - 100 µM[7]
HEK293T cells (hTRPA1 transfected)10 µM[7]
Protocol: Dose-Response Validation for Optovin
  • Preparation: Prepare a 10 mM stock solution of Optovin in cell-culture grade DMSO. Sonication is recommended to ensure complete dissolution.[4] Store aliquots at -20°C or -80°C, protected from light.

  • Cell Plating: Plate your cells (e.g., TRPA1-expressing HEK293T cells) at a density appropriate for your assay endpoint (e.g., calcium imaging, viability assay).

  • Serial Dilution: On the day of the experiment, prepare a range of Optovin concentrations in your culture medium (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM). Crucially, ensure the final DMSO concentration is consistent across all conditions (including the vehicle-only control) and is below 0.1% to avoid solvent-induced stress.

  • Incubation: Replace the medium with the Optovin-containing medium and incubate for a standardized period (e.g., 30-60 minutes) in the dark.

  • Activation & Measurement: Expose the cells to your light source (see Section 3 for light optimization) and measure the response (e.g., peak fluorescence for a calcium indicator).

  • Analysis: Plot the response as a function of Optovin concentration and determine the EC₅₀. For subsequent experiments, choose a concentration that is on the saturating part of the curve but is not excessive (e.g., 2-3x the EC₅₀).

FAQ: What is the best way to prepare and handle Optovin?

Proper handling prevents degradation and ensures consistent activity. Optovin is photo-reactive, so all steps involving the compound should be performed with minimal light exposure.

  • Solvent: Use high-quality, anhydrous DMSO for stock solutions.[4]

  • Storage: Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.

  • Workflow: When adding Optovin to your experimental medium, do so in a darkened room or with the lights dimmed. Protect the prepared medium from light until you are ready for photoactivation.

Section 3: Troubleshooting Light-Induced Stress (Phototoxicity)

Direct damage from the light source is a significant and often underestimated variable. Every component of your illumination pathway must be calibrated and controlled.

FAQ: My cells are dying after illumination, even without Optovin. What's wrong?

This is a classic sign of phototoxicity. The high-energy photons in violet-blue light can directly damage cellular components. This is especially true for continuous illumination.

FAQ: How can I minimize phototoxicity?
  • Calibrate Your Light Source: Do not rely on the manufacturer's nominal setting. Measure the power output at the sample plane (in mW/mm²) using a power meter. Studies show Optovin can elicit a response at intensities greater than 1.6 µW/mm².[3][6] Start your experiments just above this threshold and increase only as needed.

  • Use Pulsed Light: Continuous illumination delivers a high cumulative dose of energy. A pulsed light paradigm (e.g., 10 ms pulses at 1 Hz) can often achieve the same peak power to activate Optovin while dramatically reducing the total energy delivered to the cells, giving them time to recover between stimuli.

  • Filter Your Light Source: Use appropriate band-pass filters to ensure you are only exposing the sample to the necessary wavelengths for Optovin activation (~387-415 nm).[3][6] This prevents cellular damage from broader spectrum light, such as UV contamination.

  • Run a "Light-Only" Dose-Response: Before starting your experiments, expose your cells to a range of light intensities and durations without Optovin. Use a viability assay (e.g., Propidium Iodide staining) to determine the threshold at which light alone begins to cause cell death. Your experimental parameters must stay below this threshold.

Sources

Validation & Comparative

Comparing the efficacy of Optovin with other TRPA1 agonists like mustard oil.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: TRPA1, a Key Player in Sensory Signaling

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[1] As a polymodal sensor, TRPA1 is activated by a diverse array of stimuli, including noxious cold, mechanical stress, and a wide range of chemical irritants.[1] This gatekeeping role in nociception and neurogenic inflammation makes TRPA1 a critical target for the development of novel analgesics and anti-inflammatory therapeutics. The activation of TRPA1 by agonists—substances that bind to and activate a receptor—is a key method for studying its function and for screening potential therapeutic compounds. This guide provides an in-depth comparison of two distinct TRPA1 agonists: the classic electrophilic agonist, mustard oil (Allyl Isothiocyanate or AITC), and the novel photo-activated agonist, Optovin.

Mechanism of Action: A Tale of Two Agonists

The efficacy and utility of a TRPA1 agonist are intrinsically linked to its mechanism of action. Optovin and mustard oil represent two different classes of agonists, covalent and non-covalent/reversible, each with distinct advantages and experimental implications.

Mustard Oil (AITC): The Archetypal Covalent Activator

Allyl isothiocyanate (AITC) is the pungent compound responsible for the characteristic flavor of mustard and wasabi.[2] It is a well-established electrophilic agonist of TRPA1.[3] AITC activates the channel through covalent modification of key cysteine and lysine residues within the cytoplasmic N-terminus of the TRPA1 protein.[1][2][3] This irreversible binding leads to a conformational change in the channel, causing it to open and allow the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and triggers a downstream signaling cascade.

Optovin: A Reversible, Photo-activated Approach

Optovin is a more recent discovery, identified through a behavior-based chemical screen.[4] It is a unique, reversible TRPA1 ligand that is photo-activated.[5][6] When exposed to violet light (around 387-415 nm), Optovin undergoes a photochemical reaction, generating a reactive intermediate that is thought to interact with redox-sensitive cysteine residues on the TRPA1 channel.[7][8][9] Unlike AITC, this interaction is reversible, allowing for repeated, light-mediated control of neuronal activity.[4][5] This property makes Optovin a valuable tool for optogenetic-like experiments in wild-type animals without the need for genetic modification.[4][7]

Head-to-Head Comparison: Optovin vs. Mustard Oil

FeatureOptovinMustard Oil (AITC)Rationale & Experimental Implications
Mechanism Photo-activated, reversible covalent modification[4][5][8]Electrophilic, covalent modification[1][2][3]Optovin's reversibility allows for precise temporal control of TRPA1 activation, ideal for studying dynamic cellular processes. AITC's irreversible nature is useful for inducing sustained channel activation and studying downstream consequences like desensitization.
Activation Requires violet light (e.g., 387 nm)[8]Spontaneous chemical reactionLight-dependency provides spatial and temporal control not possible with AITC.
Potency (EC50) ~2 µM (in vivo, zebrafish motor response)[5][8]2.7 - 173 µM (varies by system and assay)[1][10][11]Optovin demonstrates high potency in vivo. AITC's potency can vary significantly depending on the experimental setup (e.g., cell type, temperature).
Reversibility Yes[5][6]Generally irreversible within experimental timeframes[1]Reversibility is a major advantage of Optovin for experiments requiring on/off switching of channel activity.
Desensitization Less prone to desensitizationCauses strong channel desensitization and tachyphylaxis[1][3][12][13]AITC-induced desensitization can be a confounding factor in prolonged experiments. Optovin may offer a more stable activation profile over time.
Selectivity Selective for TRPA1 over TRPV1 and TRPM8[4]Can have off-target effects at higher concentrations[14]Optovin's selectivity makes it a cleaner tool for specifically studying TRPA1 function.

Visualizing the Mechanisms

To better understand the distinct activation pathways, the following diagrams illustrate the proposed mechanisms of TRPA1 activation by mustard oil and Optovin.

Fig 1. Mustard Oil (AITC) Covalent Activation of TRPA1 AITC Mustard Oil (AITC) Covalent_Bond Covalent Modification AITC->Covalent_Bond reacts with TRPA1_Closed TRPA1 Channel (Closed State) Cysteine N-terminal Cysteine/Lysine Residues TRPA1_Closed->Cysteine Cysteine->Covalent_Bond TRPA1_Open TRPA1 Channel (Open State) Covalent_Bond->TRPA1_Open induces conformational change Ion_Influx Ca²⁺/Na⁺ Influx TRPA1_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Caption: Covalent modification of TRPA1 by AITC.

Fig 2. Optovin Photo-activation of TRPA1 Optovin_Inactive Optovin (Inactive) Optovin_Active Photo-activated Optovin Optovin_Inactive->Optovin_Active absorbs Light Violet Light (e.g., 387 nm) Light->Optovin_Active Reversible_Interaction Reversible Interaction Optovin_Active->Reversible_Interaction TRPA1_Closed TRPA1 Channel (Closed State) Cysteine Redox-sensitive Cysteine Residues TRPA1_Closed->Cysteine Cysteine->Reversible_Interaction TRPA1_Open TRPA1 Channel (Open State) Reversible_Interaction->TRPA1_Open gates Ion_Influx Ca²⁺/Na⁺ Influx TRPA1_Open->Ion_Influx

Caption: Light-mediated, reversible activation of TRPA1 by Optovin.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of Optovin and mustard oil, standardized in vitro assays are essential. Below are detailed protocols for two common methods: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay using a Fluorescent Plate Reader

This high-throughput method measures the increase in intracellular calcium concentration following TRPA1 activation.

Fig 3. Calcium Imaging Experimental Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed HEK293-TRPA1 cells in 96-well plate Incubate Incubate for 24-48 hours Seed->Incubate Wash1 Wash cells with assay buffer Incubate->Wash1 Load Load with Fluo-4 AM or Fura-2 AM Wash1->Load Incubate_Load Incubate for 30-60 min at 37°C Load->Incubate_Load Wash2 Wash to remove excess dye Incubate_Load->Wash2 Plate_Reader Place plate in FlexStation or similar Wash2->Plate_Reader Baseline Record baseline fluorescence Plate_Reader->Baseline Add_Compound Add agonist (Optovin + light / AITC) Baseline->Add_Compound Record_Signal Record fluorescence change over time Add_Compound->Record_Signal Normalize Normalize fluorescence to baseline Record_Signal->Normalize Dose_Response Generate dose-response curves Normalize->Dose_Response EC50 Calculate EC50 values Dose_Response->EC50

Caption: Workflow for a high-throughput calcium imaging assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human TRPA1 (or another suitable cell line) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).[15]

    • Incubate for 24-48 hours at 37°C, 5% CO₂.[16]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16] The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.[17]

    • Aspirate the culture medium from the wells and wash once with the salt solution.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with the salt solution to remove extracellular dye. Leave the cells in the final wash volume.

  • Compound Preparation and Assay:

    • Prepare stock solutions of Optovin and AITC in DMSO. Serially dilute the compounds in the salt solution to create a range of concentrations for generating dose-response curves.

    • Place the cell plate into a fluorescent microplate reader (e.g., FlexStation 3, FLIPR).[16][18]

    • Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add the agonist solutions to the wells.

    • For Optovin, the plate reader must be equipped with a light source for photo-activation. The light should be applied simultaneously with or immediately after compound addition.

    • Continue recording the fluorescent signal for several minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is proportional to the increase in intracellular calcium.

    • Normalize the data by dividing the peak fluorescence by the baseline fluorescence (F/F₀).

    • Plot the normalized response against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate HEK293-TRPA1 cells (or primary sensory neurons, e.g., dorsal root ganglion neurons) on glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cell.[19]

    • Clamp the cell membrane at a holding potential of -60 mV.[20]

    • Apply voltage ramps or steps to establish a baseline current-voltage (I-V) relationship.

    • Apply the agonist (Optovin or AITC) via the perfusion system. For Optovin, a light source (e.g., a UV LED coupled to the microscope objective) must be used to illuminate the cell.

    • Record the inward current elicited by the agonist.

  • Data Analysis:

    • Measure the peak current amplitude at the holding potential.

    • Construct dose-response curves by plotting the current density (pA/pF) against the agonist concentration to calculate the EC₅₀.

    • Analyze the I-V relationship in the presence of the agonist to study the channel's biophysical properties.

    • For Optovin, the kinetics of activation and deactivation can be precisely measured by controlling the light application. For AITC, the rate of desensitization can be quantified by measuring the decay of the current during sustained application.[1]

Conclusion and Future Perspectives

Both Optovin and mustard oil are potent activators of the TRPA1 channel, yet their distinct mechanisms of action dictate their optimal experimental applications. Mustard oil (AITC) remains a reliable and widely used tool for inducing robust, sustained TRPA1 activation, making it suitable for studies of pain pathways and desensitization phenomena. However, its irreversibility and potential for off-target effects at high concentrations must be considered.

Optovin emerges as a sophisticated tool for researchers requiring precise spatiotemporal control over TRPA1 activity. Its photo-activated and reversible nature opens the door to novel experimental paradigms, mimicking optogenetic control in non-transgenic systems.[4][7] This allows for the detailed study of the channel's role in dynamic processes such as neuronal circuit modulation and synaptic plasticity.

The choice between these agonists ultimately depends on the specific scientific question. For high-throughput screening and studies requiring sustained activation, AITC is a cost-effective and well-characterized option. For experiments demanding temporal precision, reversibility, and localized activation, Optovin provides unparalleled advantages. As research into TRPA1 continues, the use of such complementary tools will be crucial in dissecting the complex biology of this important sensory channel and in the development of next-generation therapeutics.

References

  • Patapoutian, A., et al. (2009). Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception. Journal of Neurophysiology. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]

  • Al-Sawalha, M., et al. (2021). Bipartite Activation of Sensory Neurons by a TRPA1 Agonist Allyl Isothiocyanate Is Reflected by Complex Ca 2+ Influx and CGRP Release Patterns: Enhancement by NGF and Inhibition with VAMP and SNAP-25 Cleaving Botulinum Neurotoxins. MDPI. [Link]

  • Macpherson, L. J., et al. (2007). TRP channel activation by reversible covalent modification. PubMed Central. [Link]

  • Park, J. Y., et al. (2021). AITC inhibits fibroblast-myofibroblast transition via TRPA1-independent MAPK and NRF2/HO-1 pathways and reverses corticosteroids insensitivity in human lung fibroblasts. PubMed Central. [Link]

  • Nanion Technologies. (n.d.). Application Note TRPA1 activation by allyl isothiocyanate recorded on the Port-a-Patch. Nanion Technologies. [Link]

  • Liu, C., et al. (2021). A Non-covalent Ligand Reveals Biased Agonism of the TRPA1 Ion Channel. PubMed. [Link]

  • Broad Institute. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Broad Institute. [Link]

  • Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal... ResearchGate. [Link]

  • Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

  • Moparthi, L., et al. (2008). Activation of transient receptor potential A1 channels by mustard oil, tetrahydrocannabinol and Ca2+ reveals different functional channel states. PubMed. [Link]

  • Lee, S., & Golebiewski, B. (2010). Polymodal Ligand Sensitivity of TRPA1 and Its Modes of Interactions. PubMed Central. [Link]

  • PubChem. (n.d.). Ratio of AITC EC50 to compound EC50 for TRPA1 isolated from human W138 cells expressed in HEK T-REx cells assessed as intracellular Ca2+ influx. PubChem. [Link]

  • Bohrium. (2021). A Non-covalent Ligand Reveals Biased Agonism of the TRPA1 Ion Channel. Bohrium. [Link]

  • Wouters, R., et al. (2016). Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1. PubMed Central. [Link]

  • Latorre, R., et al. (2011). Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. [Link]

  • Liu, B., & Qin, F. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. JoVE. [Link]

  • Moparthi, L., et al. (2008). Activation of transient receptor potential A1 channels by mustard oil, tetrahydrocannabinol and Ca2+ reveals different functional channel states. ResearchGate. [Link]

  • Tékus, V., et al. (2013). Effects of TRPA1 Agonists Mustard Oil and Cinnamaldehyde on Lumbar Spinal Wide-Dynamic Range Neuronal Responses to Innocuous and Noxious Cutaneous Stimuli in Rats. Journal of Neurophysiology. [Link]

  • ResearchGate. (n.d.). (a) Optovin covalently bonds to the N-terminal domain of TRPA1. 2P... ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Allyl Isothiocyanate. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]

  • Suo, Y., et al. (2020). Irritant-evoked activation and calcium modulation of the TRPA1 receptor. PubMed Central. [Link]

  • Doerner, J. F., et al. (2007). The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. PubMed Central. [Link]

  • Amgen Inc. (2016). Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. PubMed Central. [Link]

  • ResearchGate. (n.d.). Concentration-response relationships for TRPA1 agonists and the effect... ResearchGate. [Link]

  • Regulations.gov. (2013). Oil of Mustard and Ally Isothiocyanate (AITC) - PC Code: 004901. Regulations.gov. [Link]

  • Hu, H., et al. (2010). Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs. National Institutes of Health. [Link]

  • Nilius, B., & Owsianik, G. (2011). Activation of TRP Channels in Mammalian Systems. NCBI Bookshelf. [Link]

  • AstraZeneca. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. PubMed Central. [Link]

  • AstraZeneca. (n.d.). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Dovepress. [Link]

  • Frontiers. (2020). Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb. Frontiers in Plant Science. [Link]

  • Zhong, F., et al. (2019). Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. The Journal of General Physiology. [Link]

  • Reddit. (2022). Has anyone worked with Mustard Oil (allyl isothiocyanate) as a TRP agonist in cell culture? Reddit. [Link]

  • ResearchGate. (n.d.). Calcium imaging of small-diameter control and Adv Cre Trpa1 fl/fl... ResearchGate. [Link]

  • MDPI. (2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells. MDPI. [Link]

  • Chu, S., et al. (2025). The allyl isothiocyanate (AITC) isolated from mustard (Sinapis alba L.) oil exerts antidepressant effects by blocking the interaction between SERT and nNOS. PubMed. [Link]

Sources

A Comparative Guide to Photoswitchable TRPA1 Ligands for Advanced Optochemical Control

Author: BenchChem Technical Support Team. Date: February 2026

In the burgeoning field of photopharmacology, the precise control of cellular activity with light has opened new frontiers for research in neuroscience, cell biology, and drug development. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory conditions, has emerged as a prime target for optochemical modulation. Photoswitchable ligands, which can be reversibly activated and deactivated by specific wavelengths of light, offer unparalleled spatiotemporal resolution for studying TRPA1 function in complex biological systems.

This guide provides a comparative analysis of different classes of photoswitchable TRPA1 ligands, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics, underlying mechanisms, and experimental applications. We will delve into the key attributes of prominent ligand families, including the TRPswitch series and the pioneering compound Optovin, supported by experimental data and detailed methodologies to ensure scientific integrity and practical applicability.

The Dawn of Optical Control: TRPA1 and Photopharmacology

TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor of noxious chemical and physical stimuli.[1] Its activation leads to the influx of cations, primarily Ca2+, resulting in neuronal depolarization and the sensation of pain or itch. The ability to precisely control TRPA1 activity in specific cells and tissues is paramount for dissecting its physiological roles and validating it as a therapeutic target.

Photopharmacology provides a powerful solution by employing small molecules that undergo reversible conformational changes upon illumination with light of specific wavelengths.[2] This isomerization toggles the molecule between an active and an inactive state, allowing for on-demand control of the target protein's function. This approach stands in contrast to traditional optogenetics, which requires genetic modification of the target cells to express light-sensitive proteins.

Key Classes of Photoswitchable TRPA1 Ligands: A Head-to-Head Comparison

The development of photoswitchable TRPA1 ligands has been driven by the creative application of different photochromic scaffolds. Here, we compare the most prominent examples based on their photoswitch chemistry, mechanism of action, and key performance parameters.

The TRPswitch Series: A Versatile Toolkit for TRPA1 Modulation

The "TRPswitch" series of compounds represents a significant advancement in the development of reversible, non-electrophilic TRPA1 ligands.[3] These molecules have been instrumental in demonstrating precise optical control of TRPA1 both in vitro and in vivo.

  • TRPswitch-A: The Azobenzene Pioneer TRPswitch-A is built upon the classic azobenzene photoswitch, which isomerizes from a thermally stable trans isomer to a metastable cis isomer upon illumination with UV or violet light.[4] The cis isomer is the active form that gates the TRPA1 channel. Reversion to the inactive trans form can be achieved with green light or occurs thermally in the dark.

  • TRPswitch-B: The Azoheteroarene Enhancement To improve upon the properties of azobenzene, TRPswitch-B incorporates an azoheteroarene moiety. This modification offers several advantages, including a greater separation of the absorption spectra of the two isomers and a longer thermal half-life of the active cis state, allowing for more sustained channel activation in the dark after a brief light pulse.[2][5]

  • TRPswitch-C: Red-Shifted Activation with Aryl Azopyrroles TRPswitch-C utilizes an aryl azopyrrole scaffold, which red-shifts the activation wavelength further into the visible spectrum.[6][7] This is a crucial advantage for in vivo applications, as longer wavelengths of light penetrate tissue more effectively and are less phototoxic.

Optovin: A Reversibly Photoactivated Covalent Ligand

Optovin was one of the first small molecules identified to confer light sensitivity to TRPA1.[8][9] Unlike the TRPswitch series, Optovin is a photoactivated covalent modifier.

  • Mechanism of Action: Upon illumination with violet light, Optovin becomes reactive and forms a reversible covalent bond with cysteine residues on the TRPA1 channel, leading to its activation.[8] The channel deactivates when the light is turned off, and the covalent bond is reversed.

Performance Comparison

The following table summarizes the key quantitative data for these photoswitchable TRPA1 ligands, providing a clear comparison of their performance characteristics.

LigandPhotoswitch MoietyActivation Wavelength (λmax)Deactivation Wavelength (λmax)Active IsomerEC50 (Active State)Mechanism of ActionKey AdvantagesKey Disadvantages
TRPswitch-A Azobenzene~365 nm / 415-455 nm[4]~495 nm (Green)[4]cisNot explicitly reportedNon-covalent AgonistReversible, non-covalentUV/violet light activation, incomplete deactivation with light[4]
TRPswitch-B Azoheteroarene~365 nm[4]~495 nm (Green)[4]cisNot explicitly reportedNon-covalent AgonistNearly quantitative switching, longer thermal half-life of active state[4]UV/violet light activation
TRPswitch-C Aryl Azopyrrole390 nm, 440 nm, 475 nm[10][11]~525 nm (Green)[12]Z20 µM (in zebrafish behavioral assay)[10]Non-covalent AgonistRed-shifted activation, visible light control[6]Poorer Z to E photoswitching[12]
Optovin Rhodanine-containing~387 nm (Violet)[8][13]DarknessPhoto-adduct2 µM (in zebrafish behavioral assay)[8][13]Reversible Covalent AgonistHigh potencyCovalent modification may lead to off-target effects, not bistable

Experimental Workflows: From Synthesis to Functional Characterization

The successful application of photoswitchable TRPA1 ligands relies on robust experimental protocols for their synthesis, validation, and functional characterization.

Synthesis of Photoswitchable Ligands

The synthesis of these compounds typically involves multi-step organic chemistry procedures.

  • Azobenzene and Azoheteroarene Synthesis: The core of these molecules is often formed through a diazonium coupling reaction, where a diazonium salt is reacted with an electron-rich aromatic or heteroaromatic compound.[14][15] Further modifications are then made to introduce the TRPA1-binding pharmacophore.

  • Aryl Azopyrrole Synthesis: TRPswitch-C and related compounds are synthesized via a diazonium coupling between an aryl diazonium salt and a corresponding pyrrole.[6][12]

Functional Characterization: Calcium Imaging and Electrophysiology

Two primary techniques are employed to quantify the activity of photoswitchable TRPA1 ligands: calcium imaging and patch-clamp electrophysiology.

Calcium imaging is a widely used method to measure changes in intracellular calcium concentration, which is a direct consequence of TRPA1 channel opening.[16][17][18][19]

1. Cell Culture and Transfection:

  • Culture HEK293T cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Transiently transfect the cells with a plasmid encoding human or rodent TRPA1 using a suitable transfection reagent (e.g., Lipofectamine).
  • Plate the transfected cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

2. Loading with Calcium Indicator:

  • 24-48 hours post-transfection, wash the cells with a physiological salt solution (e.g., Tyrode's buffer).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM in the salt solution for 30-60 minutes at 37°C in the dark.
  • Wash the cells to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes.

3. Photoswitching and Data Acquisition:

  • Mount the dish or plate on an inverted fluorescence microscope equipped with a light source for photoswitching (e.g., LEDs or a monochromator) and an imaging system (e.g., a sCMOS camera).
  • Perfuse the cells with the photoswitchable ligand at the desired concentration in the dark.
  • Acquire baseline fluorescence images.
  • Deliver a pulse of light at the activation wavelength (e.g., 365 nm for TRPswitch-A/B, 440 nm for TRPswitch-C, or 387 nm for Optovin) to isomerize the ligand to its active state.
  • Record the resulting increase in intracellular calcium as an increase in fluorescence intensity.
  • To test for reversibility, deliver a pulse of light at the deactivation wavelength (e.g., 495 nm for TRPswitch compounds) and record the decrease in fluorescence.
  • For Optovin, the deactivation occurs upon turning off the activation light.

4. Data Analysis:

  • Quantify the change in fluorescence intensity over time for individual cells or regions of interest.
  • Express the change in fluorescence as a ratio (e.g., F/F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence) or as a change in the ratio of emissions at two different wavelengths for ratiometric dyes like Fura-2.
  • Generate dose-response curves to determine the EC50 of the light-activated ligand.

Patch-clamp electrophysiology provides a direct measure of the ion flux through TRPA1 channels with high temporal resolution.[20][21][22][23][24]

1. Cell Preparation:

  • Use transfected HEK293T cells expressing TRPA1, prepared as for calcium imaging.

2. Electrophysiology Rig Setup:

  • Use a patch-clamp amplifier, a micromanipulator, an inverted microscope, and a data acquisition system.
  • Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

3. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2).

4. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a TRPA1-expressing cell.
  • Hold the cell at a membrane potential of -60 mV.
  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
  • Perfuse the photoswitchable ligand in the dark and record baseline currents.
  • Illuminate the cell with the activation wavelength of light and record the increase in inward and outward currents.
  • To test for reversibility, illuminate with the deactivation wavelength and observe the return of the current to baseline.

5. Data Analysis:

  • Measure the amplitude of the light-activated current at specific voltages.
  • Plot the current-voltage (I-V) relationship to characterize the properties of the light-gated channel.
  • Analyze the kinetics of activation and deactivation.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the TRPA1 signaling pathway and the experimental workflows.

TRPA1 Signaling Pathway

TRPA1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Photoswitchable Ligand (Inactive) Photoswitchable Ligand (Inactive) Photoswitchable Ligand (Active) Photoswitchable Ligand (Active) Photoswitchable Ligand (Inactive)->Photoswitchable Ligand (Active) Activation Light Activation Light Activation Light->Photoswitchable Ligand (Inactive) Isomerization TRPA1 TRPA1 Channel (Closed) Ca2_influx Ca2+ Influx TRPA1->Ca2_influx Gating Depolarization Membrane Depolarization Ca2_influx->Depolarization Neuronal_Activation Neuronal Activation Depolarization->Neuronal_Activation Photoswitchable Ligand (Active)->TRPA1 Binds & Activates

Caption: TRPA1 activation by a photoswitchable ligand.

Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Compound Synthesis & Validation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Application Synthesis Synthesis of Photoswitchable Ligand Validation Chemical Validation (NMR, MS) Synthesis->Validation Cell_Culture Cell Culture & TRPA1 Transfection Validation->Cell_Culture Calcium_Imaging Calcium Imaging Cell_Culture->Calcium_Imaging Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Animal_Model Animal Model (e.g., Zebrafish) Patch_Clamp->Animal_Model Behavioral_Assay Behavioral Assays Animal_Model->Behavioral_Assay

Caption: Workflow for photoswitchable TRPA1 ligand characterization.

Conclusion and Future Directions

The development of photoswitchable TRPA1 ligands has provided researchers with an unprecedented ability to control the activity of this important ion channel with high spatiotemporal precision. The TRPswitch series, with its evolving photoswitch chemistries, offers a versatile toolkit for a range of applications, while Optovin provides a potent, albeit covalent, alternative.

The choice of ligand will depend on the specific experimental requirements. For applications demanding visible light activation and deep tissue penetration, TRPswitch-C is a promising candidate. For studies requiring sustained channel activation in the absence of light, the long thermal half-life of TRPswitch-B is advantageous.

Future research will likely focus on the development of new photoswitches that can be activated by even longer wavelengths of light (in the red and near-infrared regions), further improving their utility for in vivo studies. Additionally, the development of photoswitchable antagonists and allosteric modulators will provide a more complete set of tools for dissecting the complex biology of TRPA1. As our understanding of the structural basis of TRPA1 gating improves, the rational design of next-generation photoswitchable ligands with enhanced selectivity and performance will undoubtedly accelerate progress in both basic research and the development of novel therapeutics for TRPA1-mediated disorders.

References

  • Weston, M. et al. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. Chem. Sci.16 , 19777-19785 (2025). [Link]

  • Kokel, D. et al. Photochemical activation of TRPA1 channels in neurons and animals. Nat. Chem. Biol.9 , 257–263 (2013). [Link]

  • Binkhorst, L. C. P. et al. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3. J. Med. Chem.63 , 11446–11463 (2020). [Link]

  • Banghart, M., Borges, K., Isacoff, E., Trauner, D. & Kramer, R. H. Light-activated ion channels for remote control of neuronal firing. Nat. Neurosci.7 , 1381–1386 (2004). [Link]

  • Fuchter, M. J. Azoheteroarene and Diazocine Molecular Photoswitches: Self‐Assembly, Responsive Materials and Photopharmacology. Chem. Eur. J.26 , 9260-9273 (2020). [Link]

  • Lufkin, M. et al. TRPswitch — a step function chemo-optogenetic ligand for the vertebrate TRPA1 channel. J. Am. Chem. Soc.142 , 17457–17468 (2020). [Link]

  • Hüll, K., Morstein, J. & Trauner, D. A review of molecular photoswitches and their potential applications in photopharmacology. J. Clin. Invest.128 , 3817-3829 (2018). [Link]

  • Gómez-Santacana, X. et al. Photopharmacology of Ion Channels through the Light of the Computational Microscope. Int. J. Mol. Sci.22 , 12269 (2021). [Link]

  • Zhang, Z. & Zhang, J. Azoheteroarene and Diazocine Molecular Photoswitches: Self‐Assembly, Responsive Materials and Photopharmacology. Chem. Rec.23 , e202300069 (2023). [Link]

  • Guo, H., Dai, J. & Deng, L. Photopharmacology beyond azobenzene photoswitches. Angew. Chem. Int. Ed. Engl.63 , e202315757 (2024). [Link]

  • Google Patents. "TRPswitch" - A STEP FUNCTION CHEMO-OPTOGENETIC LIGAND.
  • Kramer, R. H., Fortin, D. L. & Trauner, D. Flipping the photoswitch: Ion channels under light control. Curr. Opin. Neurobiol.20 , 608–615 (2010). [Link]

  • Nikolaev, D. M. et al. Molecular design of azobenzene and heteroaryl azo photoswitches for photopharmacological applications: main principles, in silico modeling and synthesis. Russ. Chem. Rev.91 , 867-903 (2022). [Link]

  • Kokel, D. et al. Identification of optovin, a compound enabling light-mediated neuronal excitation. Nat. Methods7 , 299–301 (2010). [Link]

  • Qiao, Z. et al. Photosensitive and Photoswitchable TRPA1 Agonists Optically Control Pain through Channel Desensitization. J. Med. Chem.64 , 16282–16292 (2021). [Link]

  • Kokel, D. et al. Photochemical activation of TRPA1 channels in neurons and animals. Nat. Chem. Biol.9 , 257–263 (2013). [Link]

  • ResearchGate. (A) Azobenzene‐containing fluorescent probe for the screening of TRPA1... [Link]

  • Qiao, Z. et al. Photosensitive and Photoswitchable TRPA1 Agonists Optically Control Pain through Channel Desensitization. J. Med. Chem.64 , 16282–16292 (2021). [Link]

  • protocols.io. CALCIUM IMAGING PROTOCOL. [Link]

  • Dollhopf, L. C. et al. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. Chem. Sci.16 , 19777-19785 (2025). [Link]

  • Dollhopf, L. C. et al. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. Chem. Sci.16 , 19777-19785 (2025). [Link]

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]

  • Li, Y. et al. Synthesis and Photophysical Characterization of a Photoaffinity Molecular Switch. Adm. Sci.12 , 28-31 (2023). [Link]

  • Zhou, Y. et al. Design of a highly bi-stable photoswitchable tethered ligand for rapid and sustained manipulation of neurotransmission. Angew. Chem. Int. Ed. Engl.51 , 9113–9116 (2012). [Link]

  • ResearchGate. Properties of TRPswitch-C. (A) Schematic of the experimental setup for... [Link]

  • AXOL Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Li, M. et al. Intracellular calcium imaging for agonist screening Biophysics Reports. Biophys. Rep.9 , 333-340 (2023). [Link]

  • ResearchGate. Calcium imaging protocol. (A) Protocol design and representative plot... [Link]

  • Li, Y. et al. Synthesis and Photophysical Characterization of a Photoaffinity Molecular Switch. Adm. Sci.12 , 28-31 (2023). [Link]

  • Creative Bioarray. Whole Cell Patch Clamp Protocol. [Link]

  • Lufkin, M. et al. TRPswitch-A Step-Function Chemo-optogenetic Ligand for the Vertebrate TRPA1 Channel. J. Am. Chem. Soc.142 , 17457–17468 (2020). [Link]

  • ACS Figshare. TRPswitch A Step-Function Chemo-optogenetic Ligand for the Vertebrate TRPA1 Channel. [Link]

  • ResearchGate. Comparing the light-induced activities of TRPswitch-C at different... [Link]

  • ResearchGate. Simplified Schematic of the Whole-Cell Patch Clamp Protocol Firstly,... [Link]

  • Slideshare. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol. [Link]

Sources

Evaluating the in vivo efficacy of Optovin versus in vitro results.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery & Neuroscience

Executive Summary

Optovin is a synthetic, rhodanine-based small molecule that acts as a reversible, light-activated agonist of the TRPA1 cation channel.[1][2][3][4] Unlike traditional electrophilic agonists (e.g., Allyl Isothiocyanate - AITC) that induce sustained and often irreversible channel activation, Optovin enables millisecond-scale temporal control of endogenous TRPA1 signaling using violet light (380–420 nm).

This guide provides a rigorous technical comparison of Optovin’s performance in simplified in vitro systems (HEK293 cells) versus complex in vivo models (Zebrafish larvae), highlighting the experimental protocols, kinetic discrepancies, and critical factors for successful translation.

Part 1: Mechanism of Action (The Molecular Trigger)

Optovin functions as a photo-switchable ligand .[5] It does not bind the orthosteric site in the dark. Upon illumination with violet light, it undergoes a photochemical reaction that enables it to interact with specific redox-sensitive cysteine residues (Cys621, Cys633, Cys856) on the N-terminus of the TRPA1 channel.

Key Mechanistic Differentiator:

  • AITC/Mustard Oil: Forms irreversible covalent bonds with cysteines, leading to desensitization.

  • Optovin: Forms a transient, light-dependent interaction, allowing for rapid reversibility (ON/OFF control).

OptovinMechanism Optovin_Dark Optovin (Dark State) Optovin_Active Photo-Activated Intermediate Optovin_Dark->Optovin_Active Absorption Light Violet Light (387-415 nm) Light->Optovin_Active Cysteine Cys Residues (C621, C633, C856) Optovin_Active->Cysteine Redox Interaction TRPA1_Closed TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) TRPA1_Closed->TRPA1_Open Gating Cysteine->TRPA1_Closed TRPA1_Open->TRPA1_Closed Light OFF (Reversal) Ca_Influx Ca2+ Influx & Depolarization TRPA1_Open->Ca_Influx Ion Flow

Figure 1: Signal transduction pathway of Optovin-mediated TRPA1 activation.[2] Note the reversible loop dependent on light presence.

Part 2: In Vitro Characterization (The Baseline)

In a controlled environment, Optovin acts as a precise gating tool. The absence of tissue barriers allows for direct quantification of channel kinetics.

Protocol: Calcium Imaging in HEK-hTRPA1 Cells
  • Objective: Determine EC50 and reversibility kinetics.

  • System: HEK293 cells stably transfected with human TRPA1 (hTRPA1).

Step-by-Step Workflow:

  • Seeding: Plate HEK-hTRPA1 cells on poly-D-lysine coated glass coverslips (24 hours prior).

  • Loading: Incubate cells with Fura-2 AM (2 µM) or Fluo-4 AM in Calcium Imaging Buffer (CIB) for 30 mins at 37°C.

  • Wash: Wash 3x with CIB to remove extracellular dye; incubate 15 mins for de-esterification.

  • Baseline: Perfusion with CIB containing 0.1% DMSO (Vehicle).

  • Treatment: Perfusion with Optovin (0.1 – 20 µM) in the dark. Note: No activation occurs yet.

  • Stimulation: Expose to 405 nm laser or violet excitation filter (380-420 nm) for defined pulses (e.g., 500 ms).

  • Quantification: Measure ratio (F340/F380) or

    
    .
    

Typical In Vitro Results:

  • Dark Activity: Negligible.

  • Light Response: Instantaneous rise in intracellular Ca2+.

  • Reversibility: Ca2+ levels decay to baseline within seconds of light cessation (unlike AITC).

  • Saturating Concentration: ~10 µM typically yields maximal response in vitro.

Part 3: In Vivo Efficacy (The Reality)

Translating to in vivo models introduces variables such as drug bioavailability, skin penetration, and light scattering. The zebrafish larva is the gold-standard model for Optovin due to its optical transparency.

Protocol: Zebrafish Photomotor Response (PMR) Assay
  • Objective: Assess behavioral EC50 and motor output.

  • System: Wild-type Zebrafish larvae (3–5 days post-fertilization).

Step-by-Step Workflow:

  • Collection: Collect 3 dpf larvae; ensure chorions are removed.

  • Plating: Distribute single larvae into 96-well clear-bottom plates containing E3 medium.

  • Treatment: Add Optovin to reach final concentrations (0.5 µM – 10 µM).

    • Critical Step: Incubate for 1 hour in the dark to allow tissue penetration.

  • Acclimatization: Place plate in the tracking system (e.g., DanioVision or custom rig) for 10 mins in dark.

  • Stimulation: Apply Violet Light (405 nm) pulse (1 second duration).

    • Intensity Threshold: >1.6 µW/mm².[2][6]

  • Analysis: Track "Motion Index" or pixel changes.

Typical In Vivo Results:

  • Behavioral EC50: ~2 µM (Kokel et al., 2013).[2][5][6]

  • Response Phenotype: Vigorous, high-frequency swimming (C-bends) immediately upon illumination.

  • Reversibility: Motion stops when light is OFF (unlike the sustained seizure-like behavior induced by AITC).

ExperimentalWorkflow cluster_0 Preparation Phase cluster_1 Stimulation Phase Step1 Larvae Collection (3 dpf, Wild Type) Step2 Compound Addition (Optovin 2-10 µM) Step1->Step2 Step3 Incubation (1 Hour, Dark) Step2->Step3 Bioavailability Step4 Baseline Recording (Dark, 5 min) Step3->Step4 Step5 Light Pulse (405 nm, >1.6 µW/mm²) Step4->Step5 Step6 Motor Response (C-Bends/Swimming) Step5->Step6 TRPA1 Activation Step6->Step4 Reversibility

Figure 2: Workflow for evaluating Optovin efficacy in zebrafish larvae.

Part 4: Comparative Analysis

The table below summarizes the key performance metrics of Optovin compared to the standard chemical agonist (AITC) and genetic optogenetics (ChR2).

FeatureOptovin (Small Molecule)AITC (Mustard Oil)Optogenetics (ChR2)
Target Endogenous TRPA1Endogenous TRPA1Exogenous Opsin (Transgenic)
Mode of Action Reversible PhotochemicalIrreversible CovalentConformational Change
Temporal Resolution High (ms to sec)Low (min to hours)Very High (ms)
In Vivo EC50 ~2 µM~10-50 µMN/A (Light power dependent)
Reversibility Yes (Light OFF) No (Washout required) Yes
Invasiveness Non-invasive (Bath application)Non-invasiveInvasive (Requires Transgenesis)
Spectral Sensitivity Violet (380-420 nm)N/A (Chemical)Blue (470 nm)
Why In Vivo Results May Differ from In Vitro
  • Light Penetration: In a dish, cells are directly exposed. In vivo, light must penetrate the skin and tissue to reach sensory neurons. While zebrafish are transparent, pigmentation (melanophores) can attenuate the signal. Solution: Use albino lines or PTU-treated larvae if signal is weak.

  • Bioavailability: Optovin is hydrophobic. In vitro perfusion guarantees concentration. In vivo, the effective concentration at the nerve terminal depends on diffusion from the water column. The 1-hour incubation is critical to reach equilibrium.

  • Off-Target Effects: While Optovin is highly specific to TRPA1, high-intensity violet light alone can trigger startle responses (phototaxis) via ocular pathways. Control: Use trpa1 knockout fish to confirm specificity.

Part 5: References
  • Kokel, D., et al. (2013).[2][4][5][7][8] Photochemical activation of TRPA1 channels in neurons and animals.[2][5][6][7][8][9] Nature Chemical Biology.[7][8] [Link]

  • Lam, P.Y., et al. (2020). Optical control of TRPA1 channels in vivo.[1][2][4][5][6][7][8][9] Nature Communications. [Link]

  • Paulsen, C.E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms.[5] Nature. [Link]

Sources

The Expanding Toolkit for Optical Control: A Comparative Guide to Alternatives for Chemical Optogenetics Beyond Optovin

Author: BenchChem Technical Support Team. Date: February 2026

The ability to remotely control cellular activity with light has revolutionized neuroscience and cell biology. Chemical optogenetics, a subfield of optogenetics, offers a powerful approach to manipulate endogenous proteins in non-transgenic systems through photosensitive small molecules. Optovin, a pioneering molecule in this space, has demonstrated the potential of this strategy by enabling the photoactivation of the TRPA1 channel, thereby controlling neuronal activity and behavior in wild-type animals.[1][2][3] However, the ever-evolving landscape of chemical biology has produced a diverse array of alternative tools, each with unique mechanisms, target specificities, and spectral properties. This guide provides a comprehensive comparison of the leading alternatives to Optovin, offering researchers the insights needed to select the optimal tool for their experimental questions.

Understanding Optovin: The TRPA1-Mediated Photoactivator

Optovin is a small molecule that, upon illumination with violet light (around 387 nm), activates the transient receptor potential ankyrin 1 (TRPA1) channel.[4] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in nociception and inflammation. The mechanism of Optovin action is believed to involve a photochemical reaction with redox-sensitive cysteine residues within the TRPA1 protein, leading to channel opening and subsequent neuronal depolarization.[1][3] This allows for the light-dependent control of motor behaviors in organisms like zebrafish and mice without the need for genetic modification.[1][2][3]

While groundbreaking, the reliance on a single, endogenously expressed channel and the specifics of its photochemical activation present certain limitations. The scientific community has therefore developed a broader toolkit of chemical optogenetic probes targeting a wider range of cellular machinery. These alternatives can be broadly categorized into three major classes: photoswitchable ion channel blockers, caged compounds, and targeted covalent photoswitches.

Photoswitchable Ion Channel Blockers: Reversible Control of Excitability

This class of molecules incorporates a photoswitchable moiety, typically an azobenzene group, into the structure of a known ion channel blocker. The azobenzene core can be isomerized between a thermally stable trans form and a metastable cis form using light of specific wavelengths. This conformational change alters the molecule's shape and, consequently, its affinity for the target ion channel, allowing for reversible, light-mediated control of channel activity.

Targeting Voltage-Gated Potassium (Kv) Channels

Voltage-gated potassium channels are crucial regulators of neuronal excitability.[5] Photoswitchable Kv channel blockers offer a means to optically modulate action potential firing.

  • AAQ (Acrylamide-Azobenzene-Quaternary ammonium) and QAQ (Quaternary ammonium-Azobenzene-Quaternary ammonium) are prominent examples of such blockers.[6][7][8] These molecules are designed to target the intracellular tetraethylammonium (TEA) binding site of Kv channels.[6][7] In its linear trans configuration (activated by green or long-wavelength light), the molecule effectively blocks the channel pore. Upon isomerization to the bent cis form with UV or blue light, its blocking efficacy is significantly reduced, leading to increased potassium efflux and neuronal hyperpolarization or a return to the resting state.[6][8]

Modulating AMPA Receptors

AMPA receptors are critical for fast excitatory neurotransmission in the central nervous system.[9]

  • ShuBQX-3 is a photoswitchable antagonist of AMPA receptors.[9] Based on the quinoxaline-2,3-dione scaffold, ShuBQX-3 is active in its dark-adapted trans-isoform, blocking AMPA receptor function. Illumination with blue light converts it to the less active cis-isoform, thereby relieving the block and allowing for glutamate-mediated neuronal excitation.[9] A key feature of ShuBQX-3 is the red-shifting of its photoswitching properties upon binding to the receptor, enhancing its utility in biological systems.[9]

Comparative Data: Optovin vs. Photoswitchable Ion Channel Blockers

FeatureOptovinAAQ / QAQShuBQX-3
Target(s) TRPA1 ChannelVoltage-Gated Potassium (Kv) ChannelsAMPA Receptors
Mechanism Photoactivated covalent modificationReversible photoisomerization leading to differential binding affinityReversible photoisomerization leading to differential binding affinity
Effect on Neuronal Activity Depolarization (Activation)Hyperpolarization or repolarization (Inhibition of firing)Disinhibition (Allows for excitation)
Activation Wavelength Violet light (~387 nm)UV/Blue light (e.g., 380 nm) for cis (less active)Blue light (e.g., 460 nm) for cis (less active)
Deactivation Wavelength Removal of light (spontaneous reversal)Green/Long-wavelength light (e.g., 500 nm) for trans (active)Thermal relaxation to trans (active)
Reversibility ReversibleReversibleReversible
Genetic Modification Required? NoNoNo

Caged Compounds: Irreversible Photorelease of Bioactive Molecules

Caged compounds are inert molecules that have a photolabile "caging" group attached to a bioactive molecule, rendering it inactive.[10][11] Upon illumination with a specific wavelength of light, typically in the UV or blue spectrum, the caging group is cleaved, releasing the active molecule with high spatiotemporal precision.[11][12][13] This approach offers a one-way street for activating cellular processes.

Caged Neurotransmitters
  • Caged Glutamate (e.g., MNI-caged-L-glutamate): This is one of the most widely used caged compounds in neuroscience.[13] Photolysis of MNI-caged glutamate releases glutamate, the primary excitatory neurotransmitter in the brain, allowing for the precise activation of glutamate receptors on specific neurons or even at the level of individual dendritic spines.[13] Two-photon uncaging of MNI-glutamate provides exceptional spatial resolution.[13]

  • Caged GABA: Conversely, caged GABA allows for the photorelease of the main inhibitory neurotransmitter, GABA.[12] This enables the precise, light-induced silencing of neuronal activity, providing a powerful tool for dissecting the role of inhibition in neural circuits.[12]

The primary distinction of caged compounds from photoswitchable molecules is their irreversibility. Once the bioactive molecule is released, it cannot be re-caged. This makes them ideal for studying the immediate and downstream consequences of a transient, localized increase in the concentration of a signaling molecule.

G cluster_caged Caged Compound Workflow Caged Inactive Caged Compound Light Light (e.g., UV/Blue) Active Active Bioactive Molecule Light->Active Photolysis Cage Released Cage Group Light->Cage Receptor Target Receptor Active->Receptor Effect Biological Effect Receptor->Effect

Caption: Workflow of Caged Compound Activation.

Targeted Covalent Photoswitches: Precision Through Anchoring

This emerging class of molecules combines the reversibility of photoswitches with the specificity of covalent labeling.[14] These probes consist of three key components: a photoswitchable moiety (like azobenzene), a pharmacophore that directs the molecule to a specific protein target, and a reactive "warhead" that forms a covalent bond with a specific amino acid residue on the target protein.[14]

This strategy offers several advantages:

  • High Specificity: By targeting a unique or rare amino acid residue, off-target effects can be minimized.[14]

  • Accumulation at the Target: Covalent attachment allows the photoswitch to remain associated with the target protein, enabling repeated and robust photoswitching.

  • Spatial Precision: The effect is localized to the cells expressing the target protein.

Examples of this approach include the development of photoswitchable covalent ligands for G-protein coupled receptors (GPCRs) like the β2-adrenergic receptor and for kinases.[15][16] The photoswitchable element, once covalently bound, can then be used to optically control the conformation and activity of the target protein.

G cluster_tcp Targeted Covalent Photoswitch Mechanism TCP_unbound Unbound Targeted Covalent Photoswitch Target Target Protein TCP_unbound->Target Binding TCP_bound Covalently Bound Photoswitch Target->TCP_bound Covalent Bond Formation Light1 Light 1 TCP_bound->Light1 Active_State Active Protein Conformation Light1->Active_State Light2 Light 2 Inactive_State Inactive Protein Conformation Light2->Inactive_State Active_State->Light2 Inactive_State->Light1

Caption: Mechanism of Targeted Covalent Photoswitches.

Experimental Protocols: A Glimpse into Application

The application of these chemical optogenetic tools requires careful consideration of experimental parameters. Below are generalized protocols for their use in cell culture and brain slice electrophysiology.

General Protocol for Photoswitchable Ion Channel Blockers in Brain Slices
  • Slice Preparation: Prepare acute brain slices from the region of interest using standard protocols.

  • Incubation: Incubate slices in artificial cerebrospinal fluid (aCSF) containing the photoswitchable blocker (e.g., 10-100 µM AAQ or ShuBQX-3) for at least 30 minutes to allow for drug penetration.

  • Electrophysiology: Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from target neurons.

  • Photoswitching: Illuminate the slice with the appropriate wavelengths of light to induce isomerization of the blocker. For example, use ~500 nm light to enrich the trans (active) form of AAQ and ~380 nm light to enrich the cis (inactive) form.

  • Data Acquisition: Record changes in membrane potential, firing rate, or synaptic currents in response to photoswitching.

General Protocol for Caged Compound Application
  • Loading/Application: For intracellular targets, include the caged compound (e.g., MNI-caged glutamate) in the patch pipette solution. For extracellular targets, perfuse the caged compound over the preparation.

  • Positioning: Position the light source (e.g., a focused laser beam) over the specific cellular compartment to be stimulated.

  • Photolysis: Deliver a brief pulse of light (e.g., UV or blue) to uncage the bioactive molecule.

  • Recording: Record the physiological response (e.g., excitatory postsynaptic potential, action potential) immediately following the light pulse.

Conclusion: Choosing the Right Tool for the Job

The field of chemical optogenetics has expanded significantly beyond its initial discoveries, offering a rich and diverse toolkit for the optical control of biological processes. While Optovin remains a valuable tool for studying TRPA1-mediated signaling in native systems, its alternatives provide a broader range of targets and mechanisms of action.

  • Photoswitchable ion channel blockers are ideal for the reversible modulation of neuronal excitability and synaptic transmission.

  • Caged compounds offer unparalleled spatiotemporal precision for the irreversible activation of specific signaling pathways.

  • Targeted covalent photoswitches represent the next frontier, promising highly specific and robust optical control of a wide array of proteins.

The choice of which tool to use will ultimately depend on the specific biological question being addressed. By understanding the unique properties of each of these alternatives, researchers can design more precise and insightful experiments to unravel the complexities of cellular signaling and neural circuit function.

References

  • Trauner, D., et al. (n.d.). Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist.
  • Fort, S., et al. (n.d.). Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC. PubMed Central.
  • Banghart, M. R., et al. (n.d.). Photochromic Blockers of Voltage-gated Potassium Channels - PMC. National Institutes of Health.
  • Banghart, M. R., et al. (n.d.). Photochromic Blockers of Voltage-Gated Potassium Channels. SciSpace.
  • Trigo, F. F., et al. (n.d.). Caged compounds for multichromic optical interrogation of neural systems - PMC.
  • Kokel, D., et al. (n.d.). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central.
  • Mourot, A., et al. (n.d.). Photoswitchable blockers for voltage-gated potassium channels. (A).... ResearchGate.
  • Szobota, S., & Isacoff, E. Y. (n.d.). New photochemical tools for controlling neuronal activity - PMC. National Institutes of Health.
  • Trads, J. B., et al. (n.d.). Previously synthesized photoswitchable open-channel blockers and design.... ResearchGate.
  • (n.d.). Optopharmacology. Hello Bio.
  • (n.d.). Targeted covalent inhibitors. Wikipedia.
  • Ellis-Davies, G. C. R. (n.d.). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Kokel, D., et al. (n.d.). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate.
  • Kokel, D., et al. (n.d.). Photochemical activation of TRPA1 channels in neurons and animals. PubMed.
  • Kokel, D., et al. (n.d.). Identification of optovin, a compound enabling light-mediated neuronal.... ResearchGate.
  • Pittolo, S., et al. (n.d.). Photoswitchable positive allosteric modulators of metabotropic glutamate receptor 4 to improve selectivity - PMC. PubMed Central.
  • Matera, C., et al. (n.d.). Synthesis and Characterization of Photoswitchable Covalent Ligands for the β2-Adrenoceptor - PMC. National Institutes of Health.
  • West, A. R., et al. (n.d.). Photoswitchable Inhibitor of a Glutamate Transporter. ACS Chemical Neuroscience.
  • Haim, L. B., et al. (n.d.). Photopharmacology in Action: Conformational Landscape of a Photoswitchable Covalent Kinase Inhibitor. bioRxiv.

Sources

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